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  • Product: 2-Bromo-5-methyl-oxazole-4-carbaldehyde
  • CAS: 1240598-14-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Abstract This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document outlines a strategic approach involving the initial construction of the 5-methyloxazole core, followed by regioselective bromination at the C2 position and subsequent formylation at the C4 position via the Vilsmeier-Haack reaction. Each step is detailed with underlying mechanistic rationale, experimental protocols, and key analytical considerations to ensure reproducibility and high purity of the final product. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of heterocyclic synthesis.

Introduction and Strategic Overview

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a versatile synthetic intermediate characterized by a trifunctionalized oxazole core. The presence of a bromine atom, a methyl group, and a carbaldehyde moiety at specific positions on the oxazole ring offers multiple reaction sites for further molecular elaboration, making it a valuable building block in the synthesis of complex bioactive molecules.

The synthetic strategy detailed herein is designed to be robust and scalable, prioritizing regiochemical control and high yields. The chosen pathway, designated as Pathway B, proceeds through the following key transformations:

  • Synthesis of 5-Methyloxazole: Construction of the core oxazole heterocycle from common starting materials.

  • Regioselective C2 Bromination: Introduction of a bromine atom at the C2 position of the 5-methyloxazole ring.

  • Vilsmeier-Haack Formylation: Installation of the carbaldehyde group at the C4 position to yield the target molecule.

This strategic sequencing is predicated on established principles of heterocyclic reactivity. The C2 position of the oxazole ring is the most acidic and therefore susceptible to deprotonation and subsequent electrophilic quench, allowing for a controlled bromination. With the C2 position occupied, the subsequent Vilsmeier-Haack formylation is directed to the electron-rich C4 position, ensuring the desired regioselectivity.

Detailed Synthesis Pathway

The overall synthetic route is depicted in the following workflow diagram:

Synthesis_Pathway cluster_0 Step 1: 5-Methyloxazole Synthesis cluster_1 Step 2: C2 Bromination cluster_2 Step 3: C4 Formylation A Ethyl Acetoacetate + Cyanamide B Intermediate A->B Reaction C 5-Methyloxazole B->C Cyclization D 5-Methyloxazole E 2-Lithio-5-methyloxazole D->E Lithiation (n-BuLi) F 2-Bromo-5-methyloxazole E->F Bromination (Br2) G 2-Bromo-5-methyloxazole I Iminium Salt Intermediate G->I Electrophilic Attack H Vilsmeier Reagent (POCl3/DMF) H->I Formation J 2-Bromo-5-methyl-oxazole-4-carbaldehyde I->J Hydrolysis

Figure 1: Proposed synthesis workflow for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Step 1: Synthesis of 5-Methyloxazole

The foundational step is the construction of the 5-methyloxazole ring. A reliable method involves the condensation of ethyl acetoacetate with cyanamide.

Causality of Experimental Choices: Ethyl acetoacetate provides the four-carbon backbone, including the methyl group and the carbonyl carbon that will become C5 and C4 of the oxazole ring, respectively. Cyanamide serves as the source of the nitrogen atom and the C2 carbon. The reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the oxazole ring.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C with stirring.

  • After the addition is complete, add a solution of cyanamide in ethanol.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude 5-methyloxazole is purified by distillation.

Step 2: Regioselective C2 Bromination of 5-Methyloxazole

With the 5-methyloxazole core in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. This is achieved through a lithiation-bromination sequence.

Causality of Experimental Choices: The proton at the C2 position of the oxazole ring is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi) to form a 2-lithiooxazole intermediate. This nucleophilic intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂), to yield 2-bromo-5-methyloxazole. The use of cryogenic temperatures is crucial to maintain the stability of the organolithium intermediate and prevent side reactions.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-methyloxazole in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, prepare a solution of bromine in anhydrous THF and cool it to -78 °C.

  • Slowly add the bromine solution to the 2-lithio-5-methyloxazole solution via cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude 2-bromo-5-methyloxazole can be purified by column chromatography on silica gel.

Step 3: Vilsmeier-Haack Formylation of 2-Bromo-5-methyloxazole

The final step is the introduction of the carbaldehyde group at the C4 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[1][2][3]

Causality of Experimental Choices: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[1][3] This electrophilic species then attacks the electron-rich oxazole ring. With the C2 position blocked by the bromine atom, the electrophilic substitution occurs preferentially at the C4 position, which is activated by the adjacent oxygen atom. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The reaction temperature is a critical parameter to control, as higher temperatures can lead to decomposition or side reactions.[2]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is often exothermic and may result in the formation of a solid or viscous liquid.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-bromo-5-methyloxazole in DMF dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 2-Bromo-5-methyl-oxazole-4-carbaldehyde is purified by column chromatography on silica gel or by recrystallization.

Data Presentation and Characterization

The successful synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₅H₄BrNO₂[4]
Molecular Weight 189.996 g/mol [4]
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%[4]
¹H NMR Signals corresponding to the methyl and aldehyde protons, and the oxazole ring proton.
¹³C NMR Signals for the carbonyl carbon, the oxazole ring carbons, and the methyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.
Storage 2-8 °C[4]

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich oxazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium salt intermediate. The aromaticity of the oxazole ring is restored through the loss of a proton. Finally, hydrolysis of the iminium salt during the aqueous workup yields the carbaldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attack POCl3 POCl3 POCl3->Vilsmeier_Reagent Activation Oxazole 2-Bromo-5-methyloxazole Iminium_Salt Iminium Salt Intermediate Oxazole->Iminium_Salt Nucleophilic Attack Aldehyde Final Product Iminium_Salt->Aldehyde Hydrolysis Vilsmeier_Reagent_2 Vilsmeier Reagent

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on an oxazole substrate.

Conclusion

The synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a challenging yet achievable goal for researchers in organic and medicinal chemistry. The outlined three-step pathway, commencing with the synthesis of 5-methyloxazole, followed by regioselective C2 bromination and subsequent Vilsmeier-Haack formylation at C4, represents a logical and scientifically sound approach. By carefully controlling reaction conditions and understanding the underlying mechanisms, researchers can successfully prepare this valuable synthetic intermediate in high purity and yield. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource to facilitate the successful execution of this synthesis.

References

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Exploratory

An In-depth Technical Guide to 2-Bromo-5-methyl-oxazole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Substituted Oxazoles In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the oxazole nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Oxazoles

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the oxazole nucleus, a five-membered aromatic ring containing nitrogen and oxygen, stands out for its versatile biological activity and synthetic tractability.[1] Its derivatives are integral to numerous compounds with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[2] This guide focuses on a specific, highly functionalized derivative: 2-Bromo-5-methyl-oxazole-4-carbaldehyde. The strategic placement of a bromine atom, a methyl group, and a carbaldehyde function on the oxazole core makes this molecule a particularly valuable building block for the synthesis of complex molecular architectures in drug discovery programs.[3] The bromine at the 2-position serves as a versatile handle for cross-coupling reactions, while the aldehyde at the 4-position provides a reactive site for chain extension and the introduction of diverse functionalities. This guide provides an in-depth exploration of its physicochemical properties, a plausible synthetic route, its chemical reactivity, and its potential applications for researchers and scientists in the field of drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₄BrNO₂ChemShuttle[4]
Molecular Weight 189.996 g/mol ChemShuttle[4]
CAS Number 1240598-14-4ChemShuttle[4]
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted)Inferred
Purity ≥ 95%ChemShuttle[4]
Storage 2-8 °CChemShuttle[4]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The methyl protons at the 5-position would likely resonate as a singlet around δ 2.3-2.6 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is anticipated to have a chemical shift in the range of 180-190 ppm. The carbons of the oxazole ring would appear in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity.

  • IR Spectroscopy: Characteristic peaks would include a strong carbonyl stretch (C=O) for the aldehyde at approximately 1680-1700 cm⁻¹, and C=N and C-O stretching vibrations characteristic of the oxazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).

Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

While a specific patented synthesis for 2-Bromo-5-methyl-oxazole-4-carbaldehyde is not publicly documented, a plausible and efficient synthetic route can be designed based on established oxazole synthesis methodologies, such as the Robinson-Gabriel synthesis or modifications thereof.[5] A likely approach would involve the construction of the substituted oxazole ring from acyclic precursors.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized α-acylamino ketone. The synthesis could commence from readily available starting materials and proceed through the following key steps:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Sequence cluster_product Final Product Start1 Ethyl Acetoacetate Step1 Formation of α-acylamino ketone Start1->Step1 Start2 Amide Source Start2->Step1 Step2 Cyclodehydration (Oxazole Formation) Step1->Step2 Step3 Bromination Step2->Step3 Step4 Formylation Step3->Step4 Product 2-Bromo-5-methyl- oxazole-4-carbaldehyde Step4->Product

Caption: Proposed synthetic workflow for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of the α-acylamino ketone intermediate:

    • React ethyl acetoacetate with a suitable nitrogen source (e.g., an amide) to introduce the acylamino group. This step may require subsequent modification of the ester group.

  • Cyclodehydration to form the oxazole ring:

    • Treat the α-acylamino ketone with a dehydrating agent such as phosphorus pentoxide (P₂O₅), concentrated sulfuric acid, or Burgess reagent to induce cyclization and form the 5-methyl-oxazole core.

  • Bromination at the 2-position:

    • The unsubstituted 2-position of the oxazole ring is susceptible to electrophilic substitution.[5] Treatment with a brominating agent like N-bromosuccinimide (NBS) would selectively introduce the bromine atom at this position. The electron-donating nature of the methyl group at the 5-position would activate the ring towards this substitution.

  • Formylation at the 4-position:

    • Introduction of the aldehyde group at the 4-position can be achieved through a Vilsmeier-Haack reaction. This involves treating the 2-bromo-5-methyl-oxazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Self-Validation and Causality: This proposed synthesis is based on well-established and reliable reactions in heterocyclic chemistry. The choice of reagents and the sequence of steps are designed to ensure high regioselectivity. For instance, bromination is directed to the 2-position due to its electronic properties, and the Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic rings. Each step would be monitored by standard analytical techniques like TLC and NMR to confirm the formation of the desired intermediates and the final product.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 2-Bromo-5-methyl-oxazole-4-carbaldehyde stems from the distinct reactivity of its two key functional groups: the bromine atom and the aldehyde. This dual functionality allows for sequential and orthogonal chemical modifications.

Reactivity_Diagram cluster_reactivity Key Reactive Sites cluster_reactions Synthetic Transformations Core 2-Bromo-5-methyl- oxazole-4-carbaldehyde Bromo C2-Bromine Core->Bromo at C2 Aldehyde C4-Aldehyde Core->Aldehyde at C4 Coupling Suzuki/Stille Coupling (C-C Bond Formation) Bromo->Coupling Nucleophilic_Add Nucleophilic Addition (e.g., Grignard, Wittig) Aldehyde->Nucleophilic_Add Reductive_Amin Reductive Amination Aldehyde->Reductive_Amin Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation

Caption: Reactivity map of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Reactions at the 2-Position (C-Br Bond)

The bromine atom at the 2-position of the oxazole ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a key strategy in library synthesis for drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a highly effective method for forming new carbon-carbon bonds.[6] This would enable the synthesis of 2-aryl or 2-heteroaryl substituted 5-methyl-oxazole-4-carbaldehydes.

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes provides another robust method for C-C bond formation.

  • Other Cross-Coupling Reactions: Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bonds) are also plausible transformations at this position.

Reactions of the Aldehyde Group

The carbaldehyde at the 4-position is a versatile functional group that can undergo a wide range of classical organic reactions:

  • Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds will yield secondary alcohols, which can be further functionalized.

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, providing a means for extending the carbon skeleton.

  • Reductive Amination: A two-step process involving the formation of an imine with a primary or secondary amine, followed by reduction (e.g., with sodium borohydride), leads to the synthesis of substituted amines.

  • Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using reagents such as potassium permanganate or Jones reagent. This carboxylic acid can then be converted to amides, esters, or other acid derivatives.

The orthogonal nature of these two reactive sites allows for a stepwise and controlled elaboration of the molecular structure, making this compound an excellent scaffold for building molecular complexity.

Applications in Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[2] 2-Bromo-5-methyl-oxazole-4-carbaldehyde, with its multiple points for diversification, is a highly attractive starting material for the synthesis of novel therapeutic agents.

  • Scaffold for Library Synthesis: The ability to perform cross-coupling reactions at the 2-position and a variety of transformations at the 4-position makes this molecule ideal for the creation of large and diverse compound libraries for high-throughput screening.

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted five-membered heterocyclic rings. The core structure of this compound can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: The oxazole ring is a component of several natural and synthetic antimicrobial agents. Derivatives of 2-Bromo-5-methyl-oxazole-4-carbaldehyde could be explored for their potential antibacterial and antifungal activities.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The structural diversity that can be generated from this starting material could lead to the discovery of novel ligands for various GPCRs.

The inherent reactivity and potential for diversification make 2-Bromo-5-methyl-oxazole-4-carbaldehyde a valuable tool for medicinal chemists in the quest for new and effective therapies.

Conclusion

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Its key attributes include the presence of two orthogonal reactive sites—a bromine atom amenable to cross-coupling reactions and an aldehyde group that can undergo a wide array of transformations. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of oxazoles. This guide has provided a comprehensive overview of its physicochemical characteristics, a plausible synthetic strategy, and a map of its chemical reactivity, highlighting its potential to serve as a versatile scaffold for the development of novel therapeutic agents. As the demand for new and diverse chemical entities in drug discovery continues to grow, the strategic use of such highly functionalized building blocks will be instrumental in accelerating the identification of the next generation of medicines.

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Foundational

A Technical Guide to 2-Bromo-5-methyl-oxazole-4-carbaldehyde (CAS 1240598-14-4): A Versatile Building Block for Drug Discovery

Executive Summary This document provides a comprehensive technical overview of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and life sciences indust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide elucidates the compound's physicochemical properties, proposes a rational synthesis pathway, explores its profound synthetic utility, and outlines critical safety and handling protocols. The unique architecture of this molecule, featuring orthogonally reactive aldehyde and bromide functional groups, presents a powerful platform for the rapid generation of diverse chemical libraries, accelerating the discovery of novel therapeutic agents.[4][5]

Physicochemical Properties and Specifications

The fundamental properties of 2-Bromo-5-methyl-oxazole-4-carbaldehyde are summarized below. These specifications are critical for experimental design, reaction setup, and ensuring the integrity of the material.

PropertyValueSource
CAS Number 1240598-14-4[6]
Molecular Formula C₅H₄BrNO₂[6]
Molecular Weight 189.996 g/mol [6]
Canonical SMILES CC1=C(C=O)N=C(Br)O1[6]
Typical Purity ≥95%[6]
Recommended Storage 2-8 °C, under inert atmosphere[6]

The Strategic Importance of the Oxazole Scaffold

The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a cornerstone of modern medicinal chemistry.[1][7] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[2][8] This scaffold is a key component in a wide array of approved drugs and clinical candidates, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[3][4][9] The inherent stability and synthetic tractability of the oxazole ring make it an ideal starting point for developing novel pharmacophores.

Proposed Synthesis and Mechanistic Considerations

Synthesis_Workflow A Ethyl Acetoacetate C 5-Methyl-oxazole-4-carboxylic acid ethyl ester A->C Heat, POCl₃ (Van Leusen Reaction variant) B Formamide B->C D 5-Methyl-oxazole-4-carbaldehyde C->D 1. DIBAL-H, -78 °C 2. Aqueous Workup (Ester Reduction) E 2-Bromo-5-methyl-oxazole-4-carbaldehyde (Target Compound) D->E NBS or Br₂ Acetic Acid (Electrophilic Bromination)

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 5-Methyl-oxazole-4-carboxylic acid ethyl ester This initial step involves the formation of the core oxazole ring. A plausible method is a variant of the Van Leusen reaction or a similar condensation. Reacting ethyl acetoacetate with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) provides the substituted oxazole ester. The causality here is the need to form the C-N and C-O bonds of the heterocycle from acyclic precursors.

Step 2: Reduction to 5-Methyl-oxazole-4-carbaldehyde The resulting ester must be selectively reduced to the aldehyde.

  • Protocol:

    • Dissolve the ethyl ester from Step 1 in an anhydrous, non-protic solvent (e.g., Dichloromethane or THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M in hexanes) dropwise (1.1 equivalents). The use of DIBAL-H at low temperature is critical; it is a powerful yet controllable reducing agent that can stop the reduction at the aldehyde stage, preventing over-reduction to the alcohol.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

Step 3: Electrophilic Bromination The final step is the regioselective bromination at the C2 position of the oxazole ring. The C2 position is the most electron-rich and thus most susceptible to electrophilic attack.

  • Protocol:

    • Dissolve the aldehyde from Step 2 in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Add N-Bromosuccinimide (NBS) or a solution of Bromine (Br₂) portion-wise at room temperature. Acetic acid serves as both a solvent and a catalyst to activate the electrophile.

    • Stir the reaction until TLC analysis indicates full consumption of the starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product, wash with brine, dry, and purify by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in its two distinct reactive handles, which can be addressed sequentially or in an orthogonal fashion. This dual reactivity makes it an exceptionally valuable building block for creating libraries of complex molecules.

Reactivity_Map core 2-Bromo-5-methyl-oxazole-4-carbaldehyde C2-Br C4-CHO schiff Schiff Bases / Imines core:c4->schiff R-NH₂ (Condensation) alcohol Primary Alcohols core:c4->alcohol NaBH₄ (Reduction) acid Carboxylic Acids core:c4->acid KMnO₄ / NaClO₂ (Oxidation) alkene Alkenes core:c4->alkene Wittig Reagent (Olefinaton) suzuki Aryl/Heteroaryl Oxazoles core:c2->suzuki R-B(OH)₂ Pd Catalyst (Suzuki Coupling) heck Styrenyl Oxazoles core:c2->heck Alkene Pd Catalyst (Heck Coupling) buchwald Aminated Oxazoles core:c2->buchwald R₂NH Pd Catalyst (Buchwald-Hartwig) stille Stannylated Intermediates core:c2->stille R-Sn(Bu)₃ Pd Catalyst (Stille Coupling)

Caption: Key transformations of the aldehyde and bromide groups.

The aldehyde is a versatile functional group for chain extension and introducing new functionalities.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms to enhance solubility and target engagement.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the stereoselective formation of carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.

  • Condensation Reactions: Forms Schiff bases (imines) upon reaction with primary amines, which can be further reduced or used as ligands.[9]

The bromine atom on the electron-deficient oxazole ring is an excellent handle for modern cross-coupling chemistry.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters is arguably the most powerful application, allowing for the direct installation of a vast array of aryl and heteroaryl groups. This is a primary strategy for exploring Structure-Activity Relationships (SAR).

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 2-amino-oxazole derivatives, another key pharmacophore.

  • Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces alkynyl substituents, which can serve as handles for click chemistry or as components of bioactive natural products.

Predicted Spectroscopic Characterization

While experimental data is not published, the spectral characteristics can be reliably predicted based on the structure. This information is vital for reaction monitoring and quality control.

TechniquePredicted Chemical Shift / AbsorptionRationale
¹H NMR δ ~9.8-10.2 ppm (s, 1H)Aldehyde proton (CHO), highly deshielded.
δ ~2.5-2.7 ppm (s, 3H)Methyl protons (CH₃) on the oxazole ring.
¹³C NMR δ ~185-195 ppmCarbonyl carbon of the aldehyde.
δ ~150-170 ppmC2, C4, and C5 carbons of the oxazole ring.
δ ~10-15 ppmMethyl carbon.
FT-IR ~1690-1710 cm⁻¹Strong C=O stretch from the aldehyde.
~1600-1650 cm⁻¹C=N stretch of the oxazole ring.
~2720, ~2820 cm⁻¹C-H stretches characteristic of aldehydes.

Applications in Drug Discovery Workflow

This compound is not an end-product but a strategic starting material. Its primary application is as a versatile scaffold in the early stages of drug discovery.

Drug_Discovery_Workflow A 2-Bromo-5-methyl-oxazole-4-carbaldehyde (Core Building Block) B Parallel Synthesis / Diversity-Oriented Synthesis A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization & SAR Studies E->F

Caption: Role of the building block in a typical drug discovery pipeline.

By leveraging the orthogonal reactivity, chemists can rapidly generate large libraries of novel compounds. For example, a matrix of 50 different boronic acids (reacting at C2-Br) and 50 different amines (reacting at C4-CHO via reductive amination) can theoretically produce 2,500 distinct molecules from a single, well-defined core. This approach is highly efficient for exploring chemical space around a privileged scaffold to identify initial "hits" against a biological target.[4]

Safety, Handling, and Storage

As a laboratory chemical, 2-Bromo-5-methyl-oxazole-4-carbaldehyde requires careful handling. While specific toxicity data is unavailable, a hazard assessment can be made based on analogous structures containing bromo-, aldehyde, and heterocyclic moieties.[10][11]

Hazard ClassStatementBasis
Acute Toxicity, Oral H302: Harmful if swallowedCommon for similar aldehydes and heterocycles[10][11]
Skin Irritation H315: Causes skin irritationCommon for reactive aldehydes and bromo-aromatics[10][11]
Eye Irritation H319: Causes serious eye irritationCommon for reactive aldehydes and bromo-aromatics[10][11]
STOT SE 3 H335: May cause respiratory irritationCommon for fine chemical powders and aldehydes[10]
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • PPE: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[14]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[6][14] Protect from light and moisture.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

2-Bromo-5-methyl-oxazole-4-carbaldehyde represents a highly valuable and strategically designed building block for modern chemical synthesis. Its dual-functional nature provides medicinal chemists with a reliable and versatile platform for the efficient construction of novel and diverse molecular architectures. The ability to perform selective, high-yield transformations at both the aldehyde and bromide positions makes it an indispensable tool in the quest for new therapeutic agents, enabling rapid SAR exploration and accelerating the journey from initial concept to lead candidate.

References

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shah, S., Katariya, K., & Vennapu, D. R. (2020). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Kaur, R., & Bala, R. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. International Journal of Health and Allied Sciences. Retrieved from [Link]

  • Patharia, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Journal of Cheminformatics - NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]

  • International Letters of Chemistry, Physics and Astronomy. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. Retrieved from [Link]

Sources

Exploratory

structure elucidation of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-5-methyl-oxazole-4-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract The unequivocal determination of a molecule's chemical struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. It ensures reproducibility, informs mechanistic studies, and is a prerequisite for intellectual property protection. This guide provides a comprehensive, methodology-focused walkthrough for the , a substituted heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of data, this document details the strategic application of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a self-validating structural argument from the ground up. We emphasize the causality behind experimental choices and data interpretation, offering researchers a practical framework for characterizing novel chemical entities.

Introduction: The Analytical Challenge

2-Bromo-5-methyl-oxazole-4-carbaldehyde (Molecular Formula: C₅H₄BrNO₂) is a heterocyclic building block containing a synthetically versatile oxazole core.[1] Oxazole derivatives are prevalent scaffolds in pharmacologically active compounds, valued for their diverse biological activities and roles as bioisosteres.[2][3] Accurate structural confirmation of intermediates like this is paramount. Any ambiguity in the substitution pattern on the oxazole ring could lead to the synthesis of incorrect final compounds, wasting significant resources and invalidating subsequent biological data.

This guide addresses the structure elucidation process as a logical puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them in a coherent workflow can the final, unambiguous structure be confirmed.

G cluster_0 Elucidation Workflow Unknown Synthesized Sample: 2-Bromo-5-methyl- oxazole-4-carbaldehyde MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (1H, 13C, HMBC) Unknown->NMR Analysis Integrated Data Analysis MS->Analysis Provides Molecular Formula & Isotopic Pattern IR->Analysis Confirms Functional Groups (C=O, C-H) NMR->Analysis Defines Atom Connectivity & Skeleton Structure Final Confirmed Structure Analysis->Structure

Figure 2: Numbered structure of the target molecule for NMR assignments.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum provides the simplest and clearest initial picture. We expect only two signals: one for the aldehyde proton and one for the methyl group protons. The key is that both are expected to be singlets, as there are no protons on adjacent atoms to cause spin-spin coupling.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will reveal all five unique carbon atoms in the molecule. The chemical shifts are highly informative: the aldehyde carbonyl carbon is significantly downfield, while the carbons of the oxazole ring appear in the aromatic region, and the methyl carbon is far upfield.

2D NMR (HMBC): Assembling the Pieces

This is the critical experiment that connects the proton "fragments" (the aldehyde and the methyl group) to the carbon skeleton. HMBC detects correlations between protons and carbons that are 2 or 3 bonds away. The expected correlations for 2-Bromo-5-methyl-oxazole-4-carbaldehyde would unequivocally prove the substitution pattern.

  • Key Correlation 1: A correlation from the aldehyde proton (¹H at ~9.9 ppm) to the carbon at position C4 confirms the aldehyde is attached to C4.

  • Key Correlation 2: A correlation from the methyl protons (¹H at ~2.6 ppm) to the carbon at position C5 confirms the methyl group is attached to C5.

  • Key Correlation 3: A cross-ring correlation from the methyl protons to C4 provides further validation of their adjacency.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H_CHO Aldehyde-H (~9.9 ppm) C4 C4 (~123 ppm) H_CHO->C4 ³J C5 C5 (~163 ppm) H_CHO->C5 ²J H_CH3 Methyl-H (~2.6 ppm) H_CH3->C4 ³J H_CH3->C5 ²J C_CH3 CH₃ (~12 ppm) C_CHO C=O (~184 ppm) C2 C2 (~142 ppm)

Figure 3: Key HMBC correlations confirming the molecular connectivity.

Summary of Predicted NMR Data

Position¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-CHO ~9.9 (s, 1H)~184C4, C5
-CH₃ ~2.6 (s, 3H)~12C5, C4
C2 -~142-
C4 -~123From -CHO and -CH₃ protons
C5 -~163From -CHO and -CH₃ protons
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require several hundred to a few thousand scans for adequate signal-to-noise.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

  • Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, pick peaks for all spectra, and assign the signals based on chemical shifts, multiplicities, and 2D correlations.

Conclusion: A Unified Structural Hypothesis

The structure of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is confirmed through the systematic and integrated application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula (C₅H₄BrNO₂) and confirms the presence of a single bromine atom via its distinct isotopic signature. [1]Infrared spectroscopy provides clear evidence for the required aldehyde functional group (C=O and C-H stretches). [4]Finally, a suite of NMR experiments, culminating in the 2D HMBC spectrum, provides the unambiguous atom-to-atom connectivity, definitively placing the aldehyde at C4, the methyl group at C5, and the bromine atom at C2 of the oxazole ring. Each technique provides an independent yet corroborating piece of evidence, leading to a single, self-consistent, and trustworthy structural assignment.

References

  • Title: 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde Source: PubChem URL: [Link]

  • Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry URL: [Link]

  • Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]

  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: MDPI URL: [Link]

  • Title: Spectroscopy of Aldehydes and Ketones Source: Organic Chemistry: A Tenth Edition (McMurry) URL: [Link]

  • Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

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Foundational

An In-depth Technical Guide to 2-Bromo-5-methyl-oxazole-4-carbaldehyde: A Versatile Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its chemical properties, including its molecular formula and weight, and explore its synthetic utility. The guide will detail established protocols for its synthesis and subsequent derivatization, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, we will discuss the compound's safety profile and expected spectroscopic signatures, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile molecule in their research endeavors.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in the design of bioactive molecules.[2] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The strategic functionalization of the oxazole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a bifunctional building block that offers two distinct points for chemical modification: a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions. This dual reactivity makes it a highly versatile precursor for the synthesis of complex molecular architectures and compound libraries for high-throughput screening.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective application in research and development.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂ChemShuttle[4]
Molecular Weight 189.99 g/mol PubChem[5]
Appearance Expected to be a solidGeneral knowledge
CAS Number 1240598-14-4ChemShuttle[4]

Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

While various methods exist for the synthesis of substituted oxazoles, the Van Leusen oxazole synthesis is a robust and widely adopted method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] A plausible synthetic route to 2-Bromo-5-methyl-oxazole-4-carbaldehyde would involve a multi-step process, likely culminating in the formation of the oxazole ring and subsequent functional group manipulations.

A potential synthetic pathway is outlined below:

Synthesis_Pathway A Starting Materials B Intermediate Formation A->B Reaction C Van Leusen Cyclization B->C TosMIC, Base D Bromination C->D Brominating Agent (e.g., NBS) E Final Product D->E Purification Suzuki_Coupling A 2-Bromo-5-methyl- oxazole-4-carbaldehyde C Pd Catalyst Ligand, Base A->C B Aryl/Heteroaryl Boronic Acid B->C D Coupled Product C->D Suzuki-Miyaura Coupling

Sources

Exploratory

A Technical Guide to 2-Bromo-5-methyl-oxazole-4-carbaldehyde for Advanced Research and Development

Introduction 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a reactive aldehyde, a modifiable bromide, and a stable oxazole core, makes it a valuable precursor for the synthesis of complex molecular architectures. The oxazole moiety itself is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. This guide provides an in-depth analysis of the commercial availability, synthesis, characterization, and applications of this important synthetic intermediate, tailored for researchers, chemists, and professionals in drug discovery and development.

Commercial Availability and Procurement

2-Bromo-5-methyl-oxazole-4-carbaldehyde is accessible through several fine chemical suppliers, catering to both research and bulk-scale requirements. When procuring this reagent, it is crucial to consider purity, available quantities, and lead times to ensure seamless integration into research and development workflows.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
ChemShuttle 1240598-14-4C₅H₄BrNO₂189.996 g/mol 95%
Sunway Pharm Ltd 1240598-14-4C₅H₄BrNO₂189.99 g/mol 97%
Sigma-Aldrich 1240598-14-4C₅H₄BrNO₂189.99 g/mol Inquire

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

In-House Synthesis and Purification: A Plausible Approach via Vilsmeier-Haack Formylation

While commercially available, in-house synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde can be a cost-effective alternative for large-scale needs or when specific purity profiles are required. A highly plausible and widely utilized method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[1][2]

Conceptual Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Isolation DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor 2-Bromo-5-methyloxazole Precursor->Iminium_Intermediate Electrophilic Attack Aqueous_Workup Aqueous Workup (e.g., NaOAc solution) Iminium_Intermediate->Aqueous_Workup Hydrolysis Product 2-Bromo-5-methyl-oxazole-4-carbaldehyde Purification Purification (Column Chromatography) Aqueous_Workup->Purification Purification->Product

Sources

Foundational

starting materials for 2-Bromo-5-methyl-oxazole-4-carbaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde: Starting Materials and Strategic Selection Abstract 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde: Starting Materials and Strategic Selection

Abstract

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a formyl group for derivatization, a bromine atom for cross-coupling reactions, and a stable oxazole core—makes it a versatile scaffold for the synthesis of complex molecular architectures and compound libraries. This technical guide provides a comprehensive analysis of the viable synthetic routes to this target molecule, with a primary focus on the selection and rationale for the core starting materials. We will explore a preferred synthetic strategy involving the initial construction of the oxazole core, followed by sequential, regioselective formylation and bromination. Detailed experimental protocols, mechanistic insights, and a comparative analysis of strategic choices are presented to equip researchers and drug development professionals with the knowledge to efficiently synthesize this valuable building block.

Introduction: The Strategic Value of Polysubstituted Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities. The ability to precisely install multiple, distinct functional groups onto this heterocyclic core is critical for modulating pharmacological properties such as potency, selectivity, and metabolic stability. 2-Bromo-5-methyl-oxazole-4-carbaldehyde represents an exemplary synthetic intermediate, embodying this principle of controlled functionalization. The aldehyde at the C4 position serves as a handle for reductive amination, olefination, or oxidation to a carboxylic acid. Concurrently, the bromine atom at the C2 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

This guide moves beyond a simple recitation of procedures to provide the underlying chemical logic, empowering scientists to not only replicate the synthesis but also to adapt it for analogous targets.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde reveals two primary pathways, hinging on the sequence of introducing the formyl and bromo substituents.

G cluster_A Strategy A: Late-Stage Bromination cluster_B Strategy B: Late-Stage Formylation Target 2-Bromo-5-methyl- oxazole-4-carbaldehyde Intermediate_A 5-Methyl-oxazole- 4-carbaldehyde Target->Intermediate_A C2-Bromination Intermediate_B 2-Bromo-5-methyl-oxazole Target->Intermediate_B C4-Formylation Precursor_A 5-Methyl-oxazole Intermediate_A->Precursor_A Vilsmeier-Haack Formylation Precursor_B 5-Methyl-oxazole Intermediate_B->Precursor_B Directed Lithiation-Bromination

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Preferred): This route involves the initial synthesis of 5-methyl-oxazole-4-carbaldehyde , followed by a highly regioselective bromination at the C2 position. This approach is favored because the electron-donating nature of the oxazole ring facilitates electrophilic substitution at the C4 position for formylation, while the C2 position can be selectively activated for bromination via a distinct mechanism (lithiation).

  • Strategy B (Alternative): This pathway begins with the bromination of 5-methyl-oxazole to yield 2-bromo-5-methyl-oxazole , which is then subjected to formylation. This route is potentially more challenging, as the electron-withdrawing bromine atom deactivates the oxazole ring, making the subsequent Vilsmeier-Haack formylation at C4 more difficult and requiring harsher conditions.

This guide will focus on the more robust and field-proven Strategy A .

Synthesis of Key Intermediate: 5-Methyl-oxazole-4-carbaldehyde

The most direct and widely adopted method for introducing a formyl group at the C4 position of an activated oxazole is the Vilsmeier-Haack reaction.[1][2]

Starting Material: 5-Methyl-oxazole

The foundational starting material for this synthesis is 5-methyl-oxazole. While commercially available, its synthesis is straightforward. One common laboratory method is the van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3] However, for the synthesis of 5-methyl-oxazole, simpler precursors are often used.

Reaction Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] This electrophilic species then attacks the electron-rich C4 position of the oxazole ring.

Causality of Reaction Choice: The oxazole ring is an electron-rich heterocycle. Molecular orbital calculations and experimental evidence show that the highest electron density is at the C4 position, making it the most nucleophilic and thus most susceptible to electrophilic attack.[1] The Vilsmeier-Haack reaction provides a mild and efficient means of formylation without requiring the use of more reactive and less selective organometallic reagents.[5]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Oxazole 5-Methyl-oxazole Iminium Iminium Ion Intermediate Oxazole->Iminium Attack by Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O workup) Iminium->Hydrolysis Product 5-Methyl-oxazole- 4-carbaldehyde Hydrolysis->Product

Caption: Workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Formylation
  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of 5-methyl-oxazole (1.0 equiv.) in a suitable solvent (e.g., DMF or dichloromethane) to the Vilsmeier reagent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield 5-methyl-oxazole-4-carbaldehyde.

ParameterValue/ConditionRationale
Starting Material 5-Methyl-oxazoleThe core heterocyclic scaffold.
Reagents POCl₃, DMFForm the electrophilic Vilsmeier reagent.
Stoichiometry 1.2 equiv. POCl₃, 3.0 equiv. DMFEnsures complete formation of the reagent and provides solvent.
Temperature 0 °C (addition), 60-70 °C (reaction)Controls the exothermic formation of the reagent and drives the reaction to completion.
Reaction Time 2-4 hoursTypical duration for complete conversion.

Final Step: Regioselective Bromination

With the formyl group installed, the final step is the introduction of a bromine atom at the C2 position. Direct electrophilic bromination with reagents like Br₂ or N-bromosuccinimide (NBS) is generally not selective for the C2 position. The most acidic proton on the oxazole ring is at C2, making it susceptible to deprotonation by a strong base. This anion can then be quenched with an electrophilic bromine source.[6]

Reaction Pathway: Directed Lithiation-Bromination

This strategy involves deprotonation at the C2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with NBS.[6]

Causality of Reaction Choice: The inductive effect of the ring oxygen and nitrogen atoms makes the C2 proton the most acidic, allowing for clean deprotonation without competing side reactions. Using a strong base at low temperatures ensures that the lithiation is rapid and highly regioselective. Quenching this specific anion with an electrophile like NBS guarantees that bromination occurs exclusively at the desired C2 position.[6]

G Start 5-Methyl-oxazole- 4-carbaldehyde Step1 1. Add strong base (e.g., LDA) at -78 °C Start->Step1 Intermediate C2-Lithiated Oxazole (Anion Intermediate) Step1->Intermediate Step2 2. Quench with N-Bromosuccinimide (NBS) Intermediate->Step2 Product 2-Bromo-5-methyl- oxazole-4-carbaldehyde Step2->Product

Caption: Workflow for directed C2-bromination.

Detailed Experimental Protocol: Bromination
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 5-methyl-oxazole-4-carbaldehyde (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a solution of lithium diisopropylamide (LDA, 1.1 equiv., typically 2.0 M in THF/heptane/ethylbenzene) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Bromination: Add a solution of N-bromosuccinimide (NBS, 1.1 equiv.) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.

  • Quenching: After stirring for 30 minutes at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 2-Bromo-5-methyl-oxazole-4-carbaldehyde.[6]

ParameterValue/ConditionRationale
Starting Material 5-Methyl-oxazole-4-carbaldehydeThe formylated intermediate.
Reagents LDA, NBSDeprotonating agent and electrophilic bromine source, respectively.
Solvent Anhydrous THFAprotic solvent stable to strong base at low temperatures.
Temperature -78 °CCritical for maintaining the stability of the lithiated intermediate and preventing side reactions.
Reaction Time ~1.5 hoursSufficient for complete deprotonation and subsequent bromination.

Summary of Core Starting Materials

The successful execution of the preferred synthetic route relies on the quality and availability of a few key starting materials.

Starting MaterialRole in SynthesisKey Considerations
5-Methyl-oxazole Core Heterocyclic ScaffoldCommercially available or synthesized. Purity is crucial for the efficiency of the formylation step.
Phosphorus Oxychloride (POCl₃) Vilsmeier Reagent ComponentHighly reactive and corrosive; must be handled with care under anhydrous conditions.
N,N-Dimethylformamide (DMF) Vilsmeier Reagent Component & SolventAnhydrous grade is required to prevent premature quenching of the Vilsmeier reagent.
Lithium Diisopropylamide (LDA) Strong Base for DeprotonationHighly reactive; typically sold as a solution. Requires low temperatures (-78 °C) and inert atmosphere.
N-Bromosuccinimide (NBS) Electrophilic Bromine SourceShould be recrystallized if impurities are present to ensure clean bromination.
Anhydrous Solvents (THF) Reaction MediumAbsence of water is critical for the success of the lithiation step.

Conclusion

The synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is most reliably achieved through a two-step sequence starting from 5-methyl-oxazole. The strategic selection of a Vilsmeier-Haack formylation followed by a directed lithiation-bromination provides a robust and highly regioselective pathway. This approach leverages the inherent electronic properties of the oxazole ring, using distinct reaction mechanisms to precisely install functional groups at the C4 and C2 positions. By understanding the causality behind the choice of reagents and conditions, researchers can confidently utilize this methodology to access a valuable and versatile building block for applications in drug discovery and materials science.

References

  • Organic Syntheses Procedure, 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • Gompper, R., & Christmann, O. (1959). Reactions of Oxazoles with Electrophiles. Chemische Berichte, 92(8), 1944-1949. (A representative example of oxazole reactivity discussions).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

  • Jones, G. (2008). The Vilsmeier-Haack Reaction. Organic Reactions. (A comprehensive review of the reaction).
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.
  • Meth-Cohn, O. (1993). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-5-methyl-oxazole-4-carbaldehyde (CAS No. 1240598-14-4), a substituted oxazole of interest in medicinal chemistry.[1] By leveraging foundational spectroscopic principles and comparative data from related structures, we will construct a predictive spectroscopic profile, offering a robust framework for the characterization of this and similar molecules.

The oxazole ring is a key structural motif in numerous natural products and pharmacologically active compounds.[2][3] Its electronic properties and potential for diverse substitution patterns make it a valuable scaffold in synthetic chemistry. Accurate characterization is therefore not merely procedural but essential for ensuring the integrity of research and development pathways. This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Properties

To ground our analysis, we begin with the fundamental properties of the target compound.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂ChemShuttle[1]
Molecular Weight 189.996 g/mol ChemShuttle[1]
CAS Number 1240598-14-4ChemShuttle[1]

The structure, depicted below, features a five-membered oxazole ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and an aldehyde (carbaldehyde) group at the 4-position. Each of these functional groups will give rise to distinct and predictable signals in the spectroscopic analyses that follow.

Caption: Molecular structure of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-methyl-oxazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide definitive information about its unique electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of protons in the molecule: the aldehyde proton and the methyl protons.

Expertise & Experience: The chemical shifts are predicted based on the inductive effects of the electronegative oxygen and nitrogen atoms in the oxazole ring, the bromine atom, and the carbonyl group of the aldehyde. The aldehyde proton is significantly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the heterocyclic ring. The methyl group, being attached to an sp²-hybridized carbon of the ring, will appear further downfield than a typical aliphatic methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.8 – 10.2Singlet (s)1HAldehyde (-CHO)Highly deshielded by the carbonyl group and the electron-deficient oxazole ring.
2.5 – 2.8Singlet (s)3HMethyl (-CH₃)Attached to an sp² carbon of the heterocyclic ring, resulting in a downfield shift.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal five signals, one for each unique carbon atom in the molecule.

Expertise & Experience: The chemical shifts of the ring carbons are influenced by their position relative to the heteroatoms and substituents. The carbon atom of the aldehyde group (C=O) will be the most downfield signal. The carbon atom bonded to bromine (C2) will also be significantly shifted, while the other ring carbons (C4 and C5) will appear in the typical aromatic/heterocyclic region. The methyl carbon will be the most upfield signal.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
185 – 190Aldehyde Carbonyl (C=O)Characteristic chemical shift for aldehyde carbons.
158 – 162C5 (C-CH₃)Influenced by the adjacent oxygen and the methyl substituent.
140 – 145C2 (C-Br)Deshielded by the adjacent nitrogen and oxygen, and directly bonded to bromine.
125 – 130C4 (C-CHO)sp² carbon of the ring, deshielded by the attached aldehyde group.
12 – 15Methyl Carbon (-CH₃)Typical range for a methyl group attached to an sp² carbon.
Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol is designed to produce high-quality, reproducible NMR data suitable for structural confirmation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Bromo-5-methyl-oxazole-4-carbaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard choice for many organic compounds, while DMSO-d₆ can be used if solubility is an issue.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Use a spectral width of approximately 220 ppm.

    • A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons to appear with appropriate intensity.

    • Co-add a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Expertise & Experience: The IR spectrum of 2-Bromo-5-methyl-oxazole-4-carbaldehyde will be dominated by a strong absorption from the aldehyde carbonyl (C=O) group. The position of this band is influenced by conjugation with the oxazole ring, which typically lowers the frequency compared to a simple aliphatic aldehyde. Other key vibrations include the C-H stretches of the aldehyde and methyl groups, and the characteristic ring vibrations of the oxazole moiety.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2820-2850 & 2720-2750MediumAldehyde C-H StretchThe presence of two bands (Fermi resonance) is characteristic of an aldehyde C-H group.
1690 – 1710StrongAldehyde C=O StretchThe frequency is lowered due to conjugation with the electron-rich oxazole ring.
1550 – 1620MediumC=N & C=C Ring StretchCharacteristic stretching vibrations for the oxazole ring.[5]
1370 – 1390MediumCH₃ Symmetric BendTypical bending vibration for a methyl group.
1100 – 1200StrongC-O-C Ring StretchStretching vibration of the ether-like linkage within the oxazole ring.
550 – 650Medium-WeakC-Br StretchCarbon-bromine stretching vibrations appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition

cluster_workflow ATR-FTIR Workflow Start Clean ATR Crystal Background Acquire Background Spectrum (Clean Crystal) Start->Background Sample Apply Solid Sample Directly onto Crystal Background->Sample Pressure Apply Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Clean Clean Crystal and Anvil Acquire->Clean Process Process Data (Baseline Correction) Acquire->Process

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR accessory (typically with a diamond or germanium crystal) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

  • Background Scan: Perform a background scan in the absence of a sample. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 2-Bromo-5-methyl-oxazole-4-carbaldehyde powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed to identify the key absorption bands and compare them with predicted values.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and offering insights into its structure.

Predicted Mass Spectrum (Electron Ionization)

Expertise & Experience: For 2-Bromo-5-methyl-oxazole-4-carbaldehyde, the most crucial feature in the mass spectrum will be the molecular ion (M⁺˙) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

  • Molecular Ion (M⁺˙): Expect two peaks at m/z 189 and 191, with approximately 1:1 relative intensity.

  • Major Fragments: Fragmentation is likely to occur via pathways that lead to stable ions or neutral losses.

Predicted m/zAssignmentRationale
189 / 191[M]⁺˙Molecular ion peak, showing the characteristic bromine isotope pattern.
160 / 162[M - CHO]⁺Loss of the formyl radical (•CHO, 29 Da). A common fragmentation for aldehydes.
110[M - Br]⁺Loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). This results in a single peak.
82[M - Br - CO]⁺Subsequent loss of carbon monoxide (28 Da) from the [M - Br]⁺ fragment.
Proposed Fragmentation Pathway

cluster_pathway Proposed EI-MS Fragmentation Pathway M [C₅H₄BrNO₂]⁺˙ m/z 189/191 F1 [C₄H₄BrNO]⁺ m/z 160/162 M->F1 - •CHO F2 [C₅H₄NO₂]⁺ m/z 110 M->F2 - •Br F3 [C₄H₄NO]⁺ m/z 82 F2->F3 - CO

Caption: Key predicted fragmentation steps for the title compound under EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Trustworthiness: This protocol outlines a standard method for obtaining a reproducible electron ionization mass spectrum.

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile solid, a direct insertion probe (DIP) is appropriate. Alternatively, if the compound is sufficiently stable and volatile, gas chromatography-mass spectrometry (GC-MS) can be used, which also provides purity information.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is conventional because it produces consistent and extensive fragmentation patterns, which are highly reproducible and present in spectral libraries.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of the molecular ion and all significant fragments.

  • Detection: Use an electron multiplier or similar detector to record the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, confirm the bromine isotopic pattern, and assign structures to the major fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. ¹H and ¹³C NMR define the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of bromine) through its unique isotopic signature and predictable fragmentation patterns. This predicted spectroscopic profile serves as an authoritative guide for any researcher synthesizing or working with this compound, ensuring scientific integrity and enabling confident progression in research and development applications.

References

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds, Volume 60. John Wiley & Sons, Inc.
  • Scholars International Journal of Chemistry and Material Sciences. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem.
  • PubChem. 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde. Available at: [Link].

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
  • ResearchGate. (2020). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available at: [Link].

  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link].

Sources

Foundational

The Strategic Versatility of 2-Bromo-5-methyl-oxazole-4-carbaldehyde: A Core Scaffold for Novel Therapeutics in Medicinal Chemistry

Abstract The oxazole motif is a cornerstone in medicinal chemistry, present in a multitude of clinically relevant agents due to its favorable physicochemical properties and ability to engage in diverse biological interac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, present in a multitude of clinically relevant agents due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2] This technical guide delves into the untapped potential of a highly functionalized and versatile building block, 2-Bromo-5-methyl-oxazole-4-carbaldehyde . We will explore its synthetic accessibility, inherent reactivity at two distinct functional handles, and its strategic application in the rational design of novel kinase inhibitors and antibacterial agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, actionable experimental protocols to harness the therapeutic potential of this promising scaffold.

Introduction: The Oxazole Core and the Promise of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with the oxazole ring system being a particularly privileged scaffold.[3] Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, allows for a range of non-covalent interactions with biological targets such as enzymes and receptors.[3] This inherent interactivity has led to the development of oxazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][4]

2-Bromo-5-methyl-oxazole-4-carbaldehyde emerges as a particularly strategic starting material for library synthesis in drug discovery. Its structure is endowed with three key features for diversification:

  • An aldehyde group at the C4 position , ripe for a multitude of condensation and reductive amination reactions.

  • A bromo substituent at the C2 position , an ideal handle for modern cross-coupling methodologies.

  • A methyl group at the C5 position , which can influence the molecule's steric and electronic properties and provide a vector for further optimization.

This guide will illuminate the pathways to leverage this trifecta of functionality, transforming a single core molecule into a diverse library of potential therapeutic agents.

Synthesis of the Core Scaffold: A Plausible and Efficient Route

Step 1: Bromination of 5-methyl-oxazole The first step involves the selective bromination at the C2 position of the oxazole ring. This position is electronically favored for electrophilic substitution.

Step 2: Vilsmeier-Haack Formylation The subsequent introduction of the aldehyde group at the C4 position can be efficiently achieved via the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to formylate electron-rich heterocycles.[1][5]

Below is a detailed, self-validating protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Materials:

  • 2-Bromo-5-methyl-oxazole (starting material, commercially available)[6]

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, is typically observed as a pale yellow to white solid.[1][5]

  • Formylation Reaction: Dissolve 2-Bromo-5-methyl-oxazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours, monitoring the reaction progress by TLC.[7]

  • Work-up and Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-Bromo-5-methyl-oxazole-4-carbaldehyde as a solid.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful introduction of the formyl group at the C4 position.

Potential Application I: Development of Novel Kinase Inhibitors

Kinase dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The oxazole scaffold has been successfully incorporated into several potent kinase inhibitors.[8] Notably, substituted isoxazoles, close relatives of oxazoles, have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8][9]

The 2-Bromo-5-methyl-oxazole-4-carbaldehyde core can be strategically elaborated to target the ATP-binding site of kinases. The proposed derivatization strategy involves:

  • Modification at the C2 position via Suzuki Coupling: The bromo substituent can be replaced with a variety of aryl or heteroaryl groups through palladium-catalyzed Suzuki coupling.[2][10][11] This allows for the introduction of moieties that can form key hydrogen bonding interactions with the hinge region of the kinase.

  • Modification at the C4 position via Knoevenagel Condensation: The aldehyde functionality can undergo Knoevenagel condensation with active methylene compounds to introduce diverse side chains that can occupy the solvent-exposed region of the ATP-binding pocket.[4][12]

Workflow for Kinase Inhibitor Synthesis and Screening

Caption: Workflow for the development of oxazole-based kinase inhibitors.

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (2 equivalents)

  • Toluene and Water (4:1 mixture)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1 equivalent) and the arylboronic acid in the toluene/water mixture.

  • Add sodium carbonate and degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture and heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography to yield the 2-aryl-5-methyl-oxazole-4-carbaldehyde derivative.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol is adapted for a luminescence-based assay such as ADP-Glo™.[13]

Materials:

  • Purified recombinant human kinase (e.g., p38α MAPK)

  • Kinase Reaction Buffer

  • Substrate peptide

  • ATP

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration should not exceed 1%.[13]

  • Enzyme Preparation: Prepare a 2X working solution of the kinase in Kinase Dilution Buffer.

  • Assay Plate Setup: Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate. Add 5 µL of the 2X kinase solution to each well. Incubate at room temperature for 10 minutes.

  • Kinase Reaction Initiation: Add 10 µL of a 2.5X substrate/ATP mixture to all wells to start the reaction. The total volume is now 25 µL. Mix and incubate at 30°C for 60 minutes.[13]

  • Reaction Termination and Signal Generation: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Application II: Development of Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. The oxazole moiety is found in natural products with antibacterial properties and has been incorporated into synthetic compounds targeting bacterial enzymes.[14][15] One such validated target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[14][16]

The 2-Bromo-5-methyl-oxazole-4-carbaldehyde scaffold can be derivatized to generate compounds with potential DNA gyrase inhibitory activity. The synthetic strategy would involve:

  • Modification at the C4 position via Reductive Amination: The aldehyde can be converted to a diverse range of secondary and tertiary amines through reductive amination with various primary and secondary amines.[17] This allows for the introduction of basic nitrogen atoms, which are often crucial for interaction with the negatively charged phosphate backbone of DNA or with key residues in the enzyme's active site.

  • Modification at the C2 position: The bromo group can be retained or replaced to fine-tune the electronic and steric properties of the molecule for optimal binding.

Workflow for Antibacterial Agent Development

Caption: Workflow for the development of oxazole-based antibacterial agents.

Experimental Protocol: Reductive Amination of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (1.4 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1 equivalent) and the desired amine in anhydrous DCE.

  • Add sodium triacetoxyborohydride to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired amine derivative.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antibacterial activity.[18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds in DMSO

  • 96-well microtiter plates

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Data Presentation and Summary

The following table provides a template for summarizing the biological data obtained from the screening of a hypothetical library of compounds derived from 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Compound IDR¹ (at C2)R² (at C4)Kinase Inhibition IC50 (µM) [p38α MAPK]Antibacterial MIC (µg/mL) [S. aureus]
Parent BrCHO>100>128
KIN-01 Phenyl=CH-CO₂Et15.2ND
KIN-02 4-Fluorophenyl=CH-CO₂Et5.8ND
AB-01 BrCH₂-NH-benzylND64
AB-02 BrCH₂-N(CH₃)₂ND32

ND: Not Determined

Conclusion and Future Directions

2-Bromo-5-methyl-oxazole-4-carbaldehyde represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. The presence of two distinct and orthogonally reactive functional groups allows for the systematic and efficient generation of diverse chemical libraries. This guide has outlined a clear strategic path, complete with detailed experimental protocols, for the synthesis of this core and its elaboration into potential kinase inhibitors and antibacterial agents. The proposed workflows provide a self-validating system for hit identification and lead optimization. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to establish robust structure-activity relationships. The insights gained from these studies will be instrumental in advancing the development of new oxazole-based therapeutics to address unmet medical needs.

References

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207.
  • Wroński, K., Klich, D., Węcławska, K., & Kłys, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 966.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 221-238.
  • Onodera, Y., et al. (2004). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. Bioorganic & Medicinal Chemistry, 12(10), 2635-2646.
  • ResearchGate. (2025). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC 2 O 4 /SiO 2 under microwave irradiation and solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2023). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187063.
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Maccari, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1718.
  • Journal of Chemical Research. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • DUT Open Scholar. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Sanyal, S., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Sustainable Chemistry & Engineering, 12(36), 13636-13648.
  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Schattel, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616.
  • MDPI. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (2023). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Bangladesh Journals Online. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497.
  • National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Retrieved from [Link]

  • National Institutes of Health. (2012). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... Retrieved from [Link]

  • PubMed. (2020). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

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  • ResearchGate. (n.d.). Overview of small molecule inhibitors targeting the p38 MAPK pathway.... Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aldehydes with Cyclic Active Methylene Compounds in Water. Retrieved from [Link]

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Exploratory

A Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-5-methyl-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This in-depth technical guide provides a comprehensive analysis of the reactivity of the aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in the synthetically valuable heterocyclic building block, 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This document moves beyond a mere recitation of reactions, offering a deep dive into the electronic and steric factors governing the chemical behavior of this versatile intermediate. We will explore the delicate interplay between the electrophilic aldehyde, the reactive 2-bromo position, and the electron-donating 5-methyl group on the oxazole core. This guide is intended to empower researchers in medicinal chemistry and materials science to strategically employ this molecule in the synthesis of complex molecular architectures. We will dissect key transformations, including nucleophilic additions, condensation reactions, oxidation-reduction protocols, and the chemoselective management of its dual reactive sites in cross-coupling reactions. Each section is supported by mechanistic insights and field-proven experimental protocols, providing a robust framework for practical application and further innovation.

Introduction: The Strategic Importance of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of both a formyl group and a halogenated site, as seen in 2-Bromo-5-methyl-oxazole-4-carbaldehyde, presents a powerful platform for molecular diversification. The aldehyde at the C4 position serves as a versatile handle for chain extension and the introduction of diverse functional groups, while the bromine atom at the C2 position is primed for modern cross-coupling methodologies.[2] This dual functionality allows for a sequential and controlled construction of complex molecules, making it a highly sought-after intermediate in drug discovery programs.[3]

This guide will illuminate the nuanced reactivity of the aldehyde group, providing the foundational knowledge necessary to exploit its synthetic potential fully. We will begin by examining the synthesis of this key intermediate, followed by a detailed exploration of its characteristic reactions.

Synthesis of the Core Scaffold: 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Conceptual Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier Nucleophilic attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Reaction with Oxazole Oxazole 2-Bromo-5-methyloxazole Oxazole->Intermediate Electrophilic attack at C4 Product 2-Bromo-5-methyl-oxazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-Bromo-5-methyloxazole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This is a representative protocol and may require optimization.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-Bromo-5-methyloxazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 55-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity of the Aldehyde Group: A Multifaceted Handle

The aldehyde group at the C4 position of the oxazole ring is the focal point of a diverse array of chemical transformations. Its reactivity is modulated by the electronic nature of the oxazole ring, the electron-withdrawing effect of the adjacent bromine atom, and the electron-donating nature of the methyl group.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by various nucleophiles.[5]

  • Grignard Reactions: The addition of Grignard reagents (R-MgBr) allows for the formation of secondary alcohols, providing a straightforward route to chiral centers and more complex molecular scaffolds.[6]

  • Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) can be employed for the synthesis of secondary alcohols.

  • Reduction to Alcohols: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-Bromo-5-methyl-4-(hydroxymethyl)oxazole, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though care must be taken to avoid potential side reactions with the bromo substituent.[7]

Detailed Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolution: Dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv.) in methanol at room temperature.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be further purified by column chromatography.

Condensation Reactions

Condensation reactions provide a powerful means of forming new carbon-carbon bonds and elaborating the molecular framework.

  • Wittig Reaction: The Wittig reaction, utilizing a phosphonium ylide (Ph₃P=CHR), converts the aldehyde into an alkene.[8] This is a highly reliable method for introducing a variety of substituted vinyl groups.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, pyridine) to yield an α,β-unsaturated product.[9] This is a key transformation for the synthesis of functionalized alkenes.[10]

  • Henry Reaction (Nitroaldol Reaction): The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, resulting in the formation of a β-nitro alcohol. This product can be further transformed into other valuable functional groups.

Detailed Experimental Protocol: Knoevenagel Condensation
  • Reactant Mixture: In a round-bottom flask, combine 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv.), the active methylene compound (1.1 equiv.), and a catalytic amount of piperidine in ethanol.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Bromo-5-methyl-oxazole-4-carboxylic acid, using a variety of oxidizing agents.[11] This transformation is valuable for introducing a carboxylic acid moiety for further functionalization, such as amide bond formation. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)

  • Jones reagent (CrO₃/H₂SO₄)

  • Pyridinium chlorochromate (PCC) with an excess of the oxidant[11]

  • Oxone[11]

Detailed Experimental Protocol: Oxidation with Potassium Permanganate
  • Reaction Setup: Dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde in a mixture of acetone and water.

  • Oxidation: Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Stir until the purple color of the permanganate has disappeared.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid carboxylic acid by filtration, wash with cold water, and dry.

Chemoselectivity: Navigating the Reactivity of Aldehyde vs. Bromo Group

A key consideration when working with 2-Bromo-5-methyl-oxazole-4-carbaldehyde is the chemoselective manipulation of its two reactive sites. The aldehyde group is susceptible to nucleophilic attack and condensation, while the 2-bromo position is a handle for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the 2-Bromo Position

The bromine atom at the C2 position of the oxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[2][8] This is a widely used and robust method for creating biaryl linkages.

  • Sonogashira Coupling: This reaction couples the bromo-oxazole with a terminal alkyne to introduce an alkynyl substituent.[12]

  • Heck Coupling: The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a substituted alkene.[13]

Strategic Considerations for Chemoselectivity

In many instances, it is desirable to perform a cross-coupling reaction at the 2-bromo position without affecting the aldehyde group. The choice of reaction conditions is critical to achieving this selectivity.

  • Protection of the Aldehyde: In cases where the cross-coupling conditions are harsh or the reagents are incompatible with the aldehyde, protection of the formyl group as an acetal or ketal may be necessary.

  • Reaction Sequencing: The order of reactions is crucial. It may be more strategic to perform the cross-coupling reaction first, followed by transformations of the aldehyde group, or vice versa, depending on the desired final product and the compatibility of the reaction conditions.

Conceptual Workflow for a Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Substituted-5-methyl- oxazole-4-carbaldehyde RedElim->Product BromoOxazole 2-Bromo-5-methyl- oxazole-4-carbaldehyde BromoOxazole->OxAdd BoronicAcid Organoboron Reagent (R-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Suzuki-Miyaura coupling at the 2-bromo position.

Spectroscopic Characterization

Accurate characterization of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is essential for confirming its identity and purity. While a specific complete dataset is not available in the cited literature, the following table provides expected spectroscopic data based on analogous structures.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 10.0-10.2 (s, 1H, -CHO), 2.6-2.8 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 180-185 (CHO), 160-165 (C5), 145-150 (C4), 130-135 (C2), 12-15 (CH₃)
IR (KBr, cm⁻¹) ~1690 (C=O stretch), ~1580 (C=N stretch)
Mass Spectrometry (EI) M⁺ corresponding to C₆H₄BrNO₂

Conclusion

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly valuable and versatile building block in modern organic synthesis. The aldehyde group at the C4 position offers a rich platform for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidation. The presence of the 2-bromo substituent further enhances its synthetic utility, providing a handle for sophisticated cross-coupling reactions. A thorough understanding of the reactivity of both functional groups, and the principles of chemoselectivity, is paramount for the strategic design and execution of synthetic routes towards complex target molecules. This guide has provided a detailed overview of these key aspects, equipping researchers with the knowledge to effectively utilize this powerful synthetic intermediate.

References

  • Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Available from: [Link]

  • ResearchGate. Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]

  • MDPI. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • ACS Publications. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. Available from: [Link]

  • Sci-Hub. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Available from: [Link]

  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Available from: [Link]

  • PMC - NCBI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

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  • YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Novel Quinoline-Oxazole Hybrids via Friedländer Annulation

Introduction: The Strategic Value of Quinoline-Oxazole Scaffolds The molecular hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. This approach aims t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Quinoline-Oxazole Scaffolds

The molecular hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. This approach aims to create novel compounds with potentially enhanced efficacy, improved selectivity, or a dual mode of action to combat challenges like drug resistance.[1][2] Among the vast landscape of heterocyclic chemistry, quinoline and oxazole moieties stand out as "privileged scaffolds" due to their prevalence in biologically active compounds.

The quinoline ring is a cornerstone of medicinal chemistry, found in drugs with a wide spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] Its versatile structure allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological profile.[6] Similarly, the oxazole ring is a key component in numerous natural products and synthetic compounds, exhibiting significant potential in anticancer and antimicrobial applications.[7]

Fusing these two potent scaffolds creates quinoline-oxazole hybrids, a class of molecules with exceptional therapeutic potential.[3][8] These hybrids are being investigated for various roles, from anticancer agents that arrest the cell cycle to novel antitubercular agents.[8][9] This guide provides a comprehensive protocol for synthesizing a novel series of quinoline-oxazole hybrids, utilizing 2-Bromo-5-methyl-oxazole-4-carbaldehyde as a versatile starting material. The described methodology is centered around the robust and efficient Friedländer annulation reaction.

Synthetic Strategy: The Friedländer Annulation Pathway

The Friedländer synthesis, first reported in 1882, is a classic and highly effective method for constructing the quinoline ring system.[10][11] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11][12] This reaction is renowned for its operational simplicity and versatility, often proceeding under acid or base catalysis.[10][12]

For our target synthesis, we leverage the aldehyde functionality of 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1) . This molecule will serve as the "α-methylene carbonyl" component (in its enol or enolate form). It will be reacted with a substituted 2-aminoarylketone (2) , such as a 2-aminoacetophenone derivative, to construct the desired quinoline-oxazole hybrid (3) .

The key advantages of this strategy are:

  • Directness: It forms the core hybrid structure in a single, efficient step.

  • Versatility: A wide variety of commercially available or readily synthesized 2-aminoarylketones can be used, allowing for the creation of a diverse library of final compounds.

  • Embedded Functionality: The resulting hybrid retains the bromine atom on the oxazole ring. This halogen serves as a crucial synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding molecular diversity.

Overall Synthetic Workflow

The diagram below outlines the complete workflow, from the initial condensation reaction to purification and subsequent potential diversification.

G cluster_0 Part 1: Friedländer Annulation cluster_1 Part 2: Post-Synthetic Diversification (Optional) SM1 2-Bromo-5-methyl-oxazole -4-carbaldehyde (1) Reaction Reaction Vessel: - Solvent (e.g., EtOH) - Base Catalyst (e.g., KOH) - Reflux (e.g., 80°C, 6-12h) SM1->Reaction SM2 Substituted 2-Aminoarylketone (2) SM2->Reaction Workup Reaction Work-up: 1. Cooling 2. Precipitation 3. Filtration Reaction->Workup TLC Monitoring Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Quinoline-Oxazole Hybrid (3) Purification->Product Suzuki Suzuki Coupling: - Pd Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Product->Suzuki Product->Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Suzuki FinalHybrid Diversified Hybrid (4) Suzuki->FinalHybrid

Caption: Experimental workflow for synthesis and diversification.

Detailed Experimental Protocol: Synthesis of a Model Quinoline-Oxazole Hybrid

This protocol details the synthesis of a representative compound, 2-(2-Bromo-5-methyl-oxazol-4-yl)-4-phenylquinoline , from 2-bromo-5-methyl-oxazole-4-carbaldehyde and 2-aminoacetophenone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-methyl-oxazole-4-carbaldehyde≥97%CommercialStarting Material 1
2-Aminoacetophenone≥98%CommercialStarting Material 2
Potassium Hydroxide (KOH)ACS ReagentCommercialBase Catalyst
Ethanol (EtOH)Anhydrous, 200 proofCommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialFor TLC & Chromatography
HexanesACS GradeCommercialFor TLC & Chromatography
Silica Gel230-400 meshCommercialFor Chromatography
Deionized WaterN/AIn-houseFor Work-up
Equipment
  • Round-bottom flask (50 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • NMR tubes and Mass Spectrometry vials

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-bromo-5-methyl-oxazole-4-carbaldehyde (1.0 eq, e.g., 204 mg, 1.0 mmol) and 2-aminoacetophenone (1.05 eq, e.g., 142 mg, 1.05 mmol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (20 mL) to the flask. While stirring, add powdered potassium hydroxide (2.0 eq, e.g., 112 mg, 2.0 mmol).

    • Expert Insight: Using a powdered base increases the surface area and promotes a more efficient reaction. A stoichiometric excess ensures the reaction goes to completion. Ethanol is an excellent solvent as it solubilizes the reactants and is suitable for reflux conditions.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed (typically 6-12 hours).

  • Work-up and Isolation: Once complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) and then with deionized water (2 x 10 mL) to remove excess KOH and other inorganic salts.

  • Dry the crude product under vacuum.

  • Purification: If required, the crude solid can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Trustworthiness Check: Purity should be assessed by obtaining a sharp melting point and by analytical techniques like ¹H NMR and LC-MS before proceeding.

Reaction Mechanism: The Friedländer Annulation Cascade

The Friedländer synthesis proceeds via a base-catalyzed aldol condensation followed by an intramolecular cyclization and dehydration cascade.[10][13]

  • Enolate Formation: The base (KOH) deprotonates the α-carbon of the 2-aminoacetophenone, forming an enolate.

  • Aldol Condensation: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxazole-4-carbaldehyde. This forms an aldol addition intermediate.

  • Dehydration: The aldol intermediate rapidly dehydrates (loses a water molecule) to form a stable, conjugated enone system (a chalcone-like intermediate).

  • Intramolecular Cyclization (Michael Addition): The amino group of the aryl ring then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone via an intramolecular Michael addition. This step forms the six-membered dihydroquinoline ring.

  • Final Aromatization: A final dehydration/oxidation step occurs, leading to the elimination of a second water molecule and the formation of the stable, aromatic quinoline ring system.

G cluster_mech Friedländer Annulation Mechanism Start Reactants: Oxazole Aldehyde + 2-Aminoarylketone Enolate Step 1: Enolate Formation (Base Catalyzed) Start->Enolate KOH Aldol Step 2: Aldol Condensation Enolate->Aldol Dehydration1 Step 3: Dehydration (Forms Enone) Aldol->Dehydration1 - H₂O Cyclization Step 4: Intramolecular Cyclization Dehydration1->Cyclization Aromatization Step 5: Aromatization (Final Dehydration) Cyclization->Aromatization - H₂O Product Final Quinoline-Oxazole Hybrid Aromatization->Product

Caption: Key steps in the Friedländer annulation mechanism.

Product Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity.[14][15][16] Standard analytical techniques include NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[8][16]

Expected Spectroscopic Data for the Model Product
AnalysisExpected Results for 2-(2-Bromo-5-methyl-oxazol-4-yl)-4-phenylquinoline
¹H NMR Aromatic protons on the quinoline and phenyl rings (multiplets, δ 7.5-8.5 ppm), a singlet for the oxazole methyl group (δ ~2.5 ppm), and a characteristic singlet for the C3-H of the quinoline ring.
¹³C NMR Resonances for all unique carbon atoms. Key signals include those for the C=N and C-Br carbons of the oxazole, and the quaternary and CH carbons of the quinoline and phenyl rings.
HRMS (ESI+) Calculation of the exact mass for the molecular ion [M+H]⁺ to confirm the elemental composition. Expected m/z for C₁₉H₁₃BrN₂O.
FT-IR (cm⁻¹) Characteristic peaks for C=N stretching (quinoline and oxazole), C=C aromatic stretching, and C-H stretching.

Application Extension: Diversification via Suzuki-Miyaura Coupling

The bromine atom on the synthesized quinoline-oxazole hybrid is a powerful tool for creating analogues for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is an excellent choice for this, allowing the introduction of various aryl or heteroaryl groups.[17][18]

This palladium-catalyzed reaction couples the bromo-oxazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base.[19][20]

Exemplary Protocol for Suzuki Coupling
  • Setup: In a reaction vial, combine the bromo-quinoline-oxazole hybrid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture (e.g., 90-100 °C) for 4-16 hours, monitoring by LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the final diversified hybrid.

This iterative strategy of core synthesis followed by diversification is highly valuable in a drug development setting for rapidly exploring the chemical space around a promising hit compound.

References

  • Juniper Publishers. (2018). Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Available at: [Link]

  • ResearchGate. (2020). Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline fused oxazole derivatives as novel anticancer agents. Available at: [Link]

  • Bentham Science. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Available at: [Link]

  • ResearchGate. (2015). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • ResearchGate. (2018). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]

  • PubMed. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Available at: [Link]

  • PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • Sci-Hub. (2008). The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives. Available at: [Link]

  • ACS Publications. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Available at: [Link]

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubMed. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Available at: [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

  • Heterocyclic Chemistry. (n.d.). Doebner-von Miller Synthesis. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • PubMed. (2022). New Quinoline-Urea-Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. Available at: [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available at: [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Bromo-5-methyl-oxazole-4-carbaldehyde for Biological Screening

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry The oxazole nucleus is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is considered a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole nucleus is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5] The unique electronic properties and the ability of the oxazole ring to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a diverse range of biological targets.

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a particularly attractive starting material for the generation of compound libraries for high-throughput screening. Its bifunctional nature, possessing both a reactive aldehyde and a synthetically versatile bromo group, allows for a two-pronged derivatization strategy. This enables the rapid creation of a diverse set of molecules with varied steric and electronic properties, significantly enhancing the probability of identifying novel bioactive agents. This application note provides detailed protocols for the derivatization of this scaffold via four key synthetic transformations: reductive amination, Wittig reaction, Suzuki cross-coupling, and Sonogashira cross-coupling.

Strategic Derivatization Workflow

The derivatization strategy for 2-Bromo-5-methyl-oxazole-4-carbaldehyde is designed to explore the chemical space around the core scaffold by modifying its two reactive sites. This dual approach allows for the systematic evaluation of structure-activity relationships (SAR).

Derivatization_Workflow start 2-Bromo-5-methyl- oxazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination wittig_reaction Wittig Reaction start->wittig_reaction suzuki_coupling Suzuki Coupling start->suzuki_coupling sonogashira_coupling Sonogashira Coupling start->sonogashira_coupling product_amines Substituted Aminomethyl Oxazoles reductive_amination->product_amines product_alkenes Vinyl-Substituted Oxazoles wittig_reaction->product_alkenes product_aryls 2-Aryl/Heteroaryl Oxazoles suzuki_coupling->product_aryls product_alkynyls 2-Alkynyl Oxazoles sonogashira_coupling->product_alkynyls amines Diverse Amines amines->reductive_amination phosphonium_ylides Phosphonium Ylides phosphonium_ylides->wittig_reaction boronic_acids Aryl/Heteroaryl Boronic Acids boronic_acids->suzuki_coupling alkynes Terminal Alkynes alkynes->sonogashira_coupling

Caption: Derivatization strategy for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

I. Derivatization of the Aldehyde Functional Group (C4 Position)

The aldehyde at the C4 position is a versatile handle for introducing a variety of functional groups, primarily through carbon-nitrogen and carbon-carbon bond-forming reactions.

A. Reductive Amination: Synthesis of Substituted Aminomethyl Oxazoles

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction proceeds through the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[7] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require strictly anhydrous conditions.[8]

Rationale for Method Selection: This method allows for the introduction of a wide range of commercially available primary and secondary amines, providing access to a large and diverse library of derivatives. The resulting amino group can also serve as a key pharmacophore, potentially enhancing the biological activity of the parent scaffold.

Reductive_Amination start 2-Bromo-5-methyl- oxazole-4-carbaldehyde reagents Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE) start->reagents + amine Primary or Secondary Amine (R1R2NH) amine->reagents + product 4-(Aminomethyl)-2-bromo- 5-methyl-oxazole Derivative reagents->product

Caption: Workflow for the reductive amination of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Detailed Protocol:

  • To a solution of 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) is added the desired primary or secondary amine (1.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (STAB, 1.5 mmol) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reagent/ParameterCondition/AmountPurpose
Amine1.2 equivalentsNucleophile for imine formation
Sodium Triacetoxyborohydride1.5 equivalentsReducing agent for the imine
SolventAnhydrous 1,2-DichloroethaneAprotic solvent, suitable for imine formation and reduction
TemperatureRoom TemperatureMild conditions to avoid side reactions
Reaction Time12-24 hoursTo ensure complete conversion
B. Wittig Reaction: Synthesis of Vinyl-Substituted Oxazoles

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[9][10] This reaction is highly reliable for the formation of a carbon-carbon double bond at a specific position.[9] The use of stabilized or non-stabilized ylides allows for the introduction of a variety of substituents on the newly formed vinyl group.

Rationale for Method Selection: The introduction of a vinyl group at the C4 position can significantly alter the geometry and electronic properties of the molecule. This can lead to new interactions with biological targets. The Wittig reaction provides a predictable way to install this functionality.[10]

Wittig_Reaction start 2-Bromo-5-methyl- oxazole-4-carbaldehyde reagents Base (e.g., n-BuLi, NaH) Anhydrous THF start->reagents + ylide Phosphonium Ylide (Ph3P=CHR) ylide->reagents + product 4-Vinyl-2-bromo- 5-methyl-oxazole Derivative reagents->product

Caption: Workflow for the Wittig reaction on 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Detailed Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), the phosphonium salt (1.2 mmol) is suspended in anhydrous tetrahydrofuran (THF, 10 mL).

  • The suspension is cooled to 0 °C (or -78 °C for non-stabilized ylides).

  • A strong base (e.g., n-butyllithium, 1.1 mmol) is added dropwise. The formation of the ylide is often indicated by a color change.

  • The mixture is stirred at the same temperature for 30-60 minutes.

  • A solution of 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (15 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Phosphonium Salt1.2 equivalentsYlide precursor
Base1.1 equivalentsDeprotonation of the phosphonium salt to form the ylide
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent, suitable for ylide formation and reaction
Temperature-78 °C to Room TemperatureTemperature control is crucial for ylide stability and reaction selectivity
Reaction Time4-12 hoursTo ensure complete reaction

II. Derivatization of the Bromo Group (C2 Position)

The bromo substituent at the C2 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.

A. Suzuki Cross-Coupling: Synthesis of 2-Aryl/Heteroaryl Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[11] It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide.[12] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[13]

Rationale for Method Selection: The introduction of diverse aryl and heteroaryl moieties at the C2 position can significantly impact the molecule's pharmacological profile by introducing new binding interactions and modifying its physicochemical properties. The commercial availability of a vast number of boronic acids and esters makes this an excellent method for library synthesis.[11]

Suzuki_Coupling start 2-Bromo-5-methyl- oxazole-4-carbaldehyde reagents Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/Water) start->reagents + boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reagents + product 2-Aryl/Heteroaryl-5-methyl- oxazole-4-carbaldehyde reagents->product

Caption: Workflow for the Suzuki coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Detailed Protocol:

  • To a reaction vessel are added 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol), the aryl or heteroaryl boronic acid (1.5 mmol), and a base such as potassium carbonate (2.0 mmol).

  • A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), is added.

  • The vessel is sealed and evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • A degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL), is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-18 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography on silica gel provides the desired product.

Reagent/ParameterCondition/AmountPurpose
Boronic Acid/Ester1.5 equivalentsSource of the aryl/heteroaryl group
Palladium Catalyst5 mol %Catalyst for the cross-coupling reaction
Base2.0 equivalentsActivates the boronic acid and neutralizes the generated acid
SolventDioxane/WaterProvides a suitable medium for the reaction
Temperature80-100 °CTo facilitate the catalytic cycle
B. Sonogashira Cross-Coupling: Synthesis of 2-Alkynyl Oxazoles

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is a highly efficient method for the construction of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[8]

Rationale for Method Selection: The introduction of a linear and rigid alkynyl group can probe specific interactions within a binding pocket and can also serve as a handle for further derivatization, for example, via click chemistry. The Sonogashira coupling provides a direct route to these valuable derivatives.[15] For electron-deficient substrates, careful selection of the catalyst and conditions may be necessary.[14]

Sonogashira_Coupling start 2-Bromo-5-methyl- oxazole-4-carbaldehyde reagents Palladium Catalyst (e.g., PdCl2(PPh3)2) Copper(I) Iodide (CuI) Base (e.g., Triethylamine) Solvent (e.g., THF) start->reagents + alkyne Terminal Alkyne alkyne->reagents + product 2-Alkynyl-5-methyl- oxazole-4-carbaldehyde reagents->product

Caption: Workflow for the Sonogashira coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Detailed Protocol:

  • In a Schlenk flask, 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol) are combined.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous solvent such as tetrahydrofuran (THF, 10 mL) and a base like triethylamine (3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol).

  • The reaction mixture is stirred at room temperature or heated to 50-60 °C for 4-16 hours. The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and filtered through a pad of celite to remove the metal salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Terminal Alkyne1.2 equivalentsSource of the alkynyl group
Palladium Catalyst3 mol %Main catalyst for the cross-coupling
Copper(I) Iodide6 mol %Co-catalyst, facilitates the reaction with the alkyne
Base/SolventTriethylamineActs as both a base and a solvent
TemperatureRoom Temperature to 60 °CMild conditions are often sufficient

III. Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[16][17][18] For oxazole derivatives, characteristic chemical shifts for the ring protons and carbons can be observed.[19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

TechniquePurposeExpected Observations
¹H NMRStructural confirmation and determination of proton environmentsSignals for the oxazole methyl group, aromatic/alkenyl protons, and newly introduced functional groups.
¹³C NMRConfirmation of the carbon skeletonCharacteristic signals for the oxazole ring carbons and the carbons of the new substituents.
HRMSDetermination of the exact mass and elemental formulaMolecular ion peak corresponding to the calculated exact mass.
HPLC/LC-MSPurity assessment and reaction monitoringA single major peak indicating a pure compound.

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a promising scaffold for the discovery of new biologically active molecules. By systematically applying these four key synthetic transformations, researchers can rapidly generate a diverse library of compounds for biological screening, thereby accelerating the drug discovery process. Careful execution of these protocols, coupled with rigorous purification and characterization, will ensure the generation of high-quality compound libraries for subsequent biological evaluation.

References

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2014). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. (2021). University of Groningen. Retrieved January 22, 2026, from [Link]

  • Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ¹H and ¹³C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2009). PubMed. Retrieved January 22, 2026, from [Link]

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  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

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Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Introduction: The Significance of Functionalized Oxazoles in Modern Chemistry The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural prod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Oxazoles in Modern Chemistry

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds. The unique electronic properties and structural rigidity of the oxazole ring make it a privileged scaffold in drug design. Specifically, 2,4,5-trisubstituted oxazoles are of paramount interest as they allow for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of a versatile and highly functionalized building block: 2-Bromo-5-methyl-oxazole-4-carbaldehyde . The presence of a bromine atom at the 2-position serves as a versatile handle for C-C bond formation, while the aldehyde at the 4-position and the methyl group at the 5-position offer additional sites for chemical elaboration. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. We will delve into the underlying mechanisms, provide detailed experimental protocols for key cross-coupling reactions, and offer insights into troubleshooting and optimization.

Synthesis of the Starting Material: 2-Bromo-5-methyl-oxazole-4-carbaldehyde

A robust and reliable synthesis of the starting material is critical for the success of any subsequent cross-coupling reaction. While various methods for the synthesis of substituted oxazoles exist, a common and effective route to 2-Bromo-5-methyl-oxazole-4-carbaldehyde involves a multi-step sequence, often culminating in a Vilsmeier-Haack formylation.

A plausible synthetic route begins with the Hantzsch synthesis of an ethyl 2-amino-5-methyl-oxazole-4-carboxylate from ethyl 2-chloroacetoacetate and urea. Subsequent diazotization and bromination would yield the 2-bromo-oxazole ester. The ester can then be reduced to the corresponding alcohol, which is subsequently oxidized to the aldehyde. A more direct approach for the formylation step is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1][2]

cluster_0 Plausible Synthetic Pathway 2-Amino-5-methyl-oxazole 2-Amino-5-methyl-oxazole 2-Bromo-5-methyl-oxazole 2-Bromo-5-methyl-oxazole 2-Amino-5-methyl-oxazole->2-Bromo-5-methyl-oxazole Diazotization/ Bromination 2-Bromo-5-methyl-oxazole-4-carbaldehyde 2-Bromo-5-methyl-oxazole-4-carbaldehyde 2-Bromo-5-methyl-oxazole->2-Bromo-5-methyl-oxazole-4-carbaldehyde Vilsmeier-Haack Formylation

Caption: Plausible synthetic route to the target compound.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3] The general mechanism for these reactions, including the Suzuki, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4]

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the oxazole) to form a Pd(II) complex.[4] This is often the rate-determining step of the reaction.

  • Transmetalation (for Suzuki and Sonogashira reactions) or Olefin Insertion (for Heck reaction):

    • In the Suzuki reaction , an organoboron compound, activated by a base, transfers its organic group to the palladium center.

    • In the Sonogashira reaction , a copper(I) co-catalyst facilitates the transfer of an alkynyl group to the palladium complex.[5]

    • In the Heck reaction , an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Olefin Insertion (Heck) pd_complex->transmetalation R'-M diorgano_pd R-Pd(II)L_n-R' transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

The following protocols are designed as starting points for the cross-coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[6]

Reaction Scheme:

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv) and the solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the arylation of alkenes.[7]

Reaction Scheme:

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Alkene (e.g., styrene, acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv) and the palladium catalyst (0.01-0.05 equiv) and ligand (if needed).

  • Purge the vessel with an inert gas.

  • Add the solvent, the alkene (1.2-2.0 equiv), and the base (1.5-2.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until completion.

  • Cool the reaction to room temperature and filter off any insoluble salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the method of choice for the synthesis of aryl and vinyl alkynes.[5][8]

Reaction Scheme:

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), the copper(I) co-catalyst (0.02-0.10 equiv), and the ligand.

  • Purge the vessel with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Summary of Reaction Conditions

Reaction TypePalladium CatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/EtOH/H₂O80-110
Heck-Mizoroki Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, NMP, ACN100-140
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NHTHF, DMF25-60

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst deactivation: Ensure rigorous exclusion of oxygen by maintaining a positive pressure of inert gas.

    • Inefficient transmetalation (Suzuki): The choice of base is crucial. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be required.

    • Poor solubility: Select a solvent system that ensures all reactants are in solution at the reaction temperature.

  • Side Reactions:

    • Homocoupling of the boronic acid (Suzuki): This can be minimized by the slow addition of the boronic acid or by using a lower catalyst loading.

    • Decomposition of the starting material: The aldehyde functionality may be sensitive to high temperatures and strong bases. Consider using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) and the lowest effective reaction temperature. If decomposition persists, protection of the aldehyde group as an acetal may be necessary.

  • Reaction Stalls:

    • Incomplete oxidative addition: For the C-Br bond on the electron-deficient oxazole ring, a more electron-rich phosphine ligand may be beneficial to facilitate oxidative addition.

Conclusion

The palladium-catalyzed cross-coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a powerful and versatile strategy for the synthesis of highly functionalized oxazole derivatives. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of Suzuki, Heck, and Sonogashira couplings with this valuable building block.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]

  • Hirsch, S. S., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Fang, R., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2014). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]

  • ACS Publications. (2010). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Sonogashira coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • YouTube. (2021, August 17). Vilsmeier Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Comptes Rendus Chimie. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]

  • ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

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Application

Application Notes and Protocols for Condensation Reactions of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

These application notes provide a detailed experimental framework for conducting condensation reactions with 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed experimental framework for conducting condensation reactions with 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that guide the experimental design.

The oxazole scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and natural products.[1][2] The functionalization of this core structure is of paramount importance in the discovery of novel therapeutic agents.[3] Condensation reactions, such as the Knoevenagel and Wittig reactions, offer powerful and versatile methods for carbon-carbon bond formation, enabling the extension of the molecular framework from the aldehyde functionality.

Chemical Profile of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Before proceeding with the experimental protocols, it is crucial to understand the chemical properties of the starting material, 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂Internal Data
Molecular Weight 189.99 g/mol Internal Data
CAS Number 1240598-14-4Internal Data
Appearance White Solid[4]
Purity Typically ≥96%[4]

The reactivity of the aldehyde group in 2-Bromo-5-methyl-oxazole-4-carbaldehyde is significantly influenced by the electronic nature of the oxazole ring. The bromine atom at the C2 position and the formyl group at the C4 position act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon.[5][6] This heightened reactivity makes it an excellent substrate for nucleophilic attack by active methylene compounds in Knoevenagel-type condensations.

Part 1: The Knoevenagel Condensation Protocol

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[7] This reaction is typically catalyzed by a weak base.[7]

Reaction Mechanism

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the final condensed product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate + Base - Base-H⁺ Base Base Intermediate R-CH(O⁻)-CH(Z)-Z' Enolate->Intermediate + R-CHO Aldehyde R-CHO (2-Bromo-5-methyl- oxazole-4-carbaldehyde) Protonated_Intermediate R-CH(OH)-CH(Z)-Z' Intermediate->Protonated_Intermediate + H⁺ Product R-CH=C(Z)-Z' Protonated_Intermediate->Product - H₂O

Figure 1: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of 2-Bromo-5-methyl-oxazole-4-carbaldehyde with malononitrile, a common active methylene compound.

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in a minimal amount of ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (a typical eluent system would be a mixture of ethyl acetate and hexane). The reaction is generally complete within 2-4 hours. For less reactive methylene compounds, gentle heating to reflux may be necessary.

  • Workup: Once the reaction is complete, as indicated by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure condensed product.[8]

ReagentMolar Eq.Purpose
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0Electrophile
Malononitrile1.1Nucleophile (Active Methylene)
Piperidine0.1Base Catalyst
Ethanol-Solvent

Part 2: The Wittig Reaction - An Alternative Approach

The Wittig reaction provides an alternative and highly effective method for converting aldehydes into alkenes.[9] This reaction involves the use of a phosphorus ylide (a Wittig reagent).[9]

Reaction Mechanism

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently collapses to yield the alkene and a phosphine oxide byproduct.

Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Elimination Phosphonium_Salt [Ph₃P⁺-CH₂R]X⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide + Base - Base-H⁺, -X⁻ Base Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R'-CHO Aldehyde R'-CHO (2-Bromo-5-methyl- oxazole-4-carbaldehyde) Alkene R'-CH=CHR Oxaphosphetane->Alkene Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Figure 2: Generalized mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

This protocol outlines the Wittig reaction of 2-Bromo-5-methyl-oxazole-4-carbaldehyde with a stabilized ylide.

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • (Triphenylphosphoranylidene)acetonitrile (Wittig reagent)

  • Toluene or Tetrahydrofuran (THF), anhydrous (solvent)

  • Hexane (for purification)

  • Ethyl acetate (for purification)

Procedure:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) protected round-bottom flask, dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 eq) in anhydrous toluene or THF.

  • Wittig Reagent Addition: Add (Triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For stabilized ylides, the reaction may require heating to reflux for several hours to proceed to completion.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can often be purified by direct column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Characterization of Products

The synthesized condensation products should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new vinyl proton signals. Disappearance of the aldehyde proton signal.
¹³C NMR Appearance of new signals for the alkene carbons. Disappearance of the aldehyde carbonyl carbon signal.
FT-IR Disappearance of the aldehyde C-H stretch. Appearance of a C=C stretching vibration.
Mass Spectrometry Molecular ion peak corresponding to the expected product.

Troubleshooting and Key Considerations

  • Low Yields in Knoevenagel Condensation: If the reaction is sluggish, consider using a stronger base (e.g., DBU) or a different solvent. Ensure the starting aldehyde is pure.

  • Side Reactions: In the presence of a strong base, self-condensation of the aldehyde can occur.[7] Using a weak base like piperidine minimizes this side reaction.

  • Purification Challenges: Triphenylphosphine oxide, a byproduct of the Wittig reaction, can sometimes be difficult to separate from the desired product. Trituration with a non-polar solvent like diethyl ether or hexane can help to precipitate the phosphine oxide before column chromatography.

  • Stereoselectivity of the Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Bhat, A. R., et al. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc., 18(1), 142. Available at: [Link]

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  • Al-Otaibi, J. S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(4), M1487. Available at: [Link]

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Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde Derivatives

Introduction: The Significance of Substituted Oxazoles in Modern Drug Discovery The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Oxazoles in Modern Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for targeting a wide array of enzymes and receptors.[3] Specifically, 2-bromo-5-methyl-oxazole-4-carbaldehyde and its derivatives are highly valuable intermediates. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, while the bromine atom at the 2-position provides a reactive site for cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[4] This application note provides a comprehensive guide to the scale-up synthesis of this important building block, focusing on robust and scalable methodologies, process safety, and analytical controls.

Strategic Approach to Synthesis

The synthesis of 2-bromo-5-methyl-oxazole-4-carbaldehyde is most effectively approached in a three-stage process. This strategy allows for clear control over each transformation and facilitates purification of the intermediates, which is crucial for ensuring the quality of the final product, especially on a larger scale.

Synthetic_Pathway A Starting Materials B Stage 1: 5-Methyloxazole Synthesis A->B van Leusen Reaction C Stage 2: Vilsmeier-Haack Formylation B->C POCl3, DMF D Stage 3: Regioselective C2-Bromination C->D n-BuLi, Br2 E Final Product: 2-Bromo-5-methyl-oxazole-4-carbaldehyde D->E Work-up & Purification

Caption: Overall synthetic strategy for 2-bromo-5-methyl-oxazole-4-carbaldehyde.

Stage 1: Synthesis of 5-Methyloxazole

The initial step is the construction of the 5-methyloxazole ring. While several methods exist for oxazole synthesis, the van Leusen oxazole synthesis offers a reliable and high-yielding route from readily available starting materials.[3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Protocol 1: Van Leusen Synthesis of 5-Methyloxazole

Materials and Equipment:

  • Acetaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (anhydrous, powdered)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Jacketed glass reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous methanol, followed by finely powdered potassium carbonate. Stir the suspension to ensure good mixing.

  • TosMIC Addition: Add TosMIC to the stirred suspension.

  • Acetaldehyde Addition: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add acetaldehyde dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure on a rotary evaporator to remove the methanol.

    • To the residue, add dichloromethane and water. Stir vigorously for 10-15 minutes.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyloxazole.

  • Purification: The crude product can be purified by distillation under reduced pressure.

ParameterRecommended ValueRationale
Solvent Anhydrous MethanolFacilitates the reaction and is easily removed.
Base Anhydrous K₂CO₃A mild and effective base for the deprotonation of TosMIC.
Temperature 0-5 °C (addition), RT (reaction)Controls the initial exothermic reaction and allows for a smooth conversion.
Reaction Time 12-16 hoursTypically sufficient for complete conversion.

Stage 2: Vilsmeier-Haack Formylation of 5-Methyloxazole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). The electrophilic substitution on the oxazole ring is expected to occur preferentially at the C4 position due to the directing effect of the ring oxygen and the methyl group at C5.

Protocol 2: Synthesis of 5-Methyl-oxazole-4-carbaldehyde

Materials and Equipment:

  • 5-Methyloxazole (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Ice-water bath

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Jacketed glass reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a separate, dry, nitrogen-flushed flask equipped with a dropping funnel, cool anhydrous DMF in anhydrous DCE to 0-5 °C. Slowly add POCl₃ dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-45 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: In the main reactor, dissolve 5-methyloxazole in anhydrous DCE and cool to 0-5 °C.

  • Reaction: Slowly add the pre-formed Vilsmeier reagent to the solution of 5-methyloxazole, maintaining the internal temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Slowly add a saturated aqueous solution of sodium acetate to neutralize the mixture to a pH of 6-7.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Safety Considerations for Vilsmeier-Haack Reaction:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.[6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The addition of POCl₃ to DMF is exothermic and should be performed slowly and with efficient cooling.

  • Quenching the reaction mixture with ice-water should be done carefully and in a controlled manner to manage the exothermic hydrolysis of any unreacted POCl₃.

Stage 3: Regioselective C2-Bromination

The bromination of the oxazole ring at the C2 position is the most challenging step due to the electronic nature of the heterocycle. The C2 position is the most electron-deficient, making it resistant to electrophilic attack.[4] Therefore, a more strategic approach involving metallation followed by quenching with a bromine source is required. Lithiation with a strong base like n-butyllithium (n-BuLi) at a low temperature, followed by the addition of bromine, is an effective method for achieving regioselective C2-bromination.

Protocol 3: Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Materials and Equipment:

  • 5-Methyl-oxazole-4-carbaldehyde (from Stage 2)

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Jacketed glass reactor with overhead stirring, low-temperature control, and a nitrogen inlet/outlet

  • Dry ice/acetone or a cryocooler

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor under a nitrogen atmosphere.

  • Substrate Charging: Charge the reactor with a solution of 5-methyl-oxazole-4-carbaldehyde in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Lithiation: Slowly add n-butyllithium dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

  • Bromination: In a separate flask, prepare a solution of bromine in anhydrous THF and cool it to -78 °C. Slowly add this bromine solution to the lithiated oxazole solution, again maintaining the temperature below -70 °C.

  • Quenching and Work-up:

    • After the addition of bromine is complete, stir the reaction at -78 °C for another 30 minutes.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of sodium thiosulfate to quench any excess bromine.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Process Safety for Large-Scale Bromination:

  • Bromine is highly corrosive, toxic, and volatile.[7] Handle it in a well-ventilated area with appropriate respiratory protection.

  • The lithiation reaction is highly exothermic and requires strict temperature control.

  • The addition of bromine should be done slowly and at a low temperature to control the reaction rate and prevent side reactions.

  • Continuous flow bromination can be a safer alternative for large-scale production as it minimizes the amount of hazardous reagents present at any given time.[8]

Analytical Quality Control

Consistent monitoring of the reaction progress and characterization of the final product are essential for a successful scale-up synthesis.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the identity of volatile intermediates and the final product, and to assess purity.
High-Performance Liquid Chromatography (HPLC) For quantitative analysis of reaction conversion and final product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) For unambiguous structural elucidation of intermediates and the final product.
Infrared (IR) Spectroscopy To identify key functional groups (e.g., aldehyde C=O stretch).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction or side reactions.Ensure all reagents and solvents are anhydrous. Check the quality of the TosMIC.
Poor regioselectivity in Stage 2 Reaction temperature too high.Maintain strict temperature control during the addition of the Vilsmeier reagent.
Formation of di-brominated products in Stage 3 Excess bromine or temperature fluctuation.Use a stoichiometric amount of bromine and maintain the temperature at -78 °C.
Incomplete lithiation in Stage 3 Inactive n-BuLi or presence of moisture.Use freshly titrated n-BuLi and ensure all glassware and solvents are rigorously dried.

Conclusion

The scale-up synthesis of 2-bromo-5-methyl-oxazole-4-carbaldehyde is a multi-step process that requires careful control of reaction conditions and adherence to strict safety protocols. The synthetic strategy outlined in this application note, employing a van Leusen oxazole synthesis, a Vilsmeier-Haack formylation, and a regioselective lithiation-bromination sequence, provides a robust and scalable route to this valuable building block. By implementing the detailed protocols and analytical controls described herein, researchers and drug development professionals can confidently produce this key intermediate for their discovery and development programs.

References

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  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.Asian Journal of Biochemical and Pharmaceutical Research.
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  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.[Link]

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  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications.[Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. PubMed.[Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.[Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.Preprints.org.
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  • The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52).
  • Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles.Journal of the Chemical Society, Perkin Transactions 1.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.[Link]

  • Van Leusen Reaction. Organic Chemistry Portal.[Link]

  • Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update.[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. PMC.[Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis.
  • 5-Iii) Sem 4.Scribd.
  • Process for preparing 3-hydroxy-5-methylisoxazole.
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  • Bromination safety. YouTube.[Link]

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC.[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC.[Link]

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  • Van Leusen imidazole synthesis.

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Application

Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Introduction: Navigating the Synthesis of Highly Functionalized Oxazoles The 2-bromo-5-methyl-oxazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry and drug development. Its unique arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Highly Functionalized Oxazoles

The 2-bromo-5-methyl-oxazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry and drug development. Its unique arrangement of a reactive aldehyde, a synthetically versatile bromide, and a biologically relevant oxazole core makes it a precursor for a diverse range of complex molecular architectures. However, the inherent reactivity of the aldehyde group often interferes with synthetic transformations planned at other sites of the molecule, such as cross-coupling reactions at the 2-position. To achieve the desired chemical outcomes, a robust protecting group strategy for the aldehyde is paramount.

This guide provides a comprehensive overview of protecting group strategies tailored for 2-bromo-5-methyl-oxazole-4-carbaldehyde. We will delve into the rationale behind experimental choices, present detailed, field-proven protocols, and discuss the critical aspects of chemoselectivity required to preserve the integrity of the sensitive bromo-oxazole system.

The Imperative for Aldehyde Protection

The aldehyde functional group is highly susceptible to nucleophilic attack and oxidation. Many synthetic transformations, such as those involving organometallic reagents (e.g., Grignard, organolithium reagents) or strong bases, are incompatible with an unprotected aldehyde.[1][2] Protecting the aldehyde allows for a broader range of chemical manipulations on the oxazole ring, particularly at the C2-bromo position, which is a prime site for diversification via cross-coupling reactions. The ideal protecting group must be:

  • Easy to install in high yield.

  • Stable under the planned reaction conditions.

  • Removable in high yield under conditions that do not affect the bromo-oxazole core.[3]

Primary Protection Strategy: Cyclic Acetals

The most common and reliable method for protecting aldehydes is their conversion to acetals.[4][5] Cyclic acetals, formed by the reaction of the aldehyde with a diol, are particularly favored due to their enhanced stability, often attributed to the chelate effect.

Causality of Acetal Protection

The formation of an acetal is an acid-catalyzed equilibrium reaction. By reacting the aldehyde with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst, the electrophilic carbonyl carbon is converted into a tetrahedral carbon with two ether linkages. This transformation effectively masks the aldehyde's reactivity towards nucleophiles and bases.[1][2] To drive the equilibrium towards the acetal, water, the byproduct of the reaction, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[6]

Recommended Protecting Groups
Protecting GroupDiol ReagentStructure of Protected AldehydeKey Advantages
1,3-DioxolaneEthylene GlycolHigh stability, widely used.
1,3-Dioxane1,3-PropanediolGenerally more stable to acid hydrolysis than 1,3-dioxolanes.

G

Protocol 1: Synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)-5-methyl-oxazole

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-5-methyl-oxazole-4-carbaldehyde, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TsOH·H₂O to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection Strategies: The Importance of Chemoselectivity

The deprotection of the acetal to regenerate the aldehyde is typically achieved by acid-catalyzed hydrolysis.[5] However, the presence of the bromo-oxazole core necessitates careful selection of the deprotection conditions. The oxazole ring can be susceptible to hydrolytic ring-opening under harsh acidic conditions.[7] Therefore, mild and chemoselective methods are highly recommended to ensure the integrity of the target molecule.

G

Strategy 1: Mild Acidic Hydrolysis

A standard approach involves using a mild acidic system, such as acetic acid in a mixture of THF and water. This method is generally effective and avoids the use of strong mineral acids that could potentially degrade the oxazole ring.

Protocol 2: Mild Acidic Deprotection

Materials:

  • Protected aldehyde (1,3-dioxolane derivative)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected aldehyde in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Strategy 2: Chemoselective Deprotection with Bismuth Nitrate

For substrates that are particularly sensitive to acid, a milder and highly chemoselective method is preferable. Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be an effective reagent for the deprotection of acetals from conjugated aldehydes under mild conditions.[8] This method is advantageous due to the low toxicity of the reagent, ease of work-up, and high selectivity, leaving other acid-sensitive groups intact.[8]

Protocol 3: Chemoselective Deprotection using Bismuth Nitrate

Materials:

  • Protected aldehyde (1,3-dioxolane derivative)

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected aldehyde in dichloromethane.

  • Add bismuth nitrate pentahydrate to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 30-60 minutes).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography if needed.

Summary of Deprotection Conditions and Compatibility

MethodReagentsConditionsCompatibility with Bromo-oxazole Core
Mild Acidic HydrolysisAcetic acid/THF/H₂ORoom temp. to 50 °CGood; monitor for potential slow degradation.
Chemoselective DeprotectionBi(NO₃)₃·5H₂O in CH₂Cl₂Room temperatureExcellent; preserves acid-sensitive functionalities.[8]
Strong Acid HydrolysisHCl or H₂SO₄ in acetone/H₂ORoom temperatureNot recommended; high risk of oxazole ring opening.[7]

Conclusion

The successful synthesis and derivatization of 2-bromo-5-methyl-oxazole-4-carbaldehyde hinges on a well-executed protecting group strategy. The formation of a cyclic acetal, such as a 1,3-dioxolane, is a robust and reliable method for masking the reactive aldehyde. For the crucial deprotection step, a chemoselective approach is highly recommended to preserve the integrity of the bromo-oxazole core. The use of mild reagents like bismuth nitrate offers a significant advantage over traditional acidic hydrolysis, ensuring high yields of the desired product without compromising the structural features essential for further synthetic elaboration. By employing these protocols, researchers can confidently navigate the synthetic challenges posed by this versatile building block, paving the way for the discovery of novel chemical entities.

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  • [No Author]. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Retrieved from [Link]

  • [No Author]. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1083. Available from: [Link]

Sources

Method

Catalytic Systems for Advanced Synthesis with 2-Bromo-5-methyl-oxazole-4-carbaldehyde: Application Notes and Protocols

Introduction: The Versatility of a Unique Heterocyclic Building Block 2-Bromo-5-methyl-oxazole-4-carbaldehyde stands as a pivotal building block for synthetic chemists, particularly those in the fields of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Unique Heterocyclic Building Block

2-Bromo-5-methyl-oxazole-4-carbaldehyde stands as a pivotal building block for synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom at the 2-position, a versatile aldehyde at the 4-position, and a methyl group at the 5-position, offers a rich platform for molecular elaboration. The oxazole core itself is a privileged scaffold, present in numerous biologically active natural products and pharmaceutical agents. The strategic placement of the bromine atom, ortho to the ring nitrogen, makes it an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the effective use of 2-Bromo-5-methyl-oxazole-4-carbaldehyde in three of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols are designed to be robust and reproducible, with a focus on chemoselectivity to preserve the integrity of the crucial aldehyde functionality.

I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] For 2-Bromo-5-methyl-oxazole-4-carbaldehyde, this reaction provides a direct and efficient route to 2-aryl and 2-heteroaryl substituted oxazoles, which are key intermediates in the synthesis of various bioactive molecules.

Causality Behind Experimental Choices:

The selection of the catalytic system is paramount for a successful Suzuki-Miyaura coupling. The electron-deficient nature of the oxazole ring, further accentuated by the electron-withdrawing aldehyde group, influences the oxidative addition step. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is required to initiate the catalytic cycle. The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Phosphine ligands, particularly bulky and electron-rich ones, are often employed to enhance catalytic activity. The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. An aqueous inorganic base is commonly used, and the choice of solvent is dictated by the solubility of the reactants and the need to maintain a homogeneous or effectively biphasic reaction mixture.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if applicable).

  • Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Notes
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)100A versatile and commonly used system.
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane90Often effective for challenging couplings.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)110Buchwald-Hartwig ligands can enhance reactivity.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)3- R-B(OH)3- R-B(OH)2 + Base->R-B(OH)3-

(An image depicting the Heck reaction of 2-Bromo-5-methyl-oxazole-4-carbaldehyde with an alkene to yield the 2-alkenyl-5-methyl-oxazole-4-carbaldehyde product)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by palladium and copper complexes. [2][3]This reaction is invaluable for installing alkynyl moieties onto the oxazole ring of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, opening up avenues for further transformations such as cycloadditions or the synthesis of conjugated polymers.

Causality Behind Experimental Choices:

The Sonogashira reaction generally proceeds under mild conditions. The palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the oxidative addition of the aryl bromide. A copper(I) co-catalyst, typically CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the homocoupling of alkynes (Glaser coupling).

Detailed Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Et₃N, DIPEA) (as solvent or co-solvent)

  • Anhydrous co-solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous co-solvent (if used) and the amine base.

  • Add the terminal alkyne (1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Catalytic Systems for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT to 50The classic Sonogashira conditions.
Pd(PPh₃)₄ (3)CuI (5)DIPEADMFRTDIPEA can sometimes improve yields.
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NToluene60In situ generation of the active catalyst.
Mandatory Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-CCR(L2) Ar-Pd(II)-CCR(L2) Transmetalation->Ar-Pd(II)-CCR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-CCR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CCR Ar-CCR Reductive Elimination->Ar-CCR Cu(I)Br Cu(I)Br Alkyne Complexation Alkyne Complexation Cu-CCR Cu-CCR Cu-CCR->Transmetalation H-CCR + Base H-CCR + Base H-CCR + Base->Cu-CCR Cu(I)Br

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

IV. Scientific Integrity & Logic: A Self-Validating System

The protocols provided herein are designed to be self-validating. The chemoselectivity of these reactions, which preferentially occur at the C-Br bond while leaving the aldehyde group intact, is a testament to the fine-tuning of modern catalytic systems. The aldehyde group, being moderately electron-withdrawing, can influence the electronic properties of the oxazole ring but generally does not interfere with the catalytic cycles under the recommended conditions. However, it is prudent for researchers to monitor for potential side reactions such as reduction of the aldehyde, especially if using hydride-containing reagents or under prolonged heating. Should such side reactions be observed, optimization of reaction time, temperature, or the choice of a milder base is recommended.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009-3066. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57, 7449-7476. [Link]

  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama…) for the synthesis of aryl- and heteroaryl-based compounds. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules; John Wiley & Sons, Ltd, 2013; pp 1-76. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities. The ability to selectively functionalize the oxazole ring at various positions is therefore of paramount importance for the development of new chemical entities. This guide provides a comprehensive overview of the key strategies for the functionalization of 2-Bromo-5-methyl-oxazole-4-carbaldehyde , a versatile building block that offers multiple reaction sites for diversification.

This document is structured to provide not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, adapt protocols to new substrates, and rationally design novel synthetic routes.

Strategic Overview: A Bifunctional Scaffold

2-Bromo-5-methyl-oxazole-4-carbaldehyde presents two primary sites for chemical modification: the C2-bromo position and the C4-carbaldehyde. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of a wide array of carbon and heteroatom substituents. The aldehyde group, on the other hand, is a gateway to a multitude of classical carbonyl chemistries, including olefination, reductive amination, and oxidation/reduction.

The key to successfully harnessing the synthetic potential of this molecule lies in the chemoselective manipulation of these two functional groups. This can be achieved through careful selection of reaction conditions or the strategic use of protecting groups.

Part 1: Functionalization of the C2-Bromo Position

The C2 position of the oxazole ring is electron-deficient, making the C-Br bond susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

1.1.1 Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[6] It involves the reaction of the bromo-oxazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes are the active catalysts. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or SPhos enhance the rate of oxidative addition and reductive elimination.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Arylboronic acid1.2 mmol
Pd(PPh₃)₄0.05 mmol (5 mol%)
K₂CO₃2.0 mmol
SolventDioxane/H₂O (4:1), 5 mL
Temperature90 °C
Time12-24 h

Procedure:

  • To a dried Schlenk tube, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture at 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

1.1.2 Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille coupling utilizes organostannane reagents as the nucleophilic partner.[8] A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions, although the toxicity of tin compounds is a significant drawback.[9]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst. The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from tin to palladium.[10]

  • Additives: In some cases, a copper(I) co-catalyst can accelerate the reaction.[11] Lithium chloride is also often added to facilitate the transmetalation step.[8]

Experimental Protocol: Stille Coupling

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Organostannane1.1 mmol
Pd(PPh₃)₄0.05 mmol (5 mol%)
SolventAnhydrous Toluene
Temperature110 °C
Time12-24 h

Procedure:

  • Follow the general procedure for the Suzuki-Miyaura coupling, excluding the base and water.

  • Use anhydrous toluene as the solvent.

  • Heat the reaction mixture at 110 °C.

1.1.3 Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[1] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The palladium catalyst facilitates the oxidative addition of the bromo-oxazole, while the copper co-catalyst forms a copper acetylide, which is the active nucleophile in the transmetalation step.[14]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[12]

Experimental Protocol: Sonogashira Coupling

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Terminal Alkyne1.5 mmol
PdCl₂(PPh₃)₂0.02 mmol (2 mol%)
CuI0.04 mmol (4 mol%)
Triethylamine3.0 mmol
SolventAnhydrous THF
TemperatureRoom Temperature to 50 °C
Time6-12 h

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

1.1.4 Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-oxazole with primary or secondary amines.[15]

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Amine1.2 mmol
Pd₂(dba)₃0.025 mmol (2.5 mol%)
XPhos0.06 mmol (6 mol%)
NaOtBu1.4 mmol
SolventAnhydrous Toluene
Temperature100 °C
Time12-24 h

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-Bromo-5-methyl-oxazole-4-carbaldehyde, the amine, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.

  • Add anhydrous toluene and heat the mixture at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the oxazole ring allows for nucleophilic aromatic substitution at the C2 position, particularly with soft nucleophiles like thiols and certain amines.[16][17]

Causality Behind Experimental Choices:

  • Nucleophile: Strong, soft nucleophiles are generally required. The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate influences the reaction rate.[17]

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and promote the reaction.[2]

  • Base: A base is often needed to deprotonate the nucleophile (e.g., a thiol to a thiolate).

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Thiol1.1 mmol
K₂CO₃1.5 mmol
SolventAnhydrous DMF
Temperature80 °C
Time6-12 h

Procedure:

  • To a solution of the thiol in anhydrous DMF, add K₂CO₃ and stir for 15 minutes at room temperature.

  • Add 2-Bromo-5-methyl-oxazole-4-carbaldehyde to the mixture.

  • Heat the reaction to 80 °C and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Part 2: Functionalization of the C4-Carbaldehyde

The aldehyde functionality at the C4 position offers a rich platform for a variety of chemical transformations.

Wittig Reaction: For Olefination

The Wittig reaction is a classic method for converting aldehydes into alkenes using a phosphorus ylide.[18]

Causality Behind Experimental Choices:

  • Ylide: The reactivity and stability of the phosphorus ylide determine the stereochemical outcome of the reaction. Unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes.[18] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.

Experimental Protocol: Wittig Reaction

Reagent/ParameterQuantity/Condition
Phosphonium salt1.2 mmol
Base (e.g., n-BuLi or NaH)1.2 mmol
SolventAnhydrous THF
Temperature (Ylide formation)-78 °C to 0 °C
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Temperature (Wittig reaction)-78 °C to room temperature
Time2-6 h

Procedure:

  • Suspend the phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to the appropriate temperature and add the base dropwise.

  • Stir the mixture until the ylide is formed (indicated by a color change).

  • Cool the ylide solution to -78 °C and add a solution of 2-Bromo-5-methyl-oxazole-4-carbaldehyde in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Reductive Amination: For the Synthesis of Amines

Reductive amination is a two-step, one-pot process that converts the aldehyde into a primary, secondary, or tertiary amine.[19] It involves the initial formation of an imine, which is then reduced in situ.[20][21]

Causality Behind Experimental Choices:

  • Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is required. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[19]

  • pH: The reaction is often carried out under mildly acidic conditions to facilitate imine formation.[20]

Experimental Protocol: Reductive Amination

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Amine1.1 mmol
Sodium triacetoxyborohydride (STAB)1.5 mmol
SolventDichloromethane (DCM) or Dichloroethane (DCE)
Additive (optional)Acetic acid (catalytic)
TemperatureRoom Temperature
Time4-24 h

Procedure:

  • Dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde and the amine in the solvent.

  • Add acetic acid if necessary.

  • Add STAB portion-wise to the stirring solution.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Part 3: Orthogonal Functionalization and Protecting Group Strategies

The presence of two reactive functional groups on the same molecule necessitates careful planning for selective transformations.

Chemoselective Functionalization

In many cases, the C2-bromo and C4-aldehyde groups exhibit different reactivities, allowing for selective functionalization without the need for protecting groups. For example, palladium-catalyzed cross-coupling reactions can often be performed in the presence of the aldehyde. However, if the coupling partner or reaction conditions are not compatible with the aldehyde, protection may be necessary.

Protecting the Aldehyde

When the planned reaction at the C2 position is incompatible with the aldehyde (e.g., use of strongly basic or nucleophilic reagents), the aldehyde can be protected as an acetal or dithioacetal.[22][23]

Common Protecting Groups for Aldehydes:

Protecting GroupFormation ConditionsDeprotection ConditionsStability
Dimethyl acetalMeOH, cat. acidAq. acidStable to base, nucleophiles, and mild reducing agents
1,3-DioxolaneEthylene glycol, cat. acidAq. acidStable to base, nucleophiles, and mild reducing agents

Experimental Protocol: Acetal Protection of the Aldehyde

Reagent/ParameterQuantity/Condition
2-Bromo-5-methyl-oxazole-4-carbaldehyde1.0 mmol
Ethylene glycol1.5 mmol
p-Toluenesulfonic acid (p-TsOH)0.05 mmol (catalytic)
SolventToluene
EquipmentDean-Stark apparatus
TemperatureReflux
Time4-8 h

Procedure:

  • Combine 2-Bromo-5-methyl-oxazole-4-carbaldehyde, ethylene glycol, and p-TsOH in toluene in a round-bottom flask fitted with a Dean-Stark trap and a condenser.

  • Reflux the mixture until no more water is collected in the trap.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify if necessary. The protected compound can then be used in subsequent reactions at the C2 position.

Deprotection: The acetal can be easily removed by stirring the protected compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl or H₂SO₄) at room temperature.

Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization strategies for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

G cluster_C2 C2-Position Functionalization cluster_C4 C4-Position Functionalization 2-Bromo-5-methyl-oxazole-4-carbaldehyde 2-Bromo-5-methyl-oxazole-4-carbaldehyde Suzuki-Miyaura Suzuki-Miyaura 2-Bromo-5-methyl-oxazole-4-carbaldehyde->Suzuki-Miyaura ArB(OH)₂, Pd cat., base Stille Stille 2-Bromo-5-methyl-oxazole-4-carbaldehyde->Stille R-SnBu₃, Pd cat. Sonogashira Sonogashira 2-Bromo-5-methyl-oxazole-4-carbaldehyde->Sonogashira R-C≡CH, Pd/Cu cat., base Buchwald-Hartwig Buchwald-Hartwig 2-Bromo-5-methyl-oxazole-4-carbaldehyde->Buchwald-Hartwig R₂NH, Pd cat., base SNAr SNAr 2-Bromo-5-methyl-oxazole-4-carbaldehyde->SNAr Nu-H, base Wittig Wittig 2-Bromo-5-methyl-oxazole-4-carbaldehyde->Wittig Ph₃P=CHR, base Reductive Amination Reductive Amination 2-Bromo-5-methyl-oxazole-4-carbaldehyde->Reductive Amination R₂NH, reducing agent

Caption: Key functionalization pathways for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Conclusion

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly valuable and versatile building block for the synthesis of complex, functionalized oxazole derivatives. By understanding the reactivity of its two key functional groups and employing the appropriate synthetic strategies, researchers can access a vast chemical space for the discovery of novel therapeutic agents and functional materials. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the successful application of this important synthetic intermediate.

References

  • Bellina, F., & Rossi, R. (2006). Recent progress in the field of transition-metal-catalyzed cross-coupling reactions on various azole systems. European Journal of Organic Chemistry, 2006(1), 21-45.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Palladium-Catalyzed o-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(8), 1325–1330.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775.
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074-2145.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • National Institutes of Health. (n.d.). Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bagley, M. C., et al. (2001). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of Organic Chemistry, 66(10), 3572-3576.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.
  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Cristau, H. J., et al. (2004). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 2(10), 1484-1490.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Lin, W., et al. (2008). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.
  • Hazari, N., & Hruszkewycz, D. P. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(29), 8974–8989.
  • Wang, D., et al. (2013). Palladium‐Catalyzed Oxidative sp2 C H Bond Acylation with Aldehydes.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Faza, O. N., & Alonso, F. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7214–7227.
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  • Turchi, I. J., & Dewar, M. J. S. (1975). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of Heterocyclic Chemistry, 12(4), 649-652.
  • ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • YouTube. (2025, March 21). Nucleophilic Substitution Reactions | Organic Chemistry.
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Method

Application Notes and Protocols: Leveraging 2-Bromo-5-methyl-oxazole-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Introduction: The Oxazole Scaffold as a Privileged Motif in Kinase Inhibitor Design Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The unique structural features of the oxazole ring system have established it as a valuable scaffold in the design of novel kinase inhibitors.[2] Its five-membered heterocyclic structure, containing both oxygen and nitrogen atoms, allows for diverse interactions with the ATP-binding pocket of kinases.[2] The strategic functionalization of the oxazole core can lead to the development of potent and selective inhibitors targeting key kinases implicated in oncogenic signaling pathways.

This technical guide focuses on the application of a versatile building block, 2-Bromo-5-methyl-oxazole-4-carbaldehyde , in the synthesis of potential kinase inhibitors. The presence of both a bromine atom and a carbaldehyde group on the oxazole ring provides two orthogonal handles for a variety of chemical transformations, enabling the generation of diverse molecular architectures.

Strategic Importance of 2-Bromo-5-methyl-oxazole-4-carbaldehyde in Kinase Inhibitor Synthesis

The judicious placement of the bromo and carbaldehyde functionalities on the 5-methyl-oxazole core makes this reagent a powerful tool for medicinal chemists.

  • The Bromine Atom: This serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 2-position of the oxazole ring, a common strategy for engaging with the adenine region of the ATP-binding site of kinases.

  • The Carbaldehyde Group: The aldehyde functionality is a versatile precursor for numerous chemical transformations. It can readily undergo condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. Furthermore, it can be subjected to Wittig reactions to introduce carbon-carbon double bonds or reductive amination to generate substituted amines.

These reactive sites allow for a modular and divergent approach to the synthesis of kinase inhibitor libraries, facilitating the exploration of structure-activity relationships (SAR).

Synthetic Strategies and Protocols

The following sections outline detailed protocols for the synthesis of three distinct classes of potential kinase inhibitors derived from 2-Bromo-5-methyl-oxazole-4-carbaldehyde, targeting key kinases in cancer biology: Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

I. Synthesis of 2-Aryl-5-methyl-oxazole Derivatives as Potential FLT3 Inhibitors via Suzuki-Miyaura Coupling

Rationale: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[3] Several FLT3 inhibitors feature a bi-aryl or heteroaryl-aryl core structure. By utilizing a Suzuki-Miyaura coupling, we can introduce various aryl groups at the 2-position of the oxazole, mimicking the core structure of known FLT3 inhibitors.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • Isopropanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol) and the desired arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[4]

    • Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[4]

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.[4]

    • Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).[4]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methyl-oxazole-4-carbaldehyde.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
14-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-methyl-oxazole-4-carbaldehyde75-85
23-Aminophenylboronic acid2-(3-Aminophenyl)-5-methyl-oxazole-4-carbaldehyde60-70
3Pyridine-3-boronic acid5-Methyl-2-(pyridin-3-yl)-oxazole-4-carbaldehyde65-75

dot

Suzuki_Miyaura_Coupling reagents 2-Bromo-5-methyl-oxazole-4-carbaldehyde + Ar-B(OH)₂ catalyst Pd(OAc)₂, K₂CO₃ Isopropanol/Water, Reflux reagents->catalyst product 2-Aryl-5-methyl-oxazole-4-carbaldehyde catalyst->product caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow

II. Synthesis of Oxazole-based Schiff Bases as Potential VEGFR-2 Inhibitors

Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Many VEGFR-2 inhibitors possess a hydrogen-bonding moiety, such as a urea or an amide, and a hydrophobic tail.[6] The condensation of the aldehyde with various anilines can introduce a diverse range of substituents to mimic these features.

Experimental Protocol: Schiff Base Formation

  • Materials:

    • 2-Aryl-5-methyl-oxazole-4-carbaldehyde (from previous step)

    • Substituted aniline (e.g., 4-chloroaniline)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 2-aryl-5-methyl-oxazole-4-carbaldehyde (1.0 mmol) in ethanol (10 mL), add the substituted aniline (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. The formation of the imine product is often indicated by a color change and the precipitation of a solid.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Table 2: Representative Schiff Base Synthesis

Entry2-Aryl-5-methyl-oxazole-4-carbaldehydeAnilineProductTypical Yield (%)
12-(4-Methoxyphenyl)-5-methyl-oxazole-4-carbaldehyde4-ChloroanilineN-((2-(4-methoxyphenyl)-5-methyl-oxazol-4-yl)methylene)-4-chloroaniline85-95
22-(3-Aminophenyl)-5-methyl-oxazole-4-carbaldehyde3,4-DifluoroanilineN-((2-(3-aminophenyl)-5-methyl-oxazol-4-yl)methylene)-3,4-difluoroaniline80-90
35-Methyl-2-(pyridin-3-yl)-oxazole-4-carbaldehyde4-Trifluoromethylaniline5-Methyl-N-((5-methyl-2-(pyridin-3-yl)oxazol-4-yl)methylene)-4-(trifluoromethyl)aniline82-92

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Schiff_Base_Formation aldehyde 2-Aryl-5-methyl-oxazole-4-carbaldehyde conditions Ethanol Catalytic Acetic Acid aldehyde->conditions aniline Substituted Aniline aniline->conditions product Oxazole-based Schiff Base conditions->product caption Schiff Base Formation Workflow

Caption: Schiff Base Formation Workflow

III. Synthesis of Oxazolyl-ethylamines as Potential p38 MAPK Inhibitors via Reductive Amination

Rationale: p38 Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the inflammatory response and is implicated in various inflammatory diseases and cancer.[7] Some p38 MAPK inhibitors feature a flexible linker connecting a heterocyclic core to a substituted aromatic ring. Reductive amination of the aldehyde provides a straightforward method to introduce such a linker and a variety of amine functionalities.

Experimental Protocol: Reductive Amination

  • Materials:

    • 2-Aryl-5-methyl-oxazole-4-carbaldehyde

    • Primary or secondary amine (e.g., morpholine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • Dissolve 2-aryl-5-methyl-oxazole-4-carbaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in DCM or DCE (10 mL).

    • If the amine is a salt (e.g., hydrochloride), add a base such as triethylamine (1.2 mmol) to liberate the free amine.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution at room temperature.[8]

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired oxazolyl-ethylamine.

Table 3: Representative Reductive Amination Reactions

Entry2-Aryl-5-methyl-oxazole-4-carbaldehydeAmineProductTypical Yield (%)
12-(4-Methoxyphenyl)-5-methyl-oxazole-4-carbaldehydeMorpholine4-((2-(4-Methoxyphenyl)-5-methyl-oxazol-4-yl)methyl)morpholine70-80
22-(3-Aminophenyl)-5-methyl-oxazole-4-carbaldehydeN-Methylpiperazine1-((2-(3-Aminophenyl)-5-methyl-oxazol-4-yl)methyl)-4-methylpiperazine65-75
35-Methyl-2-(pyridin-3-yl)-oxazole-4-carbaldehydeBenzylamineN-Benzyl-1-(5-methyl-2-(pyridin-3-yl)oxazol-4-yl)methanamine72-82

dot

Reductive_Amination aldehyde 2-Aryl-5-methyl-oxazole-4-carbaldehyde reductant NaBH(OAc)₃ or NaBH₃CN DCM or DCE aldehyde->reductant amine Primary or Secondary Amine amine->reductant product Oxazolyl-ethylamine reductant->product caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Relevant Signaling Pathways and Biological Evaluation

The synthesized oxazole derivatives are designed to target key signaling pathways implicated in cancer progression.

dot

Kinase_Signaling_Pathways cluster_FLT3 FLT3 Signaling cluster_VEGFR2 VEGFR-2 Signaling cluster_p38 p38 MAPK Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg MAPK_pathway Raf-MEK-ERK Pathway VEGFR2->MAPK_pathway PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis MAPK_pathway->Angiogenesis Stress Stress Stimuli (UV, Cytokines) p38 p38 MAPK Stress->p38 MK2 MK2 p38->MK2 Inflammation Inflammation & Apoptosis MK2->Inflammation caption Targeted Kinase Signaling Pathways

Caption: Targeted Kinase Signaling Pathways

Biological Evaluation:

The synthesized compounds should be evaluated for their inhibitory activity against their respective target kinases using in vitro kinase assays. Cellular assays should also be performed to assess their anti-proliferative effects on relevant cancer cell lines.

Table 4: Hypothetical Biological Activity Data

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
FLT3-Inhibitor-1FLT315MV4-11 (AML)50
VEGFR2-Inhibitor-1VEGFR-225HUVEC120
p38-Inhibitor-1p38α MAPK50THP-1 (LPS-stimulated)250

Note: The data presented in this table is hypothetical and serves as an example of the expected outcomes.

Conclusion and Future Perspectives

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of its bromo and carbaldehyde functionalities allows for the facile generation of diverse chemical libraries targeting a range of kinases. The synthetic protocols outlined in this guide provide a solid foundation for the development of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. Future work should focus on expanding the scope of these reactions to include a wider variety of coupling partners and amines, as well as conducting thorough in vitro and in vivo biological evaluations of the most promising compounds.

References

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2018). Molecules. [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020). International Journal of Molecular Sciences. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. (2019). Archiv der Pharmazie. [Link]

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  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Expert Opinion on Therapeutic Patents. [Link]

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  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2020). Molecules. [Link]

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  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Chemistry. [Link]

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  • Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. (2005). Current Topics in Medicinal Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-methyl-oxazole-4-carbaldehyde by Column Chromatography

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. As a key intermediate in various synthetic pathways, achievin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions related to its purification by column chromatography.

Introduction: The Chemistry of Purifying 2-Bromo-5-methyl-oxazole-4-carbaldehyde

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a moderately polar heterocyclic aldehyde. Its purification via column chromatography is often challenging due to potential issues such as co-elution with impurities, on-column degradation, and poor recovery. The oxazole ring, particularly with a bromine substituent, can be sensitive to certain conditions, and the aldehyde group itself may be prone to oxidation or other side reactions. A thorough understanding of the interplay between the stationary phase, mobile phase, and the inherent properties of the target molecule is paramount for a successful separation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Problem 1: Poor Separation of the Product from Impurities (Co-elution)

Q: My TLC analysis shows a single spot, but after the column, I have mixed fractions containing my product and an impurity. What's happening and how can I fix it?

A: This is a common issue where the resolving power of the column is insufficient to separate compounds with very similar polarities. Here’s a systematic approach to improving your separation:

  • Underlying Cause: The polarity of your starting material and certain byproducts, such as unreacted starting materials or isomers, can be very close to that of your desired product. A standard solvent system may not provide enough selectivity.

  • Immediate Actions:

    • Re-evaluate Your Solvent System: If you are using a standard ethyl acetate/hexane or dichloromethane/hexane system, consider introducing a third solvent to modulate selectivity. Small amounts of solvents like diethyl ether or toluene can alter the interactions between your compounds and the stationary phase.

    • Fine-tune the Polarity: Instead of large jumps in your gradient, use a shallower gradient. This increases the residence time of the compounds on the column, allowing for better separation.

  • Advanced Troubleshooting:

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic, depending on the stability of your compound) or a bonded phase like diol or cyano.

    • Temperature as a Variable: Running the column at a slightly reduced temperature can sometimes enhance separation by increasing the strength of intermolecular interactions.

Problem 2: Low Yield or Complete Loss of Product

Q: I'm losing a significant amount of my product during chromatography. My initial crude material shows a good amount of the desired compound. What could be the cause?

A: Product loss on the column can be attributed to several factors, primarily irreversible adsorption to the stationary phase or on-column degradation.

  • Irreversible Adsorption:

    • Cause: The aldehyde group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and, in some cases, irreversible binding.

    • Solution:

      • Deactivate the Silica Gel: Add a small amount of a polar, non-interfering solvent like triethylamine (0.1-1%) to your mobile phase. This will cap the most acidic sites on the silica.

      • Use a Different Adsorbent: Consider using neutral alumina or a less acidic grade of silica gel.

  • On-Column Degradation:

    • Cause: Bromo-oxazole derivatives can be susceptible to hydrolysis or other degradation pathways, especially if the silica gel is too acidic or if there are impurities in the solvents.[1][2] Aldehydes can also be prone to oxidation.

    • Solution:

      • Use High-Purity Solvents: Ensure your solvents are fresh and of high purity to avoid contaminants that could catalyze degradation.

      • Work Quickly: Do not let the compound sit on the column for an extended period.

      • Consider Stability: Based on related bromo-oxazole compounds, prolonged exposure to acidic or basic conditions should be avoided.[1][3] If basic conditions are used to prevent adsorption, ensure they are mild and that the product is stable under these conditions.

Problem 3: Product Degradation Observed in Eluted Fractions

Q: The fractions containing my purified product show new spots on TLC that were not in the crude material. Why is my product degrading after elution?

A: This suggests that the product is unstable under the collection or storage conditions.

  • Cause: The aldehyde may be sensitive to air (oxidation) or light, or residual acid/base from the chromatography is concentrating in the fractions and causing degradation.

  • Solution:

    • Evaporate Solvents Promptly: Remove the elution solvent as quickly as possible under reduced pressure at a low temperature.

    • Inert Atmosphere: If the compound is particularly sensitive, consider collecting fractions under an inert atmosphere (nitrogen or argon).

    • Storage: Store the purified compound in a cool, dark place, and under an inert atmosphere if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

A1: For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, due to the potential for interaction with the aldehyde, you may need to consider the deactivation strategies mentioned above or alternative stationary phases if you experience issues with yield or peak shape.

Q2: What is a good starting mobile phase for this purification?

A2: A good starting point for developing your mobile phase is a mixture of ethyl acetate and hexane . Based on the structure, the compound is of intermediate polarity. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by TLC. A typical Rf value to aim for in your target solvent system is between 0.25 and 0.35 for optimal column separation.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the oxazole ring is UV active.

  • Staining: If your impurities are not UV active, you can use a potassium permanganate stain, which will react with the aldehyde and other functional groups.

Q4: How do I scale up my purification from a small trial to a larger batch?

A4: When scaling up, maintain the ratio of crude material to the stationary phase (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation). The column diameter should be increased rather than the length to maintain a reasonable flow rate and separation time. Ensure your solvent gradient is scaled proportionally to the larger column volume.

Experimental Protocols

Protocol 1: Standard Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve your crude 2-Bromo-5-methyl-oxazole-4-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with your starting mobile phase (e.g., 10% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 15%, 20%, 25% ethyl acetate) to elute your compound of interest.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent degradation.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for effective separation.
Starting Polarity 5-10% Ethyl Acetate in HexaneEnsures that non-polar impurities are eluted first.
Elution Polarity 15-30% Ethyl Acetate in Hexane (TLC dependent)Should provide an optimal Rf for the target compound.
Rf Target 0.25 - 0.35Provides the best balance between resolution and elution time.

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_load Loading cluster_elute Elution & Collection cluster_iso Isolation prep_silica Prepare Silica Slurry pack_column Pack Column prep_silica->pack_column add_sand Add Sand Layer pack_column->add_sand load_sample Load Sample onto Column add_sand->load_sample dissolve Dissolve Crude Product dissolve->load_sample dry_load Dry Load onto Silica dry_load->load_sample elute Start Elution with Low Polarity Solvent load_sample->elute gradient Increase Polarity (Gradient) elute->gradient Continue collect Collect Fractions gradient->collect Continue tlc Monitor Fractions by TLC collect->tlc Continue tlc->gradient Continue combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic for Poor Separation

G cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Change start Poor Separation (Co-elution) shallow_gradient Use a Shallower Gradient start->shallow_gradient change_solvent Modify Solvent System (e.g., add ether or toluene) start->change_solvent change_adsorbent Switch to Alumina or Bonded Phase shallow_gradient->change_adsorbent Ineffective success Improved Separation shallow_gradient->success Effective change_solvent->change_adsorbent Ineffective change_solvent->success Effective change_adsorbent->success Effective

Caption: Troubleshooting Logic for Co-elution Issues.

References

  • PubChem. 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

  • National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. [Link]

  • Google Patents.Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we provide a recommended synthetic protocol, troubleshoot common side product formations, and answer frequently asked questions to ensure a successful and efficient synthesis.

Section 1: Recommended Synthetic Pathway & Protocol

The synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The oxazole ring system can be sensitive to both strongly acidic and nucleophilic conditions, which presents challenges during functionalization.[1][2] The recommended pathway involves a two-step sequence starting from 5-methyl-oxazole: (1) lithiation followed by electrophilic bromination at the C2 position, and (2) subsequent Vilsmeier-Haack formylation at the C4 position.

This sequence is preferred because direct Vilsmeier-Haack formylation on an unsubstituted oxazole can be sluggish, and the presence of a C2-bromo substituent, while deactivating, still directs the electrophilic formylation to the C4 position.

Visualized Workflow

G cluster_step1 Step 1: C2-Bromination cluster_step2 Step 2: C4-Formylation SM 5-Methyl-oxazole INT 2-Bromo-5-methyl-oxazole SM->INT  1. n-BuLi or LDA, THF, -78°C  2. NBS or CBr4 PROD 2-Bromo-5-methyl-oxazole-4-carbaldehyde INT->PROD  1. POCl3, DMF, 0°C to RT  2. Aqueous Workup

Caption: Recommended two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-methyl-oxazole

This procedure is adapted from established methods for C2-halogenation of oxazoles.[3] The C2 proton is the most acidic on the oxazole ring, facilitating regioselective deprotonation.[1][4]

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Then, add a solution of 5-methyl-oxazole (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Bromination: Prepare a solution of N-Bromosuccinimide (NBS, 1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.[5]

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-Bromo-5-methyl-oxazole can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[6][7]

  • Reagent Preparation: In a separate flame-dried flask under argon, add anhydrous N,N-dimethylformamide (DMF, 5 volumes) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring.[8] Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Add a solution of 2-Bromo-5-methyl-oxazole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.[8] Stir until the hydrolysis is complete.

  • Workup: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.[9]

Section 2: Troubleshooting Guide

This section addresses specific impurities and issues that may arise during the synthesis.

Q1: My LC-MS shows a peak with a mass corresponding to C₅H₄Br₂NO. What is this side product and how can I avoid it?

A: This mass corresponds to 2,4-Dibromo-5-methyl-oxazole .

  • Cause: This side product can form during the Vilsmeier-Haack step if there is a source of electrophilic bromine present, or more commonly, if bromination (Step 1) is not sufficiently selective and proceeds at both C2 and C4. While C2 is kinetically favored for deprotonation, prolonged reaction times or higher temperatures can lead to equilibration and C4-lithiation.

  • Mechanism Insight: The Vilsmeier-Haack reaction itself does not typically introduce a bromine atom. This impurity most likely arises from an over-brominated starting material from Step 1.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the temperature at -78 °C during the entirety of the deprotonation and bromination steps.

    • Stoichiometry: Use no more than 1.1 equivalents of n-BuLi and NBS to minimize over-reaction.

    • Purification: Ensure the intermediate, 2-Bromo-5-methyl-oxazole, is purified and characterized before proceeding to the formylation step.

Q2: The main impurity in my final product has the mass of the starting material from Step 2 (C₅H₆BrNO). Why is the Vilsmeier-Haack reaction incomplete?

A: The impurity is unreacted 2-Bromo-5-methyl-oxazole .

  • Cause: The 2-bromo substituent deactivates the oxazole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction more challenging than on an unsubstituted oxazole.[4] Incomplete reaction can result from insufficient activation, low temperature, or short reaction time.

  • Troubleshooting Steps:

    • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is pre-formed by allowing the POCl₃ and DMF to stir for at least 30 minutes at 0 °C before adding the substrate.[8]

    • Increase Equivalents: Increase the equivalents of the Vilsmeier reagent (POCl₃ and DMF) to 2.0-3.0 equivalents to drive the reaction to completion.

    • Increase Temperature/Time: After the initial addition, consider increasing the reaction temperature to 70-80 °C and extending the reaction time, while carefully monitoring for degradation by TLC/LC-MS.

Q3: I've isolated a product with the correct mass, but the ¹H NMR shows a singlet around 9.8 ppm and lacks a signal for the C2-proton. What is this isomer?

A: This is likely the isomeric side product, 5-Methyl-oxazole-4-carbaldehyde .

  • Cause: This impurity arises if the starting material for the bromination step (Step 1) was not 5-methyl-oxazole but rather 5-methyl-oxazole-4-carbaldehyde, or if the bromination step failed entirely and you carried the unbrominated material into the second step. It can also form if a debromination side reaction occurs, although this is less common.

  • Preventative Measures:

    • Confirm Intermediate Identity: Always confirm the structure and purity of the 2-Bromo-5-methyl-oxazole intermediate via NMR and/or MS before proceeding.

    • Purification Strategy: This impurity can often be separated from the desired product using column chromatography, as the polarity will be different.

Q4: My reaction mixture turned dark brown/black during the Vilsmeier-Haack workup, and the yield is very low. What happened?

A: This indicates significant degradation of the oxazole ring .

  • Cause: Oxazole rings can be unstable under harsh acidic conditions, especially at elevated temperatures.[2][10] The Vilsmeier-Haack reaction uses POCl₃, a strong Lewis acid, and the workup involves hydrolysis which generates strong acids locally before neutralization. This can lead to ring-opening.

  • Mechanism of Degradation: Nucleophilic attack at the electron-deficient C2 position, facilitated by protonation of the ring nitrogen, can initiate ring cleavage, especially in the presence of water during workup.[3][4]

  • Troubleshooting Steps:

    • Controlled Hydrolysis: Perform the hydrolysis step very slowly at 0 °C, pouring the reaction mixture onto a vigorously stirred slurry of ice and sodium bicarbonate. This ensures rapid neutralization and minimizes the time the compound is exposed to concentrated acid.

    • Milder Conditions: If degradation persists, consider lowering the reaction temperature and extending the reaction time for the formylation step.

    • Alternative Reagents: For particularly sensitive substrates, milder formylating agents could be explored, though the Vilsmeier-Haack reaction is standard for this transformation.[6]

Side Product Formation Pathways

G SM 5-Methyl-oxazole INT 2-Bromo-5-methyl-oxazole SM->INT Step 1 (Bromination) SIDE1 Side Product: 2,4-Dibromo-5-methyl-oxazole SM->SIDE1 Over-bromination (Excess NBS / High Temp) PROD Desired Product: 2-Bromo-5-methyl-oxazole-4-carbaldehyde INT->PROD Step 2 (Formylation) SIDE3 Unreacted Starting Material INT->SIDE3 Incomplete Reaction SIDE2 Side Product: Degradation Products (Ring-Opened) PROD->SIDE2 Harsh Acidic Workup

Caption: Potential pathways leading to common side products.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during this synthesis? A: There are two critical parameters. First is temperature control , especially during the lithiation/bromination step (-78 °C) to ensure regioselectivity and prevent side reactions. The second is moisture control . All reagents and solvents must be anhydrous, and the reaction should be run under an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium intermediate and side reactions with the Vilsmeier reagent.

Q: Can I use bromine (Br₂) instead of NBS for the bromination step? A: While molecular bromine can be used, NBS is generally preferred for this type of reaction.[11] NBS is a solid that is easier and safer to handle than liquid bromine. It provides a low concentration of Br₂ in situ, which can lead to cleaner reactions with fewer side products like over-bromination.

Q: How should I best purify the final product? A: Purification can typically be achieved by two methods. Column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is effective for removing most side products, including the unreacted intermediate and the dibrominated species. Alternatively, if the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/isopropanol) can be a highly effective and scalable method to obtain high-purity material.

Q: My 2-Bromo-5-methyl-oxazole intermediate appears unstable upon storage. What are the best practices? A: Halogenated heterocycles can be sensitive to light and hydrolysis.[2] Store the intermediate under an inert atmosphere (argon), in an amber vial to protect it from light, and at a low temperature (-20 °C is recommended for long-term storage). Before use, it's good practice to re-analyze the purity if it has been stored for an extended period.

Section 4: Data Interpretation Guide

Properly identifying the product and byproducts is crucial. Below is a table summarizing expected mass spectrometry data and key ¹H NMR shifts.

Compound NameMolecular FormulaExact Mass (M)Key ¹H NMR Signals (approx. δ in CDCl₃)
2-Bromo-5-methyl-oxazole-4-carbaldehyde C₆H₄BrNO₂204.94~9.9-10.1 (s, 1H, -CHO), ~2.6-2.7 (s, 3H, -CH₃)
2-Bromo-5-methyl-oxazoleC₅H₆BrNO176.96~7.0-7.1 (s, 1H, C4-H), ~2.4-2.5 (s, 3H, -CH₃)
5-Methyl-oxazole-4-carbaldehydeC₅H₅NO₂127.03~9.9-10.0 (s, 1H, -CHO), ~7.8-7.9 (s, 1H, C2-H), ~2.5-2.6 (s, 3H, -CH₃)
2,4-Dibromo-5-methyl-oxazoleC₅H₄Br₂NO255.87~2.5-2.6 (s, 3H, -CH₃) (No aromatic oxazole protons)
References
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Applications of the Vilsmeier reaction in heterocyclic chemistry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. (2013). International Journal of Industrial Chemistry. Retrieved January 22, 2026, from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. (2011). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2006). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. Retrieved January 22, 2026, from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Bromination Reactions. (n.d.). NUS Faculty of Science. Retrieved January 22, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2018). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2016). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

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Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction yield and purity.

I. Synthetic Overview & Core Strategy

The synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde is typically achieved in two key stages:

  • Synthesis of the Precursor: Formation of the 2-Bromo-5-methyloxazole core. This is often accomplished via the bromination of a suitable 5-methyloxazole starting material.

  • Formylation: Introduction of the carbaldehyde group at the C4 position, most commonly via the Vilsmeier-Haack reaction .[1][2]

This guide will focus primarily on troubleshooting the Vilsmeier-Haack formylation step, which is often the most challenging due to the electronic nature of the substrate.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation 5-methyloxazole 5-methyloxazole 2-Bromo-5-methyloxazole 2-Bromo-5-methyloxazole 5-methyloxazole->2-Bromo-5-methyloxazole  Bromination (e.g., NBS) Target_Product 2-Bromo-5-methyl-oxazole-4-carbaldehyde 2-Bromo-5-methyloxazole->Target_Product  Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Target_Product

Caption: High-level workflow for the synthesis of the target compound.

II. Troubleshooting Guide: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[1][3] The Vilsmeier reagent is a relatively weak electrophile, which presents challenges when the aromatic substrate is deactivated.[2][4]

Q1: The formylation reaction is stalled or showing low conversion. What is the underlying cause and how can I improve the yield?

Answer:

This is the most common issue encountered. The root cause is the reduced nucleophilicity of the 2-Bromo-5-methyloxazole ring. The bromine atom at the C2 position is strongly electron-withdrawing, which deactivates the oxazole ring towards electrophilic attack by the weak Vilsmeier reagent.

Causality & Solutions:

Probable CauseScientific RationaleRecommended Solution
Insufficient Electrophile Activation The equilibrium for the Vilsmeier reagent formation may not be fully established, or the reagent itself is not reactive enough at low temperatures for this deactivated substrate.1. Increase Reagent Stoichiometry: Use a larger excess of both POCl₃ and DMF. A common starting point is 1.5-2.0 equivalents of POCl₃ relative to the oxazole substrate. 2. Modify Order of Addition: Prepare the Vilsmeier reagent first by slowly adding POCl₃ to chilled DMF. Allow it to stir for 20-30 minutes at 0°C before adding the oxazole substrate. This ensures the reagent is pre-formed.
Insufficient Reaction Energy The activation energy for the electrophilic attack on the deactivated ring is high. The reaction may be kinetically slow at room temperature or below.1. Increase Reaction Temperature: After substrate addition, allow the reaction to warm to room temperature, then cautiously heat to 40-60°C. Monitor the reaction by TLC or LCMS to track the consumption of starting material. 2. Increase Reaction Time: Extend the reaction time significantly (e.g., from 4 hours to 12-24 hours) before quenching.
Poor Reagent Quality DMF is hygroscopic. Water contamination will rapidly quench the Vilsmeier reagent and POCl₃.1. Use Anhydrous Reagents: Ensure DMF is from a freshly opened bottle or has been dried over molecular sieves. Use a high-purity grade of POCl₃. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
Q2: My NMR analysis shows multiple aldehyde peaks or other unexpected byproducts. What side reactions are occurring?

Answer:

The formation of multiple products often points to a lack of regioselectivity or competing reaction pathways. While formylation is expected at C4, aggressive conditions can lead to undesired outcomes.

Causality & Solutions:

Probable CauseScientific RationaleRecommended Solution
Decomposition/Tarring High temperatures (>80-90°C) can cause decomposition of the sensitive oxazole ring, leading to polymerization and tar formation.1. Careful Temperature Control: Do not overheat. Use a temperature-controlled oil bath and monitor the internal reaction temperature. If the reaction becomes dark and viscous, it's a sign of decomposition. 2. Incremental Heating: Increase the temperature in stages (e.g., hold at 40°C for 2 hours, then 60°C for 4 hours) while monitoring progress.
Competing Reactions The Vilsmeier reagent can sometimes act as a chlorinating agent, especially on other functional groups if present.[5] While less common on the oxazole ring itself, it's a possibility under harsh conditions.1. Optimize Stoichiometry: Avoid a very large excess of POCl₃. Stick to the 1.5-2.0 equivalent range initially. 2. Confirm Structure: If unexpected products are observed, use mass spectrometry (HRMS) and 2D NMR to fully characterize the structures and identify potential side reactions.
Q3: The work-up is messy, and I am struggling to isolate a pure product. What is the best practice for quenching and purification?

Answer:

Proper work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and removing phosphorus-based byproducts.

Causality & Solutions:

Probable CauseScientific RationaleRecommended Solution
Incomplete Hydrolysis The intermediate iminium salt is stable until quenched with water. Incomplete hydrolysis will lead to impurities that are difficult to separate.1. Controlled Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium acetate or sodium bicarbonate. The base neutralizes the acidic mixture and facilitates hydrolysis.[2] 2. Stirring: Allow the quenched mixture to stir for at least 30-60 minutes to ensure hydrolysis is complete.
Difficult Purification The product may be an oil or a low-melting solid. Phosphorus byproducts can co-elute during column chromatography.1. Thorough Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Aqueous Washes: Wash the combined organic layers with water and then with a saturated brine solution to remove residual DMF and salts.[6] 3. Crystallization: Attempt to crystallize the product from a solvent system like heptane/ethyl acetate or isopropanol.[7] This is often the most effective way to achieve high purity. 4. Chromatography: If crystallization fails, use silica gel column chromatography with a gradient elution (e.g., 5% to 20% ethyl acetate in hexanes).

III. Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages:

  • Vilsmeier Reagent Formation: The lone pair of electrons on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements eliminates a chloride ion and forms the highly electrophilic dichlorophosphoryl intermediate, which then breaks down to form the chloroiminium ion, also known as the Vilsmeier reagent.[1]

  • Electrophilic Substitution & Hydrolysis: The electron-rich C4 position of the oxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is deprotonated to restore aromaticity, forming a new iminium ion. During aqueous work-up, this iminium ion is hydrolyzed to yield the final aldehyde product.[3]

G cluster_mech Vilsmeier-Haack Mechanism DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl3 POCl3 POCl3 Oxazole 2-Bromo-5-methyl-oxazole Intermediate Iminium Intermediate Oxazole->Intermediate + Vilsmeier Reagent Product Aldehyde Product Intermediate->Product + H2O H2O H2O Work-up

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Q: Why is the formylation regioselective for the C4 position? A: The regioselectivity is a result of the combined electronic effects of the substituents. The methyl group at C5 is an electron-donating group, which activates the ring and directs electrophilic substitution to the adjacent C4 position. Conversely, the bromine at C2 is strongly electron-withdrawing, deactivating that part of the ring. The oxygen and nitrogen heteroatoms also influence the electron density, but the directing effect of the C5-methyl group is dominant in this case.

Q: What are the critical safety precautions when working with POCl₃? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure all glassware is perfectly dry. Have a sodium bicarbonate solution ready to neutralize any spills.

IV. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Bromo-5-methyloxazole

This protocol is a representative example and may require optimization.

  • Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel to the chilled DMF, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the resulting mixture to stir at 0°C for 30 minutes. The solution may become a pale yellow solid or thick slurry.

  • Substrate Addition: Dissolve 2-Bromo-5-methyloxazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0°C. In a separate large beaker, prepare a stirred solution of saturated sodium bicarbonate or a 1:1 mixture of crushed ice and water.

  • Hydrolysis: Slowly and carefully pour the reaction mixture into the vigorously stirred ice/bicarbonate solution. A precipitate may form.

  • Extraction: Stir the quenched mixture for 1 hour, then extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography or crystallization (e.g., from an isopropanol/heptane mixture) to yield the final product.

V. References

  • Organic Syntheses Procedure: 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available at: [Link]

  • Vilsmeier-Haack Reaction Overview: Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Vilsmeier–Haack Reaction - Wikipedia: Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction Guide: Vilsmeier-Haack Reaction | NROChemistry. NROChemistry. Available at: [Link]

  • Purification of Bromo-aldehydes: 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Welcome to the technical support center for challenges related to the Suzuki-Miyaura coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the Suzuki-Miyaura coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging heterocyclic building block. We will move beyond standard protocols to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to troubleshoot and optimize your synthesis.

Core Challenges: Understanding the Reactivity of the Substrate

The structure of 2-Bromo-5-methyl-oxazole-4-carbaldehyde presents a unique set of challenges that must be addressed for successful cross-coupling. A fundamental understanding of these issues is the first step toward troubleshooting.

  • Catalyst Inhibition by the Oxazole Nitrogen: The lone pair of electrons on the oxazole nitrogen atom can act as a Lewis base, coordinating to the palladium(II) intermediates in the catalytic cycle.[1] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and causing the reaction to stall.[1]

  • Substrate and Product Instability: The aldehyde functional group is sensitive to certain basic conditions, which are required for the transmetalation step of the Suzuki coupling.[2][3] Strong bases can promote undesirable side reactions. Furthermore, the oxazole ring itself can be susceptible to hydrolysis or degradation under harsh conditions (e.g., high temperatures and strong aqueous bases).

  • Competitive Side Reactions: Like many cross-coupling reactions, this transformation is susceptible to several common side reactions that consume starting materials and complicate purification:

    • Protodeborylation: The boronic acid coupling partner can react with trace water or other protic sources to revert to the corresponding arene, reducing the amount of nucleophile available for cross-coupling. This is a primary cause of low yields.[4]

    • Dehalogenation: The 2-bromo-oxazole can be reduced to 5-methyl-oxazole-4-carbaldehyde. This is often mediated by hydride sources in the reaction mixture, which can arise from solvents (like alcohols) or bases.[4]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen or the reductive activation of a Pd(II) precatalyst.[5][6]

Troubleshooting Guide (Question & Answer Format)
Q1: My reaction shows low or no conversion of the starting material, even after extended reaction times. What are the most likely causes?

A1: This is a classic symptom of catalyst inactivity or inhibition. The primary suspects are the catalyst system itself and the reaction setup.

  • Causality: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced in situ.[4] If this reduction is inefficient or if the resulting Pd(0) complex is not stable, the catalytic cycle will not initiate. More critically for this substrate, the oxazole nitrogen can bind to the palladium center, preventing oxidative addition.[1]

  • Solutions & Rationale:

    • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ ensures that Pd(0) is present from the start, bypassing potential issues with the in situ reduction step.

    • Use Electron-Rich, Bulky Ligands: Ligands are not just spectators; they are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7] For heteroaromatic substrates, bulky phosphine ligands like SPhos, XPhos, or RuPhos are often superior. Their steric bulk can disfavor the binding of the oxazole nitrogen to the palladium center, thus preventing catalyst inhibition.

    • Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Ensure your solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

Q2: I'm observing a significant amount of the dehalogenated byproduct (5-methyl-oxazole-4-carbaldehyde). How can I prevent this?

A2: Dehalogenation is a common side reaction that competes with the desired cross-coupling.[4] It occurs when the arylpalladium(II) intermediate undergoes hydrogenolysis instead of transmetalation.

  • Causality: The source of the hydride is often the solvent or the base. For example, alcoholic solvents or the use of bases like sodium ethoxide can generate palladium-hydride species that lead to dehalogenation. Water can also be a proton source.[8]

  • Solutions & Rationale:

    • Choice of Base: Switch to a non-nucleophilic, anhydrous inorganic base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. Avoid hydroxide and alkoxide bases if dehalogenation is a problem.

    • Solvent System: Use anhydrous aprotic solvents like 1,4-dioxane or toluene. While a small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation, excessive water can exacerbate dehalogenation.[8] A good starting point is a 10:1 mixture of dioxane:water.

    • Ligand Selection: Less electron-rich ligands can sometimes disfavor the formation of hydride intermediates. If you are using a very electron-rich ligand and see dehalogenation, consider a slightly less donating one, but this must be balanced with the need to maintain catalyst activity.

Q3: My desired product is forming, but it's contaminated with a biaryl byproduct from the homocoupling of my boronic acid. What's wrong?

A3: Boronic acid homocoupling is typically caused by oxygen in the reaction vessel or issues with the palladium precatalyst.[5][6]

  • Causality: Oxygen can mediate the homocoupling pathway. Additionally, when a Pd(II) precatalyst is reduced to Pd(0) by the boronic acid itself, it can lead to the formation of the homocoupled product.[6]

  • Solutions & Rationale:

    • Improve Degassing Technique: This is the most critical factor. Re-evaluate your procedure for solvent and reaction vessel degassing to rigorously exclude oxygen.

    • Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable than their corresponding boronic acids and are less prone to homocoupling and protodeborylation.[4][9] Consider using the pinacol ester of your desired coupling partner.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or ester. Using a large excess can drive the homocoupling side reaction.

Q4: I'm concerned about the stability of the aldehyde group with the base required. What are the best conditions to preserve it?

A4: This is a valid concern. The key is to use a base that is strong enough to facilitate transmetalation but mild enough to not induce aldehyde-related side reactions.

  • Causality: Strong bases like NaOH or KOH can promote unwanted reactions. The Suzuki-Miyaura coupling mechanism requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[2][3]

  • Solutions & Rationale:

    • Use Mild Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally well-tolerated by aldehyde groups. Potassium phosphate (K₃PO₄) is another excellent, moderately basic option.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C). This can often be achieved by using a more active catalyst/ligand system, such as those based on Buchwald ligands (SPhos, XPhos).

    • Use Potassium Fluoride (KF): In some systems, particularly those sensitive to aqueous bases, anhydrous potassium fluoride can be an effective base for promoting the coupling while being exceptionally mild.[2]

Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for coupling with 2-Bromo-5-methyl-oxazole-4-carbaldehyde? A: A robust starting point is to use a modern catalyst system known for its effectiveness with challenging heterocyclic substrates. See the table and protocol below for a specific recommendation.

ComponentRecommended Starting ConditionRationale
Catalyst XPhos Pd G3 (1-3 mol%)Air- and moisture-stable precatalyst that reliably generates the active L-Pd(0) species. Excellent for N-heterocycles.
Ligand XPhos (1.1 eq. relative to Pd)The bulky, electron-rich nature of XPhos promotes oxidative addition and helps prevent catalyst inhibition by the oxazole.
Base K₃PO₄ (2.0-3.0 equiv.)Moderately basic, effective in promoting transmetalation, and generally compatible with sensitive functional groups.
Solvent 1,4-Dioxane / H₂O (10:1 ratio)Aprotic solvent minimizes side reactions, while a small amount of water aids in dissolving the base. Must be degassed.
Temperature 90-100 °CBalances reaction rate with substrate stability. Lower temperatures may be possible with highly reactive partners.

Q: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A: For challenging substrates, boronic esters are often preferable . They exhibit greater stability, are less prone to protodeborylation and homocoupling, and are generally easier to purify and handle than boronic acids.[4][6] If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a high-yield troubleshooting step.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. When sampling, take a small aliquot from the reaction mixture, quench it with water, and extract it with a solvent like ethyl acetate. This allows you to accurately assess the consumption of starting material and the formation of the product without interference from the inorganic salts.

Visualizing the Process
The Suzuki Catalytic Cycle and Potential Failure Points

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where the specific chemistry of the 2-bromo-oxazole substrate can cause problems.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) oa_complex->trans_complex Transmetalation inhibited Inhibited Complex (Oxazole-N Coordination) oa_complex->inhibited Catalyst Poisoning dehalogenation Dehalogenation (Side Reaction) oa_complex->dehalogenation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product inhibited->oa_complex Reversible Inhibition arbr 2-Bromo-oxazole (Starting Material) arbr->oa_complex ar_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boronic->trans_complex base Base (e.g., K₃PO₄) base->oa_complex Activates Boronic Acid Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Problem: Catalyst Inactivity? start->check_catalyst check_side_reactions Problem: Side Reactions? start->check_side_reactions solution_catalyst Solution: 1. Use bulky ligand (XPhos, SPhos). 2. Use Pd(0) source or robust precatalyst. 3. Ensure rigorous inert atmosphere. check_catalyst->solution_catalyst Yes dehalogenation Dehalogenation Observed check_side_reactions->dehalogenation Yes homocoupling Homocoupling Observed check_side_reactions->homocoupling Yes solution_dehalogenation Solution: 1. Use anhydrous base (K₃PO₄, K₂CO₃). 2. Use aprotic solvent (Dioxane, Toluene). 3. Minimize water content. dehalogenation->solution_dehalogenation solution_homocoupling Solution: 1. Improve degassing procedure. 2. Switch to boronic ester (Bpin). 3. Check boronic acid quality. homocoupling->solution_homocoupling

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

Optimized Experimental Protocol

This protocol is a robust starting point that incorporates best practices to mitigate the challenges discussed.

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.2 equiv.)

  • XPhos Pd G3 (0.02 equiv., 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)

  • Anhydrous 1,4-dioxane (to make a 0.1 M solution)

  • Degassed deionized water

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), XPhos Pd G3 (0.02 mmol, 0.02 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) followed by degassed water (1 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction vigorously. [10]5. Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 12-24 hours. [10]6. Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Ritter, T., et al. (2022). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Retrieved from [Link]

  • Sha, C., et al. (2006). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved from [Link]

  • Dounay, A. B., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2005). Poisoning of Heterogeneous, Late Transition Metal Dehydrocoupling Catalysts by Boranes and Other Group 13 Hydrides. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Goole, M., et al. (2009). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Retrieved from [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Thompson, A., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis Reactions. Retrieved from [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Retrieved from [Link]

  • MDPI. (2016). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]

  • American Chemical Society. (1998). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2019). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • ResearchGate. (2013). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Retrieved from [Link]

  • YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Welcome to the technical support center for the purification of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this key synthetic intermediate.

Introduction: The Challenge of Purity

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, its synthesis, often involving methods like the Vilsmeier-Haack reaction, can introduce a variety of impurities. This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

A1: The impurity profile largely depends on the synthetic route. Assuming a Vilsmeier-Haack formylation of a 2-bromo-5-methyloxazole precursor, you can anticipate the following:

  • Unreacted Starting Materials: Residual 2-bromo-5-methyloxazole.

  • Vilsmeier Reagent Byproducts: The Vilsmeier reagent (formed from a formamide like DMF and an activating agent like POCl₃) can lead to various byproducts.[1] Upon aqueous workup, these can generate dimethylamine salts.

  • Over-brominated or Isomeric Products: Depending on the precise reaction conditions, trace amounts of other brominated species may form.

  • Hydrolysis Products: The oxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to ring-opened byproducts.[2] The 2-bromo substituent may also be prone to hydrolysis.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, toluene, ethyl acetate) are common impurities.

Q2: My crude product is a dark oil/solid. What is the first step I should take?

A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities. A preliminary purification step using an extraction or a silica plug filtration is recommended before attempting more refined methods like recrystallization or column chromatography.

  • Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove water-soluble impurities like dimethylamine salts. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to aid phase separation.

  • Silica Plug Filtration: If the product is highly colored, dissolving it in a minimal amount of a suitable solvent and passing it through a short column (a "plug") of silica gel can remove baseline impurities. Elute with a non-polar solvent system, such as hexane/ethyl acetate, to quickly wash your product through while retaining the more polar, colored impurities at the top of the silica.

Q3: What is the best method to purify 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

A3: A combination of techniques is often most effective. The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities, especially if your product is a solid.

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities and is highly effective for removing impurities that are structurally similar to the product.

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique but can present challenges. Here’s how to troubleshoot common issues.

Problem 1: My compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.

  • Solutions:

    • Add more solvent: This will lower the saturation point.

    • Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.

    • Employ a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[3][4] Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.

Problem 2: No crystals form upon cooling.

  • Causality: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template.

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
IsopropanolOften a good starting point for polar organic molecules.
Heptane/Ethyl AcetateA non-polar/polar mixture that can be fine-tuned for optimal solubility.
TolueneA higher boiling point solvent that may be suitable if the compound is a high-melting solid.
Ethanol/WaterA classic mixed solvent system for moderately polar compounds.
Guide 2: Column Chromatography

Problem: I am not getting good separation of my product from an impurity.

  • Causality: The polarity of the mobile phase may not be optimal for the separation on the chosen stationary phase (typically silica gel).

  • Solutions:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for your product.

      • Solvent Polarity: If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are too low (low Rf), increase the polarity.

    • Consider a Different Stationary Phase: While silica gel is most common, for challenging separations, other stationary phases like alumina or reverse-phase silica (C18) could be explored.

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Heptane/Ethyl Acetate)

This protocol is based on general principles for recrystallizing organic compounds.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Bromo-5-methyl-oxazole-4-carbaldehyde in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, add heptane dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol that should be optimized using TLC analysis first.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The ideal mobile phase should be determined by prior TLC analysis.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Purity Assessment

After purification, it is crucial to assess the purity of your 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A typical starting point for method development would be a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and identifying impurities. The spectra should be clean, with integrations in the 1H NMR corresponding to the expected number of protons. Chemical shifts should be compared to literature values or predicted spectra if available.[8][9]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

Table 2: Expected Analytical Data (Illustrative)

TechniqueExpected Data
1H NMR A singlet for the aldehyde proton (CHO), a singlet for the methyl protons (CH3).
13C NMR Peaks corresponding to the aldehyde carbonyl, the oxazole ring carbons, and the methyl carbon.[10][11]
HPLC A single major peak with a purity of >95% (ideally >98%).
MS (ESI+) [M+H]+ corresponding to the molecular weight of the compound.

Visualization of Workflows

PurificationWorkflow Crude Crude Product Extraction Aqueous Extraction Crude->Extraction Remove water-soluble impurities Recrystallization Recrystallization Extraction->Recrystallization For solid products Column Column Chromatography Extraction->Column For oils or complex mixtures Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity >98%

Caption: General purification workflow for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound Oils Out Add more solvent Use lower boiling solvent Use mixed solvent system Start->OilingOut Problem NoCrystals No Crystals Form Scratch flask Add seed crystal Concentrate solution Start->NoCrystals Problem

Caption: Troubleshooting common issues in recrystallization.

References

  • Maruoka, K., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). 5-(Thiophen-2-yl)oxazole.
  • PubMed. (2024).
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole.
  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Wiley-VCH. (2007).
  • University of Rochester, Department of Chemistry. (n.d.).
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • Oncotarget. (n.d.).
  • Chem 21. (2009).
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MIT OpenCourseWare. (n.d.). 8.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (n.d.). Search Results - BJOC.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wiley-VCH. (2007).
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • National Institutes of Health. (n.d.).

Sources

Optimization

Technical Support Center: Optimization of Reactions for 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Welcome to the dedicated technical support center for 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.

I. Compound Overview and Synthetic Considerations

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly functionalized heterocyclic compound, valued for its utility in constructing complex molecular architectures. The presence of a reactive bromine atom at the 2-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the aldehyde at the 4-position offers a handle for further derivatization.

A common synthetic route to this and similar structures involves the Vilsmeier-Haack formylation of a 2-bromo-5-methyl-oxazole precursor.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce the formyl group onto the electron-rich oxazole ring.[4][5][6]

II. Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations involving 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

These coupling reactions are fundamental to leveraging the reactivity of the C2-bromine. However, challenges such as low yields, catalyst deactivation, and competing side reactions are not uncommon.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and 2-Bromo-5-methyl-oxazole-4-carbaldehyde, but I'm observing very low conversion of my starting material. What are the likely causes and how can I optimize the reaction?

  • Answer & Troubleshooting Workflow:

    Low yields in Suzuki-Miyaura couplings involving heteroaryl halides can stem from several factors.[7][8] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9][10] A failure in any of these steps will impede product formation.

    • Causality:

      • Inefficient Catalyst System: The choice of palladium source and ligand is critical. For electron-rich heterocycles like oxazoles, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps.[11]

      • Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation. An unsuitable base can lead to slow reaction rates or degradation of the starting materials.

      • Solvent Effects: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species.

      • Aldehyde Interference: The aldehyde group can potentially coordinate to the palladium center, inhibiting catalytic activity.

    • Optimization Protocol:

      • Catalyst and Ligand Screening:

        • Start with a robust catalyst system such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like SPhos, XPhos, or RuPhos.

        • If yields remain low, consider using a pre-formed palladium-NHC complex.[11]

      • Base Selection:

        • Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective. For sensitive substrates, milder bases like K₃PO₄ can be beneficial.

      • Solvent System:

        • A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. The ratio can be adjusted to optimize solubility.

      • Temperature Control:

        • While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessive heat can lead to decomposition. Start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

    Troubleshooting Suzuki-Miyaura Coupling

    start Low Yield in Suzuki Coupling catalyst Screen Catalyst/Ligand (e.g., Pd(PPh3)4, Pd2(dba)3/SPhos) start->catalyst Initial Step base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base solvent Adjust Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent temp Modify Temperature (e.g., 80-100 °C) solvent->temp success Improved Yield temp->success Optimization Achieved

    Caption: Optimization workflow for Suzuki-Miyaura coupling.

Issue 2: Competing Debromination in Sonogashira Coupling

  • Question: During a Sonogashira coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde with a terminal alkyne, I am isolating a significant amount of the debrominated starting material (5-methyl-oxazole-4-carbaldehyde). How can I suppress this side reaction?

  • Answer & Troubleshooting Workflow:

    Debromination is a common side reaction in palladium-catalyzed couplings, particularly with heteroaryl halides.[12] It can occur through various pathways, including protonolysis of the organopalladium intermediate.

    • Causality:

      • Presence of Protic Impurities: Water or other protic species can protonate the Pd(II)-aryl intermediate before it undergoes transmetalation with the copper acetylide.

      • Suboptimal Base: The amine base (e.g., triethylamine, diisopropylethylamine) plays a dual role: it deprotonates the alkyne and acts as a scavenger for the HBr generated. An insufficient amount or a base that is not strong enough can lead to an acidic environment that promotes debromination.

      • Copper(I) Cocatalyst: The copper(I) salt (typically CuI) is crucial for the formation of the copper acetylide, which then transmetalates to the palladium center.[13] Inefficient formation of the copper acetylide can leave the palladium intermediate vulnerable to side reactions.

    • Optimization Protocol:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

      • Base Selection and Stoichiometry:

        • Use a high-purity, anhydrous amine base. Ensure at least 2 equivalents are used.

        • Consider using a bulkier base like diisopropylethylamine (DIPEA) to minimize side reactions.

      • Optimize Copper(I) Loading:

        • A typical loading for CuI is 1-5 mol%. Ensure it is fresh and of high quality.

      • Ligand Choice:

        • Phosphine ligands like PPh₃ or P(t-Bu)₃ can stabilize the palladium catalyst and promote the desired coupling pathway.

    ParameterStandard ConditionsOptimized Conditions for Suppression of Debromination
    Catalyst System PdCl₂(PPh₃)₂, CuIPd(PPh₃)₄, CuI
    Base Triethylamine (2 eq.)Anhydrous Diisopropylethylamine (3 eq.)
    Solvent THF or DMFAnhydrous and degassed Toluene or Dioxane
    Atmosphere NitrogenArgon (rigorously inert)
    Additives NoneConsider addition of a halide scavenger (e.g., Ag₂O)

Issue 3: Aldehyde-Related Side Reactions

  • Question: I am concerned that the aldehyde group in my substrate might be undergoing unwanted reactions under the coupling conditions, especially with organometallic reagents. What side reactions should I be aware of and how can I mitigate them?

  • Answer:

    The aldehyde group is an electrophilic center and can react with nucleophiles present in the reaction mixture.[14]

    • Potential Side Reactions:

      • Reaction with Organometallic Reagents: In Suzuki couplings, boronic acids are generally not nucleophilic enough to add to the aldehyde. However, if using organolithium or Grignard reagents in other transformations, direct addition to the aldehyde will compete with the desired reaction.[15]

      • Cannizzaro-type Reactions: Under strongly basic conditions and at elevated temperatures, aldehydes lacking an alpha-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. While less common under typical coupling conditions, it is a possibility with very strong bases.

      • Aldol Condensation: This is not a concern for 2-Bromo-5-methyl-oxazole-4-carbaldehyde as it lacks an enolizable proton.

    • Mitigation Strategies:

      • Protecting Group Chemistry: If direct addition to the aldehyde is a significant issue, it can be protected as an acetal or dithioacetal. These are generally stable to palladium-catalyzed coupling conditions and can be readily deprotected after the coupling step.

      • Reaction Condition Control: Use the mildest possible base and the lowest effective temperature to minimize side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

A1: To ensure the stability and purity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8 °C is recommended. Exposure to moisture and light should be minimized to prevent potential hydrolysis of the oxazole ring and other degradation pathways.

Q2: Is the oxazole ring in this compound stable to acidic or basic conditions?

A2: Oxazoles are generally considered to be stable heterocycles. However, they can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[16] The presence of the aldehyde group may also influence the ring's stability. It is advisable to avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures.

Q3: Can the aldehyde group be selectively reduced in the presence of the bromo-oxazole?

A3: Yes, selective reduction of the aldehyde to an alcohol is possible using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. These conditions will typically not affect the C-Br bond or the oxazole ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) should be used with caution as they may lead to over-reduction or decomposition.

Q4: I am having difficulty purifying my final product. What purification strategies are recommended?

A4: The purification of oxazole derivatives can sometimes be challenging due to their moderate polarity.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent way to obtain highly pure material.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q5: Are there any known safety concerns when working with 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

A5: As with any chemical reagent, appropriate safety precautions should be taken. This includes working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses, lab coat). While specific toxicity data for this compound may be limited, bromo-organic compounds and aldehydes should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information.

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of 2-Bromo-5-methyl-oxazole-4-carbaldehyde with an arylboronic acid. Optimization of reagents and conditions may be necessary for specific substrates.[17]

  • To a dry Schlenk flask, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)2 + Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

V. References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters. Available at: [Link]

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • 18.9: Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University. Available at: [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]

  • 2-Bromo-1,3-oxazole. PubChem. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskatchewan Open Educational Resources. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Available at: [Link]

  • Vilsmeier Reaction. YouTube. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

troubleshooting failed reactions with 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Technical Support Center: 2-Bromo-5-methyl-oxazole-4-carbaldehyde Welcome to the dedicated technical support center for 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is structured to provide researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Welcome to the dedicated technical support center for 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered when using this versatile but electronically complex building block. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction success, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Compound Stability and Handling

This initial section addresses the most fundamental aspect of working with any reagent: ensuring its integrity before the reaction even begins. Degradation of the starting material is a frequent and often overlooked cause of reaction failure.

Frequently Asked Questions (FAQs) - Stability

Q1: What are the ideal storage conditions for 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1] It is critical to protect it from moisture, atmospheric oxygen, and prolonged exposure to light.[1] The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, while the bromo-oxazole core can be sensitive to hydrolytic degradation.

Q2: My material has developed a yellowish or brownish tint. Is it still usable?

A2: A change in color is a primary visual indicator of potential degradation.[1] While a slight discoloration may not always signify complete decomposition, it warrants verification of purity via analytical methods like LC-MS or ¹H NMR before use. The appearance of new peaks, particularly a broadened singlet in the 10-12 ppm region (indicative of a carboxylic acid proton) or the disappearance of the aldehyde proton signal (~9.5-10.5 ppm), confirms degradation.

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: Avoid strong oxidizing agents, which can convert the aldehyde to a carboxylic acid. Strong bases and acids should also be used with caution, as they can promote the hydrolytic opening of the oxazole ring.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, the electronic nature of the oxazole ring presents unique challenges.

Frequently Asked Questions (FAQs) - Cross-Coupling

Q1: My Suzuki-Miyaura coupling reaction with 2-Bromo-5-methyl-oxazole-4-carbaldehyde is failing or showing very low conversion. What is the most likely cause?

A1: Failure in Suzuki couplings with this substrate typically originates from one of three areas: suboptimal catalyst/ligand choice, incorrect base/solvent conditions, or significant protodebromination (replacement of bromine with hydrogen). The oxazole ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle challenging.[2]

Q2: I am observing a significant amount of the debrominated product (5-methyl-oxazole-4-carbaldehyde). How can I prevent this?

A2: Protodebromination is a common side reaction. It can be exacerbated by poor quality boronic acid (which may contain protic impurities), the presence of water in certain solvent systems, or a catalyst system that favors the reductive elimination of H-Br over the desired cross-coupling pathway.[3] Using fresh, high-purity boronic acids or switching to more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[3] Additionally, ensuring the reaction is thoroughly degassed is crucial, as oxygen can degrade both the catalyst and the boronic acid.

Systematic Troubleshooting Guide for Suzuki-Miyaura Coupling

If your reaction is failing, follow this logical diagnostic workflow.

Suzuki_Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Condition Optimization start Problem: Failed Suzuki Coupling check_purity Step 1: Verify Starting Material Purity (NMR/LCMS) start->check_purity check_reagents Step 2: Assess Reagent Quality (Fresh Boronic Acid, Anhydrous Solvent) check_purity->check_reagents Purity OK catalyst_system Step 3: Evaluate Catalyst System check_reagents->catalyst_system Reagents OK conditions Step 4: Optimize Reaction Conditions catalyst_system->conditions System Optimized ligand Use Electron-Rich, Bulky Phosphine Ligands (e.g., SPhos, XPhos, P(tBu)3) catalyst_system->ligand precatalyst Screen Pd Precatalysts (e.g., Pd2(dba)3, Pd(OAc)2) catalyst_system->precatalyst base Screen Bases (K3PO4, Cs2CO3, K2CO3) Ensure K3PO4 is finely ground. conditions->base solvent Screen Solvents (Dioxane/H2O, Toluene, DMF) Ensure thorough degassing. conditions->solvent temperature Vary Temperature (Start at 80°C, adjust as needed) conditions->temperature outcome Successful Coupling conditions->outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

For researchers designing a new reaction, the following table provides a robust set of starting parameters that can be optimized further.

ParameterRecommended ConditionRationale & Key Citation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective precatalysts for generating the active Pd(0) species.[4]
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step with electron-deficient aryl halides.[4]
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is highly effective in many Suzuki couplings; ensure it is finely powdered.[2]
Solvent 1,4-Dioxane with 10-20% WaterThe water is often essential for solubilizing the base and facilitating the catalytic cycle.[5]
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction without promoting excessive decomposition.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation of the Pd(0) catalyst and boronic acid.

Section 3: Troubleshooting Aldehyde-Specific Reactions

The aldehyde at the C4 position is a key functional handle for building molecular complexity, most commonly through reductive amination.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: I am attempting a one-pot reductive amination, but my main product is the corresponding alcohol, not the desired amine. What is wrong?

A1: This is a classic selectivity problem that points directly to your choice of reducing agent. Strong, highly reactive hydrides like Sodium Borohydride (NaBH₄) will often reduce the aldehyde much faster than the intermediate imine/iminium ion can form.[6] This results in the formation of the alcohol byproduct.

Q2: My reaction stalls, and I recover a large amount of unreacted aldehyde and amine. How can I drive the reaction to completion?

A2: This indicates that the initial, reversible step—the formation of the imine intermediate—is not favorable. This equilibrium can be shifted toward the product by either adding a catalytic amount of acid (like acetic acid) to protonate the carbonyl and activate it for attack, or by removing the water that is formed as a byproduct using molecular sieves or a Dean-Stark apparatus.

Protocol: High-Fidelity One-Pot Reductive Amination

This protocol is designed to maximize the yield of the desired amine product by carefully controlling the reaction sequence and reagent choice.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 equiv) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Add the primary or secondary amine (1.1 - 1.2 equiv).

    • If the reaction is sluggish, add 3Å molecular sieves or a catalytic amount of acetic acid (5-10 mol%).

    • Stir at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS until the aldehyde is consumed.

  • Reduction:

    • To the mixture from Step 1, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature.[6] This reagent is milder and more chemoselective for the iminium ion over the aldehyde.

    • Stir the reaction at room temperature for 3-12 hours, monitoring for the formation of the product.

    • Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude material by column chromatography.

Reductive_Amination Start Aldehyde + Amine Imine Imine/ Iminium Ion Start->Imine H+ cat. -H2O Side_Product Alcohol Byproduct Start->Side_Product NaBH4 (Unselective Reduction) Desired_Product Desired Amine Product Imine->Desired_Product NaBH(OAc)3 (Selective Reduction)

Caption: Reaction pathways in reductive amination of an aldehyde.

Section 4: Addressing Challenges in Nucleophilic Aromatic Substitution (SNAr)

While the C2-bromo position is activated towards substitution, relying on a traditional SNAr mechanism can be challenging and is often not the optimal synthetic strategy for this substrate.

Expert Analysis: Why is SNAr Difficult on this Substrate?

The efficiency of an SₙAr reaction is critically dependent on the ability of electron-withdrawing groups (EWGs) to stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[7][8] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[9]

In 2-Bromo-5-methyl-oxazole-4-carbaldehyde, the powerful aldehyde EWG is at the C4 position, which is meta to the C2-bromo leaving group. Consequently, it cannot directly delocalize the negative charge of the Meisenheimer complex via resonance. While the ring nitrogen does provide some inductive withdrawal and stabilization, the lack of direct resonance stabilization from the aldehyde results in a significantly higher activation energy for the reaction, making it slow and often unfeasible under standard conditions.[7][10]

SNAr_Decision_Tree start Goal: Substitute C2-Bromine with a Nucleophile (Nu) question Is the Nucleophile an Amine, Alcohol, or Thiol? start->question snar_path Attempt SNAr? question->snar_path Yes coupling_path Use Metal-Catalyzed Cross-Coupling? question->coupling_path Yes snar_conditions Requires harsh conditions: - High Temp (e.g., >150°C) - Polar aprotic solvent (DMSO, NMP) - High risk of decomposition snar_path->snar_conditions Low probability of success buchwald Buchwald-Hartwig Amination (For N-Nucleophiles) - Pd catalyst / Ligand - Milder Conditions coupling_path->buchwald High probability of success ullmann Ullmann Condensation (For O/S-Nucleophiles) - Cu catalyst - Generally reliable coupling_path->ullmann High probability of success

Caption: Decision tree for C2-functionalization strategies.

Recommendation: For the substitution of the C2-bromo position with N, O, or S nucleophiles, it is strongly advised to bypass traditional SₙAr and employ more robust and reliable metal-catalyzed cross-coupling methods, such as the Buchwald-Hartwig amination or Ullmann condensation. These methods do not rely on the formation of a Meisenheimer complex and are highly effective for a wide range of electronically diverse heterocyclic substrates.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Die Pharmazie - An International Journal of Pharmaceutical Sciences.
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. (n.d.). BenchChem.
  • Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. (n.d.). BenchChem.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN.
  • Diagnosing issues with a failed Suzuki coupling? (n.d.). Reddit.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • How can I solve my problem with Suzuki coupling? (2014).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Optimization

Technical Support Center: Navigating Reactions with 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This versatile bifunctional building block, featuring both a r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This versatile bifunctional building block, featuring both a reactive bromine atom at the C2 position, ideal for cross-coupling reactions, and an aldehyde at C4 for chain extensions and functional group transformations, presents unique opportunities and challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution and workup of your reactions.

Core Concepts: Understanding the Reactivity of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a heterocyclic compound possessing two key functional groups that can be manipulated selectively. The C2-bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. The C4-carbaldehyde is a classic electrophilic site for nucleophilic additions (e.g., Grignard reagents), Wittig-type olefinations, and reductive aminations.

The stability of the oxazole ring is a critical consideration. While generally stable, it can be sensitive to harsh acidic or basic conditions, which may lead to ring-opening or decomposition. Therefore, workup procedures must be carefully designed to maintain the integrity of the heterocyclic core.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the workup of reactions involving 2-Bromo-5-methyl-oxazole-4-carbaldehyde in a question-and-answer format.

I. Suzuki-Miyaura Cross-Coupling Reactions

Question 1: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove the palladium catalyst and boron-containing byproducts from my 2-aryl-5-methyl-oxazole-4-carbaldehyde product. What is a reliable workup procedure?

Answer:

This is a frequent challenge in palladium-catalyzed cross-coupling reactions. A robust workup is essential for obtaining a pure product. Here is a step-by-step protocol and the rationale behind each step:

Detailed Workup Protocol for Suzuki-Miyaura Reactions:

  • Cool and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM). This initial dilution prevents the product from crashing out and makes the subsequent washing steps more efficient.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step removes the bulk of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and water-soluble boron species.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further removes water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely still contain residual palladium and other impurities. Purification by flash column chromatography on silica gel is typically required. A common eluent system is a gradient of ethyl acetate in hexanes.

Troubleshooting Common Issues:

  • Persistent Palladium Color: If your crude product is dark-colored (gray, black), it indicates residual palladium. Before chromatography, you can try filtering the diluted organic solution through a plug of Celite® or silica gel.

  • Boronic Acid Impurities: Excess boronic acid and its byproducts can sometimes co-elute with the product. Washing the organic layer with a dilute base (e.g., 1M NaOH) can help remove acidic boronic acid species, but be cautious as strong bases may affect the oxazole ring or aldehyde.

dot

Caption: General workup workflow for Suzuki-Miyaura reactions.

II. Wittig Olefination Reactions

Question 2: I've performed a Wittig reaction on the aldehyde of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. How do I effectively remove the triphenylphosphine oxide byproduct?

Answer:

Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its variable solubility and polarity. Here are several strategies, ranging from simple to more advanced:

Standard Workup and Purification:

  • Quenching and Extraction: After the reaction, quench with water and extract your product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate.

  • Chromatography: Flash column chromatography is the most common method for separating the desired alkene from TPPO. TPPO is quite polar, so using a less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate) will often leave the TPPO on the baseline while your product elutes.

Troubleshooting TPPO Removal:

  • Precipitation/Filtration: If your product is relatively non-polar, you can often precipitate a significant amount of TPPO from the crude mixture. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of diethyl ether. The TPPO may precipitate as a white solid, which can be removed by filtration.[1] The filtrate containing your product can then be further purified by chromatography.

  • Acidic Wash (with caution): If your product is stable to mild acid, a wash with dilute HCl can sometimes help by protonating any basic impurities, though this is less effective for TPPO itself.

  • Alternative Reagents: For future reactions, consider using a phosphonate-based reagent in a Horner-Wadsworth-Emmons reaction. The phosphate byproduct is water-soluble and easily removed with an aqueous workup.

dot

Caption: Strategy for removing triphenylphosphine oxide (TPPO).

III. Reductive Amination

Question 3: I am performing a reductive amination with a primary amine. What is a general workup procedure, and are there any stability concerns for the bromo-oxazole moiety?

Answer:

Reductive amination typically involves the formation of an imine followed by its reduction. The workup depends on the reducing agent used. A common and mild reducing agent is sodium triacetoxyborohydride (STAB).

General Workup for Reductive Amination with STAB:

  • Quench: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH. This will neutralize the acidic reaction medium and decompose any remaining reducing agent.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash and Dry: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Concentrate and Purify: Concentrate the solution and purify the resulting amine by column chromatography.

Stability Considerations:

The C2-bromine bond on the oxazole ring is generally stable to the mild conditions of a reductive amination using reagents like STAB or sodium cyanoborohydride. However, more aggressive reducing agents or harsh pH conditions during workup should be avoided to prevent potential debromination or oxazole ring degradation.

IV. General Stability and Handling

Question 4: How stable is 2-Bromo-5-methyl-oxazole-4-carbaldehyde to typical workup conditions (acidic/basic washes)?

Answer:

  • Basic Conditions: The oxazole ring is susceptible to cleavage under strongly basic conditions. While mild inorganic bases like K₂CO₃ or NaHCO₃ used in aqueous washes are generally well-tolerated at room temperature, prolonged exposure or the use of stronger bases like NaOH or KOH, especially at elevated temperatures, should be avoided.

  • Acidic Conditions: Strong acids can also lead to the decomposition of the oxazole ring. Brief washes with dilute aqueous acid (e.g., 1M HCl) are usually acceptable during a workup to remove basic impurities, but it is advisable to proceed quickly to the next steps.

  • Aldehyde Stability: The aldehyde group is prone to oxidation to a carboxylic acid if exposed to air for extended periods, especially in the presence of impurities. It is also susceptible to reduction if strong reducing agents are not fully quenched during the workup.

Recommendation: It is best practice to perform aqueous workups under neutral or mildly basic (NaHCO₃) conditions and to avoid prolonged exposure to either strong acids or bases.

Experimental Protocols

The following are generalized protocols for common reactions with 2-Bromo-5-methyl-oxazole-4-carbaldehyde, with a focus on the workup procedure. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid with 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash with water (2 x 15 mL) and then with brine (15 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (e.g., 10-50% ethyl acetate in hexanes gradient) to afford the 2-aryl-5-methyl-oxazole-4-carbaldehyde.

Protocol 2: Wittig Reaction

This protocol outlines the olefination of the aldehyde functionality.

Materials:

  • A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 equivalents)

  • A strong base (e.g., n-Butyllithium or Potassium tert-butoxide) (1.1 equivalents)

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Anhydrous THF

Procedure:

  • Suspend the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to 0 °C.

  • Add the strong base (1.1 mmol) dropwise. Allow the resulting ylide to stir for 30 minutes at this temperature.

  • Add a solution of 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

  • Workup: a. Quench the reaction by the slow addition of water (10 mL). b. Extract the product with diethyl ether (3 x 20 mL). c. Wash the combined organic layers with brine (20 mL). d. Dry over anhydrous MgSO₄, filter, and concentrate. e. To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with cold hexanes and filter. f. Further purify the product by flash column chromatography on silica gel.

Data Summary

The choice of solvents and bases is crucial for a successful reaction and straightforward workup. The following tables provide a quick reference for commonly used reagents.

Table 1: Common Bases for Suzuki-Miyaura Coupling

BaseStrengthSolubility (in Water)Notes
K₂CO₃ModerateHighA standard, effective base for many Suzuki couplings.
Cs₂CO₃StrongHighOften used for less reactive substrates; more expensive.
K₃PO₄StrongHighA strong base that can be effective in challenging couplings.
NaHCO₃WeakHighUsed in workup to neutralize acids.

Table 2: Common Solvents for Extraction

SolventPolarityBoiling Point (°C)Notes
Ethyl AcetatePolar77.1Good general-purpose solvent for a wide range of products.
DichloromethanePolar39.6Can be more effective for polar products but is denser than water.
Diethyl EtherRelatively Non-polar34.6Good for less polar products; highly volatile.
HexanesNon-polar~69Often used in chromatography and for precipitating polar impurities.

This guide is intended to provide a solid foundation for your experimental work. Remember that each reaction is unique, and optimization of these procedures may be necessary to achieve the best results.

References

  • Organic Syntheses. Org. Synth.2012 , 89, 440. [Link]

  • Reddy, G. S. et al. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. JOTCSA. 2019 , 6 (3), 373-382. [Link]

  • Google Patents. US8637559B2 - Oxazole compound and pharmaceutical composition.
  • Grygorenko, O. O. et al. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Chemistry – A European Journal. 2019 , 25 (15), 3437-3444. [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

Sources

Troubleshooting

preventing decomposition of 2-Bromo-5-methyl-oxazole-4-carbaldehyde during reactions

Technical Support Center: 2-Bromo-5-methyl-oxazole-4-carbaldehyde Introduction: Understanding the Reactivity of 2-Bromo-5-methyl-oxazole-4-carbaldehyde 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a valuable synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Introduction: Understanding the Reactivity of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a valuable synthetic intermediate, prized for its trifunctional nature that allows for sequential, regioselective modifications. The interplay between the reactive aldehyde, the versatile C2-bromo handle, and the aromatic oxazole core makes it a powerful building block in medicinal chemistry and materials science.[1][2] However, this high reactivity also presents significant stability challenges. Successful experimentation hinges on understanding and mitigating the inherent decomposition pathways of the molecule.

The primary points of instability are:

  • The Oxazole Ring: Susceptible to hydrolytic cleavage under both strong acidic and basic conditions.[3][4]

  • The C2-Position: The bromine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution.[5][6]

  • The Aldehyde Group: Prone to oxidation, reduction, and other typical aldehyde side-reactions, which can be unintentionally promoted by reaction conditions.

  • Overall Electron-Deficiency: The electron-withdrawing nature of the aldehyde and bromine substituents can influence the electronic properties and stability of the oxazole ring.

This guide provides troubleshooting advice and preventative protocols to help you navigate these challenges and achieve clean, high-yielding reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown or black, and my TLC plate shows significant baseline material. What is causing this decomposition?

Answer: This is a classic indicator of significant compound degradation, likely from one or more parallel decomposition pathways.

  • Causality: The oxazole ring itself is likely compromised. Oxazoles, while aromatic, can be sensitive to cleavage.[5] The two most common culprits are:

    • Hydrolytic Ring Opening: Exposure to strong acids or bases, or even residual moisture at elevated temperatures, can catalyze the hydrolysis of the oxazole ring, leading to the formation of acyclic α-acylamino ketone structures or other fragmented byproducts.[3][4]

    • Oxidative Degradation: The oxazole ring is susceptible to oxidation, which can cause cleavage.[3][4][5] If your reaction is not performed under an inert atmosphere, dissolved oxygen can contribute to this, especially in the presence of certain metals or at higher temperatures.

  • Immediate Actions:

    • Stop the reaction and re-evaluate your conditions.

    • Analyze a sample of the crude mixture by LC-MS if possible to identify potential degradation products, which can provide clues about the decomposition mechanism.

  • Preventative Solutions:

    • Strict Moisture & Air Control: Always use anhydrous solvents and perform reactions under a dry, inert atmosphere (Nitrogen or Argon). See Protocol 1 for a detailed experimental setup.

    • pH Management: Avoid strongly acidic or basic conditions. If a base is required, use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) in stoichiometric amounts rather than a strong base like NaOH or KOH. Use of a buffer system can also help maintain a stable pH.[4]

    • Temperature Control: Do not overheat the reaction. Run trials at lower temperatures to find the minimum required for conversion. Many reactions can proceed efficiently at room temperature or with gentle heating (40-60 °C).[7]

Question 2: I am consistently observing the loss of the bromine substituent, replaced by another nucleophile from my reaction. How can I prevent this side reaction?

Answer: You are observing a nucleophilic aromatic substitution (SNAr) reaction. The C2 position on the oxazole ring is electron-deficient and is the most common site for nucleophilic attack, especially when a good leaving group like bromine is present.[5][6]

  • Causality: The electronegativity of the ring nitrogen and oxygen atoms, combined with the electron-withdrawing aldehyde group, makes the C2 carbon highly electrophilic. Any nucleophile in your reaction (e.g., amines, alkoxides, or even certain solvents like methanol at high temperatures) can potentially displace the bromide.

  • Preventative Solutions:

    • Reagent Order of Addition: If your protocol involves multiple steps, consider if the C2-Br position can be functionalized last. If you are modifying the aldehyde, for instance, perform that reaction first under conditions that are not conducive to SNAr.

    • Temperature Management: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature will significantly reduce the rate of this side reaction.

    • Choice of Base/Nucleophile: If a base is needed, use a sterically hindered, non-nucleophilic one. If your intended reaction involves a specific nucleophile attacking another part of the molecule, ensure it is not one that readily participates in SNAr or use a protecting group strategy.

    • Solvent Choice: Avoid nucleophilic solvents (like methanol or ethanol) if possible, especially with prolonged heating. Opt for aprotic solvents like THF, Dioxane, DMF, or Acetonitrile.

Question 3: My desired product yield is low, and I've isolated a byproduct where the aldehyde has been converted to a carboxylic acid. What happened?

Answer: Your aldehyde has been oxidized. Aldehydes are easily oxidized to carboxylic acids, a reaction that can be initiated by atmospheric oxygen, oxidizing agents, or even certain impurities.

  • Causality: The aldehyde functional group is highly susceptible to oxidation. This can be a particular problem in reactions that run for extended periods, are exposed to air, or use reagents that are not scrupulously purified. For example, some grades of solvents can contain peroxide impurities that act as oxidants.

  • Preventative Solutions:

    • Inert Atmosphere: Rigorously exclude air from your reaction vessel. Purge the flask and solvents with an inert gas (see Protocol 1 ).

    • Purified Reagents: Use freshly purified reagents and high-purity, anhydrous solvents.

    • Antioxidant Additives: In some cases, adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can suppress oxidation, provided it does not interfere with your desired reaction.

    • Protecting Groups: If oxidation is unavoidable under the required reaction conditions, consider protecting the aldehyde as an acetal.[8] Acetals are stable to many reaction conditions (especially basic and oxidative ones) and can be easily removed afterward with mild acid hydrolysis.

Visualizing Decomposition Pathways

The following diagram illustrates the primary points of reactivity and potential degradation pathways for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

DecompositionPathways Main 2-Bromo-5-methyl- oxazole-4-carbaldehyde Cond_H2O H₂O, H⁺ or OH⁻ (Hydrolysis) Cond_Nu Nucleophiles (Nu⁻) (e.g., RNH₂, RO⁻) Cond_O2 [O], Air (O₂) (Oxidation) Hydrolysis Ring-Opened Products (α-Acylamino Ketones) SNAr C2-Substituted Product (Br replaced) Oxidation Oxazole-4-carboxylic Acid (Aldehyde Oxidized) Cond_H2O->Hydrolysis Attacks Oxazole Ring Cond_Nu->SNAr Attacks C2 Position Cond_O2->Oxidation Attacks Aldehyde

Caption: Key decomposition pathways of the target molecule.

Summary of Recommended Reaction Conditions

For optimal stability, adhere to the following general conditions.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde and potential oxidative degradation of the oxazole ring.
Moisture AnhydrousPrevents hydrolytic opening of the oxazole ring.[3]
pH Range Mildly Acidic to Neutral (pH 5-7)Avoids strong acid or base-catalyzed ring hydrolysis.[9]
Temperature As low as reasonably possibleMinimizes thermal degradation and unwanted side reactions like SNAr.
Solvents Anhydrous, Aprotic (THF, Dioxane, Toluene, DCM)Avoids participation of solvent as a nucleophile or proton source.
Bases Non-nucleophilic, hindered (DIPEA, DBU, Proton Sponge)Prevents competitive nucleophilic attack at the C2-position.
Light Protect from direct lightWhile not as common, photochemical degradation can occur in some heterocyclic systems.[3]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol describes a standard setup to exclude air and moisture from your reaction.

Workflow Diagram:

InertAtmosphereWorkflow cluster_prep Preparation cluster_reaction Reaction Setup p1 Flame-dry glassware under vacuum p2 Backfill with Argon/Nitrogen p1->p2 p3 Cool to Room Temperature p2->p3 r1 Add solid reagents under positive inert gas pressure p3->r1 Maintain Inert Atmosphere r2 Add anhydrous solvents via syringe r1->r2 r3 Establish positive pressure (e.g., balloon) r2->r3 r4 Begin stirring and control temperature (cool/heat as needed) r3->r4

Caption: Workflow for setting up an inert atmosphere reaction.

Step-by-Step Methodology:

  • Glassware Preparation: Assemble your reaction flask (e.g., a three-necked round-bottom flask), condenser, and any addition funnels. Ensure all joints are well-greased. Flame-dry the entire assembly under a high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition (Solids): Weigh your 2-Bromo-5-methyl-oxazole-4-carbaldehyde and any other solid reagents in a separate, dry container. Briefly remove the stopper from one neck of the reaction flask and add the solids quickly, while maintaining a positive flow of inert gas into the flask to prevent air ingress.

  • Solvent Addition (Liquids): Use anhydrous solvent from a solvent purification system or a fresh, sealed bottle. Draw the required volume into a dry syringe and transfer it to the reaction flask through a rubber septum.

  • Atmosphere Maintenance: Once all reagents are added, ensure a gentle positive pressure of inert gas is maintained throughout the reaction. This is typically achieved by connecting the top of the condenser to a gas line with an oil bubbler or a balloon filled with the inert gas.

  • Reaction Monitoring: Take aliquots for analysis (e.g., TLC, LC-MS) using a syringe through the septum. This allows you to monitor progress without exposing the reaction to the atmosphere.

Frequently Asked Questions (FAQs)

  • Q: How should I store 2-Bromo-5-methyl-oxazole-4-carbaldehyde?

    • A: For maximum stability, store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place.[3] For long-term storage, placing it inside a desiccator under an inert atmosphere is highly recommended.[3]

  • Q: Can I use protic solvents like methanol or ethanol?

    • A: It is strongly discouraged, especially if the reaction requires heating. Protic solvents can act as nucleophiles, displacing the C2-bromide, or participate in hydrolytic degradation pathways. If absolutely necessary, the reaction should be run at the lowest possible temperature for the shortest possible time.

  • Q: What is the best way to purify the final product while minimizing decomposition?

    • A: Flash column chromatography on silica gel is generally effective. Use non-polar to moderately polar solvent systems (e.g., Hexanes/Ethyl Acetate). Work quickly and avoid leaving the compound on the column for an extended period, as silica gel is slightly acidic and can promote degradation. After chromatography, remove the solvent under reduced pressure at a low temperature (<40°C). Crystallization from a suitable solvent system is an excellent alternative if applicable.[10]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • ResearchGate. (2026). Organocatalytic Acetalization of Aldehydes Utilizing N‐Heterocyclic Iod(az)olium Salts as the Halogen‐Bonding Catalysts. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

Sources

Optimization

characterization of unexpected byproducts in 2-Bromo-5-methyl-oxazole-4-carbaldehyde synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpected outcomes associated with this multi-step synthesis. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies to ensure the integrity and success of your work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We focus on identifying the root cause of common problems and providing actionable, step-by-step solutions.

Q1: My Vilsmeier-Haack formylation step is low-yielding or fails completely. What are the likely causes and how can I fix it?

A1: A low-yielding Vilsmeier-Haack reaction on the 5-methyloxazole precursor is typically traced back to three critical areas: the quality of the Vilsmeier reagent, the reactivity of the substrate, and the reaction conditions.

Causality & Explanation: The Vilsmeier-Haack reaction employs an electrophilic N,N-dimethylchloroiminium ion (the "Vilsmeier reagent"), which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] This reagent is a relatively weak electrophile and requires an electron-rich aromatic system for successful formylation.[1]

  • Reagent Integrity: The most common point of failure is moisture. POCl₃ reacts violently with water, and DMF is hygroscopic. Any moisture will consume the POCl₃ and deactivate the Vilsmeier reagent, halting the reaction.

  • Substrate Reactivity: While the oxazole ring is electron-rich, its nucleophilicity can be diminished by electron-withdrawing groups elsewhere on the molecule. The reaction proceeds via electrophilic substitution, typically at the most electron-rich carbon position.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled (typically kept at 0 °C) during its formation, side reactions can occur, reducing the effective concentration of the active reagent.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly (oven-dried or flame-dried). Use fresh, anhydrous DMF (stored over molecular sieves) and a new bottle of POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Controlled Reagent Addition: Add POCl₃ dropwise to the DMF at 0 °C with vigorous stirring. A reddish, sometimes crystalline complex of the Vilsmeier reagent should form. Do not proceed until this active reagent is fully formed.

  • Reaction Temperature: After forming the reagent, add your 5-methyloxazole substrate solution slowly, maintaining the temperature between 0-5 °C. Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 40-60 °C) to drive the reaction to completion. Monitor progress by TLC.

  • Aqueous Work-up: The final aldehyde is formed during the hydrolysis of the iminium salt intermediate.[1] This step is highly exothermic. Pour the reaction mixture slowly onto crushed ice with stirring, followed by neutralization with a base like NaOH or NaHCO₃ solution to precipitate the product.

Q2: After the bromination step, I see multiple spots on my TLC and my mass spec data suggests the presence of a dibrominated species. What is happening and how can I improve selectivity?

A2: The formation of multiple brominated products points to a lack of regioselectivity and potential over-bromination. The primary desired reaction is electrophilic substitution at the C2 position of the oxazole ring. However, radical bromination of the C5-methyl group is a common and often unexpected side reaction.

Causality & Explanation: The C2 position of the oxazole ring is susceptible to deprotonation and subsequent reaction with electrophiles.[2] However, the methyl group at C5 is attached to an aromatic system and can undergo free-radical substitution on its benzylic-like protons, especially under conditions that generate bromine radicals (e.g., light, or high temperatures with NBS).

Potential Byproducts:

Byproduct NameExpected Mass (vs. Product)Key ¹H NMR Signal
2-Bromo-5-(bromomethyl)oxazole-4-carbaldehyde+78/80 Da (Br for H)Singlet, ~4.5-4.7 ppm (–CH₂Br)
Dibromo-5-methyl-oxazole-4-carbaldehyde (position unknown)+78/80 Da (Br for H)Absence of an oxazole ring proton signal
Starting Material (unreacted)-78/80 Da (H for Br)Singlet, ~7.5-8.0 ppm (C2-H proton)

Troubleshooting Protocol for Regioselectivity:

  • Choice of Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS) . NBS provides a low, constant concentration of Br₂, which favors the desired ionic electrophilic substitution pathway over the radical pathway, minimizing methyl group bromination.[3]

  • Control Reaction Conditions:

    • Exclude Light: Perform the reaction in a flask wrapped with aluminum foil to prevent photochemical initiation of radical reactions.

    • Control Temperature: Run the reaction at room temperature or slightly below. Avoid excessive heating.

    • Solvent Choice: Use a polar aprotic solvent like THF or DMF.

  • Include a Radical Inhibitor: If methyl group bromination persists even with NBS, consider adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene).

  • Stoichiometry: Use a precise stoichiometry of 1.0 to 1.05 equivalents of NBS. Excess brominating agent will inevitably lead to over-bromination.

Q3: My final product appears unstable and decomposes during purification or upon standing. Why is this happening?

A3: The 2-Bromo-oxazole moiety can be susceptible to hydrolysis or ring-opening, particularly in the presence of acid or nucleophiles. The aldehyde at the C4 position further influences the electronic properties of the ring.

Causality & Explanation: The bromination reaction using Br₂ or NBS generates HBr or succinimide as byproducts, respectively. If not adequately neutralized, residual acid can catalyze the hydrolysis of the oxazole ring. Bromo-substituted heterocycles can also be more susceptible to nucleophilic attack than their non-halogenated counterparts.

Workflow for Stabilization and Purification:

G cluster_reaction Reaction Work-up cluster_purification Purification cluster_storage Storage A Crude Reaction Mixture B Quench with aq. Na₂S₂O₃ (removes excess Br₂) A->B C Wash with aq. NaHCO₃ (removes acid byproduct) B->C D Extract with Ethyl Acetate C->D E Dry over MgSO₄, Filter D->E F Concentrate in vacuo (T < 40°C) E->F G Crude Solid/Oil F->G Proceed Immediately H Column Chromatography (Silica gel, Hexane:EtOAc gradient) G->H I Combine Pure Fractions H->I J Remove Solvent in vacuo (T < 40°C) I->J K Pure Product J->K L Store under Inert Gas (Ar/N₂) at -20°C, Protected from Light K->L

Caption: Recommended workflow for work-up, purification, and storage.

Stabilization Strategies:

  • Thorough Neutralization: During the aqueous work-up, ensure the organic layer is washed with a saturated sodium bicarbonate solution until the aqueous layer is basic (check with pH paper). This removes residual acids like HBr.

  • Avoid Protic Solvents: During purification, avoid using protic solvents like methanol or ethanol in your chromatography, as they can act as nucleophiles. A hexane/ethyl acetate system is generally recommended.

  • Low-Temperature Purification: Perform rotary evaporation at a reduced temperature (<40 °C) to prevent thermal decomposition.

  • Proper Storage: Store the final, purified compound under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of the 5-methyloxazole precursor?

A1: The mechanism involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Iminium Ion) Intermediate1->Vilsmeier - Cl₂PO₂⁻ Oxazole 5-Methyl-oxazole Sigma Sigma Complex Vilsmeier->Sigma Oxazole->Sigma + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate Sigma->IminiumSalt - H⁺ Aldehyde Final Aldehyde IminiumSalt->Aldehyde + H₂O (Work-up)

Caption: Two-stage mechanism of the Vilsmeier-Haack reaction.

  • Stage 1: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[4]

  • Stage 2: The electron-rich oxazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a sigma complex). A proton is then lost from the C4 position to restore aromaticity, yielding an iminium salt. This salt is stable until the aqueous work-up, where it is readily hydrolyzed to the final 2-Bromo-5-methyl-oxazole-4-carbaldehyde.[1]

Q2: What analytical techniques are essential for characterizing the final product and its byproducts?

A2: A combination of spectroscopic and chromatographic methods is required for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Crucial for identifying the number and environment of protons. Look for the aldehyde proton (~9.8-10.2 ppm), the methyl group singlet (~2.5 ppm), and the absence of the C2-H proton from the starting material. A byproduct with a -CH₂Br group will show a characteristic singlet around 4.5-4.7 ppm.

    • ¹³C NMR: Confirms the presence of the aldehyde carbonyl (~185-190 ppm) and provides the carbon skeleton fingerprint.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: Essential for determining the molecular weight of the product and any impurities. The key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A dibrominated byproduct will show a characteristic M+, M+2, and M+4 pattern with a ~1:2:1 ratio.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Provides confirmation of key functional groups. Expect a strong C=O stretch for the aldehyde around 1680-1695 cm⁻¹, along with C=N and C-O-C stretches characteristic of the oxazole ring.

  • Thin-Layer Chromatography (TLC):

    • The primary tool for monitoring reaction progress and assessing the purity of column fractions. Use a UV lamp to visualize spots.

Q3: Can I perform the bromination before the formylation?

A3: While chemically possible, performing bromination first is generally not the recommended synthetic route due to issues with regioselectivity and substrate activation.

Synthetic Strategy Rationale: The formyl group (-CHO) introduced by the Vilsmeier-Haack reaction is an electron-withdrawing, deactivating group. The 5-methyl group is an activating group.

  • Route A (Recommended: Formylation then Bromination):

    • Formylation: The C4 position is activated by the ring oxygen and sterically accessible. Formylation proceeds cleanly at C4.

    • Bromination: With the C4 and C5 positions substituted, the C2 position is the most electronically and sterically favorable site for electrophilic bromination. The aldehyde group deactivates the ring slightly, which can help prevent over-bromination, leading to a more controlled reaction.

  • Route B (Not Recommended: Bromination then Formylation):

    • Bromination: On the 5-methyloxazole starting material, both the C2 and C4 positions are potentially reactive towards electrophilic attack. This can lead to a mixture of 2-bromo and 4-bromo isomers, which would be difficult to separate.

    • Formylation: If you successfully isolate the 2-bromo-5-methyloxazole, the bromine atom at C2 will deactivate the ring, making the subsequent Vilsmeier-Haack formylation at C4 more difficult and requiring harsher conditions.

G cluster_route_a Route A (Recommended) cluster_route_b Route B (Not Recommended) A_SM 5-Methyl-oxazole A_Int 5-Methyl-oxazole- 4-carbaldehyde A_SM->A_Int 1. Vilsmeier-Haack (Good Selectivity) A_Prod Final Product A_Int->A_Prod 2. Bromination at C2 (Controlled) B_SM 5-Methyl-oxazole B_Int_Mix Mixture of 2-Bromo & 4-Bromo Isomers B_SM->B_Int_Mix 1. Bromination (Poor Selectivity) B_Int 2-Bromo-5-methyl-oxazole B_Int_Mix->B_Int Difficult Separation B_Prod Final Product B_Int->B_Prod 2. Vilsmeier-Haack (Deactivated Ring)

Caption: Comparison of synthetic routes.

Therefore, the sequence of formylation followed by bromination offers a much more controlled and higher-yielding pathway to the desired product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 27(21), 7247. Available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. (Seminal paper, link is representative of the topic) Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a substituted oxazole with potential applications as a versatile building block in medicinal chemistry.

The Structural Landscape: Understanding Substituent Effects

The structure of 2-Bromo-5-methyl-oxazole-4-carbaldehyde incorporates several key functional groups that dictate its electronic and, consequently, its NMR spectral characteristics. The oxazole ring itself is an electron-rich five-membered heterocycle. However, the substituents—a bromine atom at the 2-position, a methyl group at the 5-position, and a carbaldehyde (aldehyde) group at the 4-position—exert significant influence.

The bromine atom is an electronegative halogen that withdraws electron density through induction. The aldehyde group is a strong electron-withdrawing group due to the carbonyl's polarity and its ability to participate in resonance. Conversely, the methyl group is a weak electron-donating group. These competing electronic effects create a unique chemical environment for each proton and carbon nucleus within the molecule, which is reflected in their distinct chemical shifts in the NMR spectrum.

NMR_Sample_Preparation cluster_0 Sample Preparation Workflow Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube Add Internal\nStandard (TMS) Add Internal Standard (TMS) Transfer to\nNMR Tube->Add Internal\nStandard (TMS) Acquire Spectrum Acquire Spectrum Add Internal\nStandard (TMS)->Acquire Spectrum

Caption: A streamlined workflow for NMR sample preparation.

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde. The predicted chemical shifts, based on established principles and comparative data, offer a strong foundation for researchers working with this compound. The provided experimental protocols serve as a practical starting point for obtaining high-quality NMR data. As with any novel compound, the definitive structural elucidation will rely on the careful acquisition and interpretation of experimental spectra, potentially supplemented by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

References

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3214.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Comparative

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Introduction 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-methyl-oxazole-4-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive aldehyde, a methyl group, and a bromine atom on the oxazole core allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this key intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.

Route 1: Formylation of a Pre-formed 2-Bromo-5-methyloxazole

This strategy focuses on first establishing the 2-bromo-5-methyloxazole core, followed by the introduction of the formyl group at the C4 position. This is a convergent approach that relies on the controlled functionalization of a stable heterocyclic intermediate.

Mechanistic Rationale

The key transformation in this route is the Vilsmeier-Haack formylation. This reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃)[1][2]. The electron-rich oxazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde[1]. The oxazole's oxygen atom activates the C4 position towards electrophilic attack, directing the formylation to this site.

Experimental Protocol

Step 1a: Synthesis of 5-Methyloxazole

A common method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis[3][4][5]. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base[3][4].

  • To a solution of acetaldehyde (1.1 equivalents) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1.0 equivalent) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 5-methyloxazole.

Step 1b: Bromination of 5-Methyloxazole to 2-Bromo-5-methyloxazole

The direct bromination of 5-methyloxazole at the C2 position can be achieved using a suitable brominating agent[6].

  • Dissolve 5-methyloxazole (1.0 equivalent) in a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath and slowly add a solution of bromine (1.0-1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford 2-bromo-5-methyloxazole[6], which can be purified further by distillation if necessary.

Step 1c: Vilsmeier-Haack Formylation of 2-Bromo-5-methyloxazole

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).

  • Cool the DMF in an ice-salt bath to 0 °C and add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-bromo-5-methyloxazole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until a basic pH is reached.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Workflow Diagram

Route 1 Acetaldehyde Acetaldehyde + TosMIC Five_MeOx 5-Methyloxazole Acetaldehyde->Five_MeOx Van Leusen Synthesis Two_Bromo_Five_MeOx 2-Bromo-5-methyloxazole Five_MeOx->Two_Bromo_Five_MeOx Bromination (Br2) Target_1 2-Bromo-5-methyl-oxazole-4-carbaldehyde Two_Bromo_Five_MeOx->Target_1 Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic workflow for Route 1.

Route 2: Late-Stage Bromination of a Pre-formed Oxazole-4-carbaldehyde

This alternative approach involves the construction of the 5-methyl-oxazole-4-carbaldehyde core first, followed by a regioselective bromination at the C2 position.

Mechanistic Rationale

This route would likely begin with the synthesis of a suitable precursor to 5-methyl-oxazole-4-carbaldehyde. A plausible, though not explicitly documented, approach could involve the protection of the aldehyde functionality of a starting material, followed by oxazole ring formation, and subsequent deprotection. The final step is a regioselective bromination. The C2 position of the oxazole ring is the most electron-deficient carbon and is susceptible to attack by nucleophiles or metallating agents. However, electrophilic bromination at C2 can be challenging without a strongly activating group. In this case, the electron-donating effect of the oxygen and the methyl group might not be sufficient to direct bromination to C2 over other positions. Therefore, this route is considered more challenging and less direct than Route 1.

Proposed Experimental Protocol (Hypothetical)

Step 2a: Synthesis of a Precursor to 5-Methyl-oxazole-4-carbaldehyde

One could envision a multi-step synthesis starting from ethyl acetoacetate, which can be formylated at the alpha position. The resulting keto-aldehyde could then be a substrate for an oxazole synthesis, for instance, by reaction with a suitable source of ammonia and subsequent cyclization.

Step 2b: Bromination of 5-Methyl-oxazole-4-carbaldehyde

  • Dissolve 5-methyl-oxazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), along with a radical initiator like AIBN if a radical pathway is desired, or a Lewis acid to promote electrophilic substitution.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction, quench any excess brominating agent, and perform an aqueous workup.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Note: The regioselectivity of this bromination is a key challenge and may result in a mixture of products.

Workflow Diagram

Route 2 Acyclic Acyclic Precursors Ox_Carb 5-Methyl-oxazole-4-carbaldehyde Acyclic->Ox_Carb Oxazole Ring Formation Target_2 2-Bromo-5-methyl-oxazole-4-carbaldehyde Ox_Carb->Target_2 Bromination (NBS)

Caption: Hypothetical synthetic workflow for Route 2.

Route 3: Lithiation and Formylation of 2-Bromo-5-methyloxazole

This route is a variation of Route 1, where the formyl group is introduced via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Mechanistic Rationale

This pathway utilizes the reactivity of organolithium reagents. 2-Bromo-5-methyloxazole can undergo a lithium-halogen exchange upon treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures. This generates a highly reactive 2-lithio-5-methyloxazole intermediate. This nucleophilic species can then react with an electrophile, such as DMF, to introduce the formyl group[7]. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.

Experimental Protocol

Step 3a: Synthesis of 2-Bromo-5-methyloxazole

This step is identical to Step 1b in Route 1.

Step 3b: Lithiation and Formylation

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 2-bromo-5-methyloxazole (1.0 equivalent) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for a period of time (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 equivalents) dropwise to the solution, again keeping the temperature below -70 °C.

  • After the addition of DMF, continue stirring at -78 °C for another 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Workflow Diagram

Route 3 Two_Bromo_Five_MeOx 2-Bromo-5-methyloxazole Lithio 2-Lithio-5-methyloxazole Two_Bromo_Five_MeOx->Lithio n-BuLi, -78°C Target_3 2-Bromo-5-methyl-oxazole-4-carbaldehyde Lithio->Target_3 DMF quench

Caption: Synthetic workflow for Route 3.

Comparison of Synthetic Routes

FeatureRoute 1: Vilsmeier-HaackRoute 2: Late-Stage BrominationRoute 3: Lithiation/Formylation
Number of Steps 3 (from acetaldehyde)Potentially multi-step and complex2 (from 5-methyloxazole)
Starting Materials Acetaldehyde, TosMIC, Bromine, POCl₃, DMFComplex, potentially custom synthesis5-Methyloxazole, n-BuLi, DMF
Key Challenges Handling of POCl₃, optimization of Vilsmeier-Haack conditionsRegioselectivity of bromination, synthesis of the oxazole-4-carbaldehyde precursorCryogenic conditions (-78 °C), handling of pyrophoric n-BuLi, anhydrous conditions
Scalability Generally scalable, Vilsmeier-Haack is a known industrial process.Poorly scalable due to selectivity issues and likely low yields.Scalable with appropriate equipment for low-temperature reactions.
Predicted Yield Moderate to good overall yield.Likely low and variable.Moderate to good, but highly dependent on technique.
Safety Considerations POCl₃ is corrosive and reacts violently with water.Handling of brominating agents.n-BuLi is pyrophoric; requires strict anhydrous and inert atmosphere.

Conclusion

Based on the available chemical literature and established synthetic methodologies, Route 1 (Vilsmeier-Haack formylation) and Route 3 (Lithiation/Formylation) represent the most viable and reliable strategies for the synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Route 1 is built upon well-understood and robust reactions. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles and is generally high-yielding. While it involves the use of phosphorus oxychloride, a hazardous reagent, the procedures are well-established and can be safely performed with standard laboratory precautions.

Route 3 offers a more direct approach from 2-bromo-5-methyloxazole. However, it necessitates the use of cryogenic temperatures and pyrophoric organolithium reagents, which may not be suitable for all laboratory settings. The success of this route is highly dependent on maintaining strictly anhydrous conditions to prevent quenching of the organolithium intermediate.

Route 2 is presented as a hypothetical pathway and is likely to be the least efficient due to the anticipated difficulties in the regioselective bromination of the 5-methyl-oxazole-4-carbaldehyde core.

For researchers with access to standard organic synthesis equipment, Route 1 likely offers the best balance of reliability, scalability, and predictability. For those experienced with organometallic chemistry and equipped for low-temperature reactions, Route 3 provides a compelling and potentially more atom-economical alternative. The choice between these routes will ultimately depend on the researcher's experimental capabilities, safety considerations, and the desired scale of the synthesis.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]

  • Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate. Sci-Hub. Available at: [Link]

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  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

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  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde: An Evaluation of Alternative Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The oxazole moiety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The oxazole moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth technical comparison of synthetic routes and reagents for the preparation of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a versatile intermediate for the elaboration of more complex molecular architectures. As Senior Application Scientists, we present not just protocols, but a critical analysis of the underlying chemistry to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

The title compound incorporates three key functional handles: a bromine atom at the 2-position, a methyl group at the 5-position, and a formyl group at the 4-position of the oxazole ring. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The formyl group provides a reactive site for condensations, reductive aminations, and other transformations to build molecular complexity. The methyl group can influence the electronic properties and steric environment of the molecule. A robust and flexible synthetic approach to this intermediate is therefore highly desirable.

This guide will dissect a plausible multi-step synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, focusing on a comparative analysis of alternative reagents for the key transformation steps: bromination and formylation.

Proposed Synthetic Pathway

A logical and convergent synthetic route to 2-Bromo-5-methyl-oxazole-4-carbaldehyde is proposed to proceed through the following key stages:

Synthetic_Pathway A Ethyl Acetoacetate B Ethyl 5-methyl-oxazole-4-carboxylate A->B Cyclization C Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate B->C Bromination D 2-Bromo-5-methyl-oxazole-4-carbaldehyde C->D Reduction/Formylation

Caption: Proposed synthetic pathway for 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Part 1: Synthesis of the Oxazole Core: Ethyl 5-methyl-oxazole-4-carboxylate

The initial step involves the construction of the 5-methyl-oxazole-4-carboxylate core. While various methods for oxazole synthesis exist, a common and adaptable approach starts from readily available ethyl acetoacetate.

Standard Protocol: Adaptation from Isoxazole Synthesis

A widely used method for the synthesis of the analogous ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine.[1] A similar strategy can be envisioned for the oxazole synthesis, potentially through reaction with a suitable source of ammonia or a protected ammonia equivalent followed by cyclization.

A more direct, one-pot approach, inspired by the synthesis of similarly substituted thiazoles, involves the reaction of ethyl acetoacetate with a brominating agent and a source of nitrogen.[2]

Representative Protocol:

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (1.1 eq) at 0 °C.

  • After stirring for a designated period, introduce a source of ammonia (e.g., ammonium acetate or formamide, excess) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • After cooling, the reaction is worked up by extraction and purified by column chromatography to yield ethyl 5-methyl-oxazole-4-carboxylate.

Part 2: Bromination of the Oxazole Ring

The second stage of the synthesis is the regioselective bromination of the oxazole ring at the 2-position. The choice of brominating agent is critical for achieving high yield and selectivity while ensuring operational safety.

Reagent Comparison: N-Bromosuccinimide (NBS) vs. Elemental Bromine (Br₂)
FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reactivity & Selectivity Milder and more selective, often leading to mono-bromination.[3]Highly reactive and corrosive, can lead to over-bromination and side reactions.
Handling & Safety Crystalline solid, easier and safer to handle.[4]Volatile, fuming liquid requiring specialized handling procedures.[5]
Byproducts Succinimide, which is often easily removed by filtration.Hydrobromic acid (HBr), which can be corrosive and require neutralization.
Cost Generally more expensive than elemental bromine.Relatively inexpensive.

Expert Insight: For heterocyclic substrates, N-Bromosuccinimide is often the reagent of choice due to its superior handling characteristics and selectivity, which generally leads to cleaner reactions and simpler purification.[4] The slightly higher cost is often offset by improved yields and reduced safety concerns.

Experimental Protocols

Protocol 2.1: Bromination with N-Bromosuccinimide (NBS)

  • Dissolve ethyl 5-methyl-oxazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction may be gently heated to accelerate the conversion.

  • Upon completion, the succinimide byproduct can be removed by filtration. The filtrate is then concentrated and the crude product is purified by column chromatography.

Protocol 2.2: Bromination with Elemental Bromine (Br₂)

  • Dissolve ethyl 5-methyl-oxazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by an extractive workup and purification.

Part 3: Formylation of the Brominated Oxazole

The final key transformation is the introduction of the formyl group at the 4-position. This is a challenging step as it involves the conversion of the ester functionality to an aldehyde. A more direct approach would be a Vilsmeier-Haack reaction on a 2-bromo-5-methyloxazole, if the starting material is available. Assuming the ester intermediate, a two-step process of reduction followed by oxidation, or a direct formylation method would be required. For the purpose of this guide, we will explore direct formylation methods on the brominated oxazole ring, assuming a precursor where the 4-position is unsubstituted.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The standard reagent system is a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Alternative Activating Agents for the Vilsmeier-Haack Reaction:

While POCl₃ is the most common activating agent, others can be employed, each with its own advantages and disadvantages.[8]

Activating AgentAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃) Readily available, inexpensive, and well-documented.[6]Corrosive, moisture-sensitive, and generates phosphorus-containing byproducts that can complicate workup.[9]
Oxalyl Chloride ((COCl)₂) Forms the Vilsmeier reagent cleanly with gaseous byproducts (CO, CO₂, HCl).[9]Highly toxic and moisture-sensitive. The byproduct carbon monoxide is also highly toxic.
Thionyl Chloride (SOCl₂) Also generates gaseous byproducts (SO₂ and HCl).Can sometimes lead to chlorination of the substrate.

Expert Insight: Oxalyl chloride is often considered a superior activating agent due to the formation of volatile byproducts, which simplifies purification. However, the extreme toxicity of both the reagent and its byproducts necessitates stringent safety precautions. For routine laboratory synthesis, the well-established POCl₃ protocol is often preferred due to its familiarity and lower cost.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Oxazole Oxazole 2-Bromo-5-methyl-oxazole Aldehyde 2-Bromo-5-methyl-oxazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Protocol 3.1: Vilsmeier-Haack Formylation with POCl₃/DMF

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise at 0 °C to form the Vilsmeier reagent.

  • To this mixture, add a solution of 2-bromo-5-methyloxazole (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction and carefully pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH solution).

  • The product is then extracted with an organic solvent and purified by column chromatography.

Method 2: Lithiation and Formylation

An alternative to the Vilsmeier-Haack reaction is the use of organolithium chemistry. This involves a lithium-halogen exchange at the 2-position, followed by quenching with an electrophilic formylating agent like DMF.[10] This method is particularly useful when the Vilsmeier-Haack reaction is not effective or gives poor yields.

Alternative Organolithium Reagents:

Organolithium ReagentReactivityConsiderations
n-Butyllithium (n-BuLi) Commonly used, commercially available.Can act as a strong base, potentially causing side reactions.
sec-Butyllithium (s-BuLi) More reactive than n-BuLi.More sterically hindered.
tert-Butyllithium (t-BuLi) Highly reactive and a very strong base.Pyrophoric and requires careful handling.

Expert Insight: For lithium-halogen exchange on an aromatic or heteroaromatic bromide, n-butyllithium is typically sufficient and is the most commonly used reagent due to its balance of reactivity and ease of handling.[11] The reaction is usually performed at low temperatures to prevent side reactions.

Protocol 3.2: Lithiation and Formylation with n-BuLi/DMF

  • In a flame-dried flask under an inert atmosphere, dissolve 2,4-dibromo-5-methyloxazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for a specified time to allow for the lithium-halogen exchange to occur.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Part 4: Conversion of the Ester to the Aldehyde

Assuming the synthesis proceeds through the ethyl 2-bromo-5-methyl-oxazole-4-carboxylate intermediate, the final step is the reduction of the ester to the aldehyde.

Standard Protocol: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for the partial reduction of esters to aldehydes, especially at low temperatures.

Protocol 4.1: DIBAL-H Reduction

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

  • Cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H (1.1-1.5 eq) in an appropriate solvent dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for a designated period, monitoring the reaction by TLC.

  • Carefully quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow to warm to room temperature with vigorous stirring until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography.

Conclusion

The synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde can be achieved through a multi-step sequence, with several key steps offering a choice of reagents that can be tailored to the specific needs and constraints of the research laboratory. For the bromination step, N-bromosuccinimide presents a safer and often more selective alternative to elemental bromine. In the crucial formylation step, the classic Vilsmeier-Haack reaction using POCl₃/DMF is a robust choice, while the use of oxalyl chloride offers a cleaner workup at the cost of increased hazard. As an alternative, lithiation followed by formylation with DMF provides a powerful method, particularly when other methods fail. The final reduction of the ester to the aldehyde is reliably achieved with DIBAL-H.

By understanding the nuances of each reagent and synthetic route, researchers can strategically design and execute the synthesis of this valuable building block, paving the way for the discovery of new and innovative chemical entities.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 49, 1–330.
  • Samimi, H. A.; Dadvar, F. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis2015, 47 (12), 1899-1904.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemia Corporation. A first-line brominating agent: describing N-bromosuccinimide (NBS). [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]

  • Common-Chemistry. Formylation. [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

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Validation

A Comparative Guide to Oxazole and Thiazole Derivatives in Drug Discovery: A Bioisosteric Perspective

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered azoles, particularly oxazoles and thiazoles, have proven to be excep...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered azoles, particularly oxazoles and thiazoles, have proven to be exceptionally versatile. While structurally similar, the subtle substitution of a sulfur atom (thiazole) for an oxygen atom (oxazole) imparts distinct physicochemical and pharmacological properties that can be strategically exploited in drug design. This guide provides a comparative analysis of these two critical scaffolds, offering insights into their synthesis, properties, and applications to aid researchers in making informed decisions during the lead optimization process.

Structural and Physicochemical Properties: A Tale of Two Atoms

The core difference between oxazole and thiazole lies in the heteroatom at position 1: oxygen for oxazole and sulfur for thiazole. This seemingly minor change has significant consequences for the molecule's electronic distribution, aromaticity, and metabolic stability.

Key Physicochemical Differences:

  • Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur, leading to a more polarized C=N bond in the oxazole ring. Thiazole, with the less electronegative and more polarizable sulfur atom, possesses greater aromatic character. This enhanced aromaticity can contribute to more favorable stacking interactions with biological targets.

  • Hydrogen Bonding: The nitrogen atom at position 3 in both rings acts as a hydrogen bond acceptor. However, the overall hydrogen bonding capacity of the ring system can be influenced by the adjacent heteroatom.

  • Metabolic Stability: The oxazole ring, particularly at the C2 position, can be susceptible to metabolic cleavage. The greater stability of the thiazole ring often makes it a preferred scaffold when metabolic inertness is desired. This is a critical consideration in designing drugs with favorable pharmacokinetic profiles.

  • pKa and Lipophilicity (LogP): The pKa of the thiazole ring is generally higher than that of the corresponding oxazole, making it more basic. This can influence salt formation strategies and receptor interactions. Lipophilicity, a key determinant of cell permeability, can also be modulated by the choice of the heterocycle, though it is highly dependent on the substituents.

Comparative Data Summary:

PropertyOxazoleThiazoleImplication in Drug Design
Aromaticity LowerHigherThiazole may offer better π-stacking interactions.
Metabolic Stability Generally LowerGenerally HigherThiazole is often preferred for improved in vivo half-life.
Basicity (pKa) LowerHigherAffects ionization at physiological pH and salt formation.
Hydrogen Bond Acceptor Yes (N at position 3)Yes (N at position 3)Both can engage in crucial receptor binding interactions.

Synthesis of Oxazole and Thiazole Scaffolds: Established Methodologies

The choice between an oxazole and a thiazole core can also be influenced by synthetic accessibility. Fortunately, robust and versatile synthetic routes exist for both scaffolds.

Common Synthesis of Thiazoles: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods. It involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: Dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Reagent: Add the α-haloketone (1.0-1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired thiazole derivative.

Workflow for Hantzsch Thiazole Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A α-Haloketone C Condensation in Solvent (e.g., Ethanol) A->C B Thioamide B->C D Reflux C->D E Reaction Monitoring (TLC) D->E F Cooling & Isolation E->F G Purification (Recrystallization/Chromatography) F->G H Final Thiazole Product G->H

Caption: General workflow for the Hantzsch thiazole synthesis.

Common Synthesis of Oxazoles: The Robinson-Gabriel Synthesis

This method involves the dehydration of 2-acylaminoketones, which are often prepared in situ from an α-aminoketone and an acyl chloride or anhydride.

Experimental Protocol: Robinson-Gabriel Oxazole Synthesis

  • Preparation of Precursor: Acylate the α-aminoketone (1.0 eq) with an appropriate acylating agent (e.g., benzoyl chloride, 1.1 eq) in the presence of a base (e.g., pyridine) to form the 2-acylaminoketone intermediate.

  • Cyclodehydration: Dissolve the intermediate in a dehydrating agent, such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.

  • Reaction Conditions: Gently heat the mixture. The reaction progress should be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final oxazole product.

Comparative Pharmacological Profiles and Case Studies

The choice between an oxazole and a thiazole can profoundly impact biological activity. The following case studies illustrate how these scaffolds have been employed and compared in drug discovery programs.

Case Study 1: p38 MAP Kinase Inhibitors

In the development of inhibitors for p38 MAP kinase, a target for inflammatory diseases, researchers have explored both oxazole and thiazole-based scaffolds. A study directly comparing these heterocycles as a central scaffold for diaryl inhibitors found that the thiazole derivatives generally exhibited superior potency. The authors hypothesized that the sulfur atom of the thiazole ring engaged in a more favorable interaction within the ATP-binding pocket compared to the oxygen of the oxazole.

Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FDA-approved drug Pemigatinib is a potent inhibitor of FGFR. Its chemical structure features a central thiazole ring. In contrast, the clinical candidate Rogaratinib utilizes an oxazole scaffold to achieve potent and selective inhibition of the same target family. This highlights that while one scaffold may be preferred in a given chemical series, both can be successfully employed to generate highly effective drugs, and the optimal choice is context-dependent.

Case Study 3: The Sulfonamide Moiety in FDA-Approved Drugs

A notable number of FDA-approved drugs contain a thiazole ring linked to a sulfonamide group. A prominent example is the diuretic Hydrochlorothiazide . In contrast, the oxazole-sulfonamide combination is less common, suggesting that the electronic properties of the thiazole ring are particularly well-suited for this type of substitution pattern in successful therapeutic agents.

Signaling Pathway Example: Inhibition of a Kinase (e.g., p38 or FGFR)

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor / Inflammatory Signal Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor 1. Binding Kinase Kinase Domain (e.g., p38, FGFR) Receptor->Kinase 2. Activation Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Inflammation) pSubstrate->Response Inhibitor Oxazole/Thiazole Inhibitor Inhibitor->Kinase Inhibition

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-methyl-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Analytical Validation In the landscape of pharmaceutical development and chemical synthesis, the purity and integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Validation

In the landscape of pharmaceutical development and chemical synthesis, the purity and integrity of every component are paramount. 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its precise quantification and impurity profiling are essential for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive framework for the validation of analytical methods for this compound, offering a comparative analysis of suitable techniques and detailed protocols grounded in scientific integrity and regulatory expectations.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory hurdle but a cornerstone of robust scientific practice, ensuring that the data generated is reliable, reproducible, and fit for its purpose.[2][3] The principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines form the bedrock of the validation protocols discussed herein.[2][4][5][6][7][8][9]

This guide will explore and compare two primary analytical techniques for the quantification and purity assessment of 2-Bromo-5-methyl-oxazole-4-carbaldehyde: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we will touch upon the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural confirmation and characterization.

Logical Workflow for Analytical Method Validation

A systematic approach to method validation is crucial for ensuring all aspects of the method's performance are thoroughly evaluated. The following workflow represents a logical sequence of steps from initial planning to the final implementation of the validated method.

ValidationWorkflow Define Define Analytical Requirements Develop Develop Analytical Method Define->Develop Protocol Prepare Validation Protocol Develop->Protocol Execute Perform Validation Experiments Protocol->Execute Analyze Analyze and Document Results Execute->Analyze Report Prepare Validation Report Analyze->Report Implement Implement for Routine Use Report->Implement

Caption: A general workflow for analytical method validation.[1]

Comparison of Primary Analytical Methods: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde depends on several factors, including the compound's volatility, thermal stability, and the desired sensitivity of the method.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the compound's affinity for a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation based on volatility and boiling point in a gaseous mobile phase, with detection by mass-to-charge ratio.[1]
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.[1]Required; the compound must be volatile and thermally stable.[1]
Specificity Good, based on retention time and UV spectrum.High, based on retention time and the unique mass fragmentation pattern.[1]
Sensitivity Good (typically in the nanogram to microgram range).[1]Excellent (typically in the picogram to nanogram range).[1]
Typical Impurities Profiled Non-volatile and semi-volatile impurities.Volatile and semi-volatile impurities.[1]

Given the presence of a polar carbaldehyde group and the oxazole ring, 2-Bromo-5-methyl-oxazole-4-carbaldehyde is likely to have moderate polarity and may be amenable to both HPLC and GC analysis. However, its thermal stability would need to be assessed to determine the suitability of GC.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a reverse-phase HPLC method with UV detection is a logical starting point due to the presence of the chromophoric oxazole ring system.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) would be a suitable starting point.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum (likely around 210-280 nm).[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Experimental Protocol for HPLC Method Validation

The validation of the HPLC method should be conducted in accordance with ICH guidelines, evaluating the following parameters.[7][12]

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD of peak area < 2.0%, tailing factor ≤ 2.0, and a suitable number of theoretical plates (e.g., > 2000).

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent only).

    • Analyze a sample of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

    • Analyze a sample spiked with potential impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure the separation of degradation products from the main peak.

  • Acceptance Criteria: The analyte peak should be free from interference from other components, and peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the peak.

3. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-Bromo-5-methyl-oxazole-4-carbaldehyde at different concentrations (e.g., 50% to 150% of the expected working concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of 2-Bromo-5-methyl-oxazole-4-carbaldehyde at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of 2-Bromo-5-methyl-oxazole-4-carbaldehyde at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.[13]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.

  • Acceptance Criteria: These values should be determined and reported.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to method parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze the system suitability standard under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established criteria for all variations.

HPLC_Validation cluster_Validation HPLC Method Validation SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End Start Start Validation Start->SystemSuitability

Caption: Key parameters for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, provided the compound is sufficiently volatile and thermally stable.[14] The mass spectrometer provides structural information, which is particularly useful for impurity identification.

Proposed GC-MS Method
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C (or optimized based on thermal stability).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Experimental Protocol for GC-MS Method Validation

The validation protocol for GC-MS is similar to that of HPLC, with some specific considerations for the mass spectrometric detection.

1. System Suitability:

  • Procedure: Similar to HPLC, with the addition of monitoring the MS tune and calibration.

  • Acceptance Criteria: Consistent retention times, peak areas, and ion ratios for selected fragments.

2. Specificity:

  • Procedure: In addition to chromatographic separation, the uniqueness of the mass spectrum of 2-Bromo-5-methyl-oxazole-4-carbaldehyde provides a high degree of specificity. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) in the molecular ion and bromine-containing fragments, which is a powerful tool for identification.[15][16][17]

  • Acceptance Criteria: The mass spectrum of the analyte peak in a sample should match that of a reference standard.

3. Linearity, Accuracy, Precision, LOD/LOQ, and Robustness:

  • Procedure and Acceptance Criteria: Follow the same principles as outlined for the HPLC method validation.

Spectroscopic Characterization: NMR and IR

While HPLC and GC-MS are quantitative techniques, NMR and IR spectroscopy are invaluable for the qualitative confirmation of the structure of 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure.[18][19][20][21] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. For 2-Bromo-5-methyl-oxazole-4-carbaldehyde, one would expect to see signals corresponding to the methyl protons, the aldehyde proton, and the carbons of the oxazole ring.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[22] The spectrum of 2-Bromo-5-methyl-oxazole-4-carbaldehyde would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, C=N and C=C stretching of the oxazole ring, and the C-Br stretch.[23][24]

Conclusion

The validation of analytical methods for 2-Bromo-5-methyl-oxazole-4-carbaldehyde is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. Both HPLC and GC-MS are powerful techniques that can be validated for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the analysis, including the need for high sensitivity and the thermal stability of the analyte. A comprehensive validation study, following the principles outlined in ICH and FDA guidelines, will provide the necessary assurance that the chosen method is fit for its intended purpose.[2][4][5][6][7][8][9] Furthermore, spectroscopic techniques such as NMR and IR are indispensable for the unambiguous structural confirmation of the molecule.

References

  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available from: [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Available from: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • ResearchGate. (2015, August). FDA issues revised guidance for analytical method validation. Available from: [Link]

  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Available from: [Link]

  • The University of Groningen research portal. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available from: [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]

  • PubMed. (2003, October 31). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]

  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

  • STM Journals. Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction (SCXRD), is paramount for understanding their interaction with biological targets and for guiding rational drug design.[3][4] This guide provides a comprehensive, in-depth comparison of the experimental methodologies required for the structural elucidation of 2-Bromo-5-methyl-oxazole-4-carbaldehyde derivatives. We will explore the causality behind experimental choices in synthesis, crystallization, and data analysis, offering a self-validating protocol grounded in established scientific principles. Our focus is on empowering researchers to not only generate high-quality crystallographic data but also to interpret it meaningfully in the context of drug discovery and development.

The Strategic Importance of Halogenated Oxazoles in Drug Discovery

The introduction of a bromine atom onto the oxazole ring is a strategic decision in medicinal chemistry. Halogens, particularly bromine and iodine, are known to participate in a type of non-covalent interaction called halogen bonding.[5][6] This interaction, where the halogen atom acts as an electrophilic species, can be highly directional and specific, influencing molecular conformation and crystal packing.[7][8] In a biological context, halogen bonds can contribute significantly to the binding affinity and selectivity of a drug candidate for its target protein.[9]

The 2-bromo-5-methyl-oxazole-4-carbaldehyde core, therefore, represents a privileged scaffold. The aldehyde group provides a versatile chemical handle for further synthetic elaboration, allowing for the creation of diverse libraries of compounds (e.g., Schiff bases, alcohols, carboxylic acids) for structure-activity relationship (SAR) studies.[10] Understanding the precise geometry and intermolecular interactions of these derivatives through X-ray crystallography is not merely an academic exercise; it is a critical step in optimizing lead compounds, improving pharmacokinetic properties, and ultimately, designing more effective and safer medicines.[11][12]

Experimental Design and Workflow Rationale

A successful crystallographic analysis is not a matter of chance but the result of a carefully planned and executed workflow. Each stage, from initial synthesis to final data interpretation, is built upon a foundation of chemical and physical principles.

Workflow Overview

The logical progression from a chemical concept to a refined crystal structure is a multi-step process. The following diagram illustrates the key stages, each of which will be detailed in the subsequent sections.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction & Analysis A Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde Derivative B Chromatographic Purification A->B C Purity Confirmation (NMR, MS) B->C D Solvent Screening & Solubility Assessment C->D High Purity Sample E Set Up Crystallization (e.g., Slow Evaporation) D->E F Crystal Harvesting & Mounting E->F G Data Collection (Diffractometer) F->G Suitable Single Crystal H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & Interpretation I->J K K J->K Final Structural Data (CIF)

Caption: High-level workflow for X-ray crystallographic analysis.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should note that optimization of reaction times, temperatures, and solvent systems may be necessary for specific derivatives.

Part A: Synthesis of a Representative Derivative

The synthesis of the core scaffold can be achieved through established heterocyclic chemistry routes. A plausible and efficient method involves the bromination and formylation of a suitable oxazole precursor.

Protocol 1: Synthesis of 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Oxazole Formation: Begin with the synthesis of a 5-methyl-oxazole precursor. A common method is the reaction of an appropriate α-hydroxyketone with a formamide equivalent.

  • Bromination: The oxazole ring is activated towards electrophilic substitution. Introduce a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.[13] The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Formylation (Vilsmeier-Haack Reaction): The introduction of the carbaldehyde group at the 4-position can be accomplished using a Vilsmeier-Haack reaction. This typically involves treating the 2-bromo-5-methyl-oxazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with an ice-water mixture and neutralized. The crude product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: The resulting crude aldehyde is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product must be confirmed by NMR and Mass Spectrometry before proceeding.

Part B: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step of the entire process.[14][15] The key is to achieve a state of slow, controlled supersaturation.[16]

Protocol 2: Crystallization by Slow Evaporation

  • Rationale: This is the most common and often successful technique for small organic molecules.[15] It relies on gradually increasing the concentration of the solute as the solvent slowly evaporates, pushing the system into the metastable zone of the solubility diagram where nucleation and crystal growth can occur.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at a slightly elevated temperature but show moderate solubility at room temperature. Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Preparation of Saturated Solution: In a clean, small vial, dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent. Gentle warming may be required. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette.

  • Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to create a small hole. This allows the solvent to evaporate slowly over several days. A larger hole leads to faster evaporation and potentially smaller, lower-quality crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply when viewed under a polarizing microscope.

Part C: X-ray Diffraction and Structure Refinement

Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer.[17][18]

Protocol 3: Data Collection, Solution, and Refinement

  • Crystal Mounting: Using a microscope, select a single crystal with dimensions typically between 0.1 and 0.3 mm. Carefully mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with a source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. A series of diffraction images are collected over a wide range of orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is almost always achieved using "direct methods," which are mathematical algorithms that find the phases directly from the measured intensities.[18]

  • Structure Refinement: The initial model is refined against the experimental data. This is an iterative process where the atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored using metrics like the R-factor (R1).[19]

  • Validation: The final structure is validated using software tools like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF).

Comparative Structural Analysis of Derivatives

The true power of crystallography in drug development comes from comparing a series of related structures. By systematically altering a substituent (e.g., changing an R-group on a phenyl ring attached to the core), one can observe subtle but significant changes in molecular conformation and intermolecular interactions.

The table below presents a hypothetical but realistic comparison between two derivatives of the core scaffold. This serves as a template for how to present and compare key crystallographic parameters.

ParameterDerivative A (Parent Compound)Derivative B (p-Fluoro Phenyl)Rationale for Comparison
Formula C₇H₅BrN₂O₂C₁₃H₈BrFN₂O₂Verifies the chemical composition.
Crystal System MonoclinicOrthorhombicIndicates a fundamental change in crystal packing.
Space Group P2₁/cPna2₁Describes the symmetry elements within the unit cell.
Unit Cell (Å, °) a=8.5, b=12.1, c=9.2, β=98.5a=7.9, b=15.4, c=10.1, β=90Changes in cell dimensions reflect different packing modes.
Volume (ų) 938.41231.7The volume per molecule can indicate packing efficiency.
Density (calc, g/cm³) 1.8351.761Calculated from formula and unit cell volume.
R1 (I > 2σ(I)) 0.0350.041A key indicator of refinement quality; lower is better.
Key Interaction Br···O (carbonyl) halogen bondBr···N (oxazole) halogen bondThe primary supramolecular interaction has shifted.
Distance (Å) 3.05 Å2.98 ÅShorter distance may imply a stronger interaction.
Interpreting the Comparison

In this hypothetical example, the introduction of a para-fluoro substituent in Derivative B has induced a complete change in the crystal packing, from a monoclinic to an orthorhombic system. Most significantly, the dominant intermolecular interaction has shifted. In Derivative A, the bromine atom forms a halogen bond with the carbonyl oxygen of a neighboring molecule. In Derivative B, the electronic perturbation from the fluorine atom may have altered the electrostatic potential surface, favoring a halogen bond with the oxazole nitrogen instead.[7][8] This change in interaction motif could have profound implications for how the molecule is recognized by a biological receptor.

Visualizing Intermolecular Interactions

Diagrams are essential for conveying complex structural information. The following illustrates the type of halogen bonding that might be observed.

G B Oxazole Ring C N D Oxazole Ring C:e->D:w A A A->B A->C Br···N Halogen Bond

Caption: Example of a Br···N halogen bond interaction.

Conclusion and Future Outlook

X-ray crystallography provides an unparalleled, atom-level view of molecular structure, offering indispensable insights for the modern drug development professional.[4] For a series like the 2-Bromo-5-methyl-oxazole-4-carbaldehyde derivatives, a systematic crystallographic investigation is not merely about structure determination; it is a strategic tool for dissecting the subtle forces that govern molecular recognition. By comparing crystal structures, researchers can understand the impact of chemical modifications on conformation and intermolecular interactions, such as halogen bonding, providing a rational basis for the design of next-generation therapeutics with enhanced potency and selectivity. The methodologies outlined in this guide provide a comprehensive framework for executing such studies with scientific rigor and integrity.

References

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o3140. [Link]

  • Reddy, T. S., et al. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]

  • Stilinović, V., et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm. [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Dauter, Z. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Stilinović, V., et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm, 26(28), 5868-5878. [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • Various Authors. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Bauzá, A., et al. (2022). Cooperativity of Halogen- and Chalcogen-Bonding Interactions in the Self-Assembly of 4-Iodoethynyl- and 4,7-Bis(iodoethynyl)benzo-2,1,3-chalcogenadiazoles. Crystal Growth & Design. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]

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  • Crystal Delights. (n.d.). Crystallization of small molecules. Crystal Delights. [Link]

  • Kalhapure, R. S., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. [Link]

  • Weissman, A., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Various Authors. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. [Link]

  • Resnati, G., Scilabra, P., & Terraneo, G. (n.d.). Halogen Bonding in Crystal Engineering. SciSpace. [Link]

  • Ray, A., Patel, H. K., & Patel, M. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Guionneau, P. (n.d.). Guide for crystallization. University of Bordeaux. [Link]

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Comparative

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-5-methyl-oxazole-4-carbaldehyde and its Analogs

Welcome, researchers and innovators in the field of drug discovery and organic synthesis. This guide offers an in-depth comparative analysis of the reactivity of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a versatile heter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators in the field of drug discovery and organic synthesis. This guide offers an in-depth comparative analysis of the reactivity of 2-Bromo-5-methyl-oxazole-4-carbaldehyde, a versatile heterocyclic building block. Our objective is to move beyond catalog data and provide a foundational understanding of its chemical behavior, grounded in the principles of electronic effects and steric hindrance. By comparing this compound with structurally similar aldehydes, we aim to equip you with the predictive insights necessary for efficient reaction design and optimization.

The strategic placement of a bromine atom and an aldehyde function on the electron-deficient oxazole ring endows this molecule with a unique reactivity profile. This guide will dissect this profile through the lens of common organic transformations, supported by established chemical principles and detailed experimental protocols for your own validation.

Understanding the Electronic Landscape: Why Substituents Matter

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In 2-Bromo-5-methyl-oxazole-4-carbaldehyde, the aldehyde group is attached to an oxazole ring, a five-membered heterocycle that is inherently electron-deficient due to the electronegativity of its oxygen and nitrogen atoms. This deficiency is further intensified by the presence of a bromine atom at the 2-position.

Two primary electronic effects are at play:

  • Inductive Effect (-I): The electronegative oxygen, nitrogen, and bromine atoms pull electron density away from the ring and, consequently, from the aldehyde group. This withdrawal of electrons makes the carbonyl carbon more electron-poor and, therefore, more susceptible to attack by nucleophiles.

  • Mesomeric (Resonance) Effect (-M): The oxazole ring can delocalize electrons, and its electron-withdrawing nature can be represented by resonance structures that place a partial positive charge on the ring carbons, including the one bearing the aldehyde.

The methyl group at the 5-position provides a slight counteracting electron-donating effect (+I), but this is generally outweighed by the powerful electron-withdrawing effects of the heteroatoms and the halogen.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare equimolar stock solutions of Aldehyde A and Aldehyde B in NMR solvent (e.g., CDCl3) C Combine aldehyde mixture in an NMR tube. Acquire initial t=0 spectrum. A->C B Prepare a stock solution of the nucleophile (e.g., morpholine) in the same solvent D Inject the nucleophile solution into the NMR tube and start the timer. B->D C->D E Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 min) D->E F Integrate the characteristic aldehyde proton signals for both reactants over time E->F Time series data G Plot the natural logarithm of the concentration (ln[Aldehyde]) vs. time F->G H Determine the pseudo-first-order rate constant (k') from the slope of the line G->H Linear regression

Caption: Workflow for comparative kinetic analysis via NMR.

Step-by-Step Protocol: Competitive Reaction with Morpholine

This protocol details the formation of an enamine, a reaction whose progress can be conveniently monitored by observing the disappearance of the aldehyde proton signal in the ¹H NMR spectrum. [1]

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-Bromo-5-methyl-oxazole-4-carbaldehyde in deuterated chloroform (CDCl₃).

    • Prepare a 0.2 M stock solution of the benchmark aldehyde (e.g., benzaldehyde) in CDCl₃.

    • Prepare a 2.0 M stock solution of morpholine in CDCl₃.

  • Reaction Setup:

    • In a clean NMR tube, combine 250 µL of the 2-Bromo-5-methyl-oxazole-4-carbaldehyde stock solution and 250 µL of the benzaldehyde stock solution.

    • Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate integration.

    • Acquire a "time zero" ¹H NMR spectrum.

  • Initiation and Monitoring:

    • Inject 50 µL of the morpholine stock solution into the NMR tube, cap, invert several times to mix, and immediately place it in the NMR spectrometer.

    • Begin acquiring spectra at regular intervals (e.g., every 2-5 minutes) for a period of 1-2 hours.

  • Data Processing:

    • For each spectrum, carefully integrate the aldehyde proton peak of 2-Bromo-5-methyl-oxazole-4-carbaldehyde (expected δ ≈ 9.8-10.2 ppm) and benzaldehyde (δ ≈ 10.0 ppm) relative to the internal standard.

    • Calculate the concentration of each aldehyde at each time point.

    • Plot ln([Aldehyde]) versus time for each species. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

  • Interpretation:

    • A steeper slope indicates a faster reaction rate. The ratio of the slopes (k'₁ / k'₂) provides a quantitative measure of the relative reactivity of the two aldehydes.

Mechanistic Insight: Nucleophilic Addition Pathway

The fundamental mechanism for the reactions discussed involves the initial attack of a nucleophile on the electrophilic carbonyl carbon.

Nucleophilic_Addition Reactants Aldehyde (R-CHO) + Nucleophile (Nu⁻) TS1 Transition State Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate TS1->Intermediate Protonation Protonation Step (e.g., from solvent) Intermediate->Protonation Workup or Protic Solvent Product Addition Product (Alcohol) Protonation->Product

Caption: Generalized mechanism for nucleophilic addition to an aldehyde.

For 2-Bromo-5-methyl-oxazole-4-carbaldehyde, the electron-withdrawing groups (Br, oxazole ring) stabilize the developing negative charge on the oxygen in the transition state, thereby lowering the activation energy and accelerating the rate of nucleophilic attack. [2]

Conclusion and Outlook

2-Bromo-5-methyl-oxazole-4-carbaldehyde stands out as a highly reactive electrophile. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the oxazole ring and the bromine substituent. This positions it as a valuable synthon for introducing the oxazole moiety into complex molecules, particularly in reactions involving nucleophilic attack.

  • Superiority in Nucleophilic Additions: It is predicted to outperform non-halogenated analogs and standard aromatic aldehydes in reactions like cyanohydrin formation, Wittig olefination, and reductions.

  • Strategic Considerations for Grignard Reactions: While highly reactive, care must be taken to minimize side reactions at the C-Br bond by employing low-temperature protocols.

  • Versatility in Synthesis: The aldehyde can be smoothly converted to alcohols or carboxylic acids using appropriate reagents, further extending its synthetic utility.

The protocols and principles outlined in this guide provide a robust framework for harnessing the unique reactivity of this compound. We encourage researchers to use these insights as a starting point for their synthetic endeavors and to employ the suggested kinetic studies to build a quantitative understanding within their specific reaction systems.

References

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Doraghi, F., Mohaghegh, F., Hosseinchi Qareaghaj, O., Larijani, B., & Mahdavi, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14963–14991. Available at: [Link]

  • Doraghi, F., Mohaghegh, F., Hosseinchi Qareaghaj, O., Larijani, B., & Mahdavi, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14963–14991. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]

  • Poater, J., Solà, M., & Bickelhaupt, F. M. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Molecules, 28(2), 735. Available at: [Link]

  • Oxford Academic. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. In Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Heron, B. M. (n.d.). Heterocycles from Intramolecular Wittig, Horner and Wadsworth-Emmons Reactions. Retrieved from [Link]

  • Maki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Letters, 10(19), 4331–4334. Available at: [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2015, October 20). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • American Chemical Society. (2017). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • ScienceDirect. (1993). New Chemistry of Oxazoles. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Organocatalytic Acetalization of Aldehydes Utilizing N‐Heterocyclic Iod(az)olium Salts as the Halogen‐Bonding Catalysts. Retrieved from [Link]

  • MDPI. (2019). Activity Coefficients for Liquid Organic Reactions: Towards a Better Understanding of True Kinetics with the Synthesis of Jasmin Aldehyde as Showcase. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensor response to aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • ChemRxiv. (n.d.). Combining first-principles kinetics and experimental data to establish guidelines for product selectivity in electrochemical CO2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Halogen Bond. Retrieved from [Link]

  • ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

  • ADI Chemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halogen bonding of the aldehyde oxygen atom in cocrystals of aromatic aldehydes and 1,4-diiodotetrafluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording] [Video]. YouTube. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

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  • Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Bromo-5-methyl-oxazole-4-carbaldehyde

Comprehensive Safety Guide for Handling 2-Bromo-5-methyl-oxazole-4-carbaldehyde This guide provides essential safety and handling protocols for 2-Bromo-5-methyl-oxazole-4-carbaldehyde (CAS No. 1240598-14-4).

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide for Handling 2-Bromo-5-methyl-oxazole-4-carbaldehyde

This guide provides essential safety and handling protocols for 2-Bromo-5-methyl-oxazole-4-carbaldehyde (CAS No. 1240598-14-4). As a Senior Application Scientist, my aim is to synthesize technical knowledge with practical laboratory experience to ensure your safety and the integrity of your research. This document is structured to provide a clear, actionable framework for researchers, scientists, and professionals in drug development.

Hazard Identification and Risk Assessment: A Precautionary Approach

Analogous compounds such as 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde and 5-Methylisoxazole-4-carboxylic acid are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is prudent to handle 2-Bromo-5-methyl-oxazole-4-carbaldehyde as a substance with similar toxicological properties.

Assumed Hazard Profile:

Hazard ClassGHS Hazard Statement (Assumed)
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

A thorough risk assessment should be conducted before any handling of this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 2-Bromo-5-methyl-oxazole-4-carbaldehyde. The following PPE is mandatory.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are essential. Given the presence of a halogenated organic compound, nitrile gloves may offer sufficient protection for incidental contact. However, for prolonged handling or in case of a spill, heavier-duty gloves such as neoprene should be considered. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[4]

  • Body Protection: A standard laboratory coat is required.[5] It should be long-sleeved and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-Bromo-5-methyl- oxazole-4-carbaldehyde Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Assess_Splash Potential for Splash/Aerosol? Assess_Quantity->Assess_Splash Larger quantity or high-risk procedure Core_PPE Core PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Assess_Quantity->Core_PPE Small quantity, low risk procedure Assess_Splash->Core_PPE No Enhanced_PPE Enhanced PPE: - Neoprene Gloves - Face Shield - Chemical Apron Assess_Splash->Enhanced_PPE Yes Respiratory Work in Fume Hood or use Respirator Core_PPE->Respiratory Enhanced_PPE->Respiratory

Caption: PPE selection workflow for handling 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and ensure the safe handling of this compound.

Preparation:

  • Designated Area: All work with 2-Bromo-5-methyl-oxazole-4-carbaldehyde must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.

Handling:

  • Don PPE: Before handling the compound, put on all required PPE as determined by your risk assessment.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reactions: Conduct all reactions within the fume hood. Ensure that any reaction vessel is appropriately clamped and that any potential for pressure buildup is mitigated.

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[7]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Bromo-5-methyl-oxazole-4-carbaldehyde and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation:

  • Solid Waste: Any solid 2-Bromo-5-methyl-oxazole-4-carbaldehyde and any grossly contaminated items (e.g., weighing paper, gloves) should be placed in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing 2-Bromo-5-methyl-oxazole-4-carbaldehyde should be collected in a designated, labeled hazardous waste container for halogenated organic solvents.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Follow your institution's procedures for the collection of hazardous waste by the environmental health and safety department. Do not pour any waste down the drain.

By adhering to these guidelines, you can work safely and effectively with 2-Bromo-5-methyl-oxazole-4-carbaldehyde, ensuring both your personal safety and the integrity of your research.

References

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • BIOFOUNT. 2-Bromo-5-methyl-oxazole-4-carbaldehyde. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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